molecular formula C13H21N3 B070829 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine CAS No. 176971-20-3

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Cat. No.: B070829
CAS No.: 176971-20-3
M. Wt: 219.33 g/mol
InChI Key: VHZHFHXITHQLFZ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZHFHXITHQLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390199
Record name 2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176971-20-3
Record name 2-(4-methylpiperazin-1-yl)-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-methylpiperazin-1-yl)-2-phenylethanamine, a compound of interest for researchers in medicinal chemistry and drug development. The described synthetic route is a robust, four-step process commencing from the readily available precursor, 2-amino-2-phenylethan-1-ol. Each step of the synthesis—N-Boc protection, Swern oxidation, reductive amination, and N-Boc deprotection—is detailed with mechanistic insights, field-proven experimental procedures, and considerations for reaction optimization and troubleshooting. This document is intended for an audience of researchers, scientists, and drug development professionals, providing the necessary technical depth to replicate and adapt this synthesis for their specific research needs.

Introduction

This compound is a vicinal diamine derivative featuring a phenyl group and a 1-methylpiperazine moiety. The presence of the piperazine ring, a common pharmacophore, and the chiral center at the benzylic position makes this and related compounds attractive scaffolds for the development of novel therapeutic agents. The strategic placement of the basic nitrogen atoms and the aromatic ring allows for diverse interactions with biological targets. This guide outlines a logical and efficient synthetic pathway to access this valuable building block.

The chosen synthetic strategy prioritizes the use of well-established and reliable reactions to ensure high yields and purity of the intermediates and the final product. The pathway is designed to be modular, allowing for potential modifications to generate a library of analogous compounds for structure-activity relationship (SAR) studies.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a four-step sequence starting from 2-amino-2-phenylethan-1-ol. The overall transformation is depicted below:

Overall_Synthetic_Scheme start 2-Amino-2-phenylethan-1-ol intermediate1 N-Boc-2-amino-2-phenylethan-1-ol start->intermediate1 Step 1: N-Boc Protection (Boc)2O, Et3N, DCM intermediate2 N-Boc-2-amino-2-phenylethanone intermediate1->intermediate2 Step 2: Swern Oxidation (COCl)2, DMSO, Et3N intermediate3 N-Boc-2-(4-methylpiperazin-1-yl)-2-phenylethanamine intermediate2->intermediate3 Step 3: Reductive Amination 1-Methylpiperazine, NaBH(OAc)3 product This compound intermediate3->product Step 4: N-Boc Deprotection TFA, DCM

Caption: Overall four-step synthesis of the target compound.

Part 1: Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. This section elucidates the causality behind the chosen reagents and conditions for each synthetic step.

Step 1: N-tert-Butoxycarbonyl (Boc) Protection of the Primary Amine

The initial step involves the protection of the primary amino group of 2-amino-2-phenylethan-1-ol. This is a critical maneuver to prevent the amine from participating in undesired side reactions during the subsequent oxidation of the alcohol. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[1]

The reaction proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A mild base, such as triethylamine (Et₃N), is employed to neutralize the acidic proton of the amine, thereby enhancing its nucleophilicity, and to scavenge the liberated proton during the reaction. Dichloromethane (DCM) is a suitable solvent due to its inert nature and ability to dissolve the reactants.[2]

Step 2: Swern Oxidation of the Protected Amino Alcohol

With the amine protected, the primary alcohol is oxidized to a ketone. The Swern oxidation is a reliable and mild method that avoids the use of heavy metals.[3][4] This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.[5]

The mechanism commences with the reaction of DMSO with oxalyl chloride at low temperatures (typically -78 °C) to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate.[3] This intermediate then reacts with the N-Boc-2-amino-2-phenylethan-1-ol to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular E2-type elimination to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.[5] The low reaction temperature is crucial to prevent side reactions of the highly reactive intermediates.

Step 3: Reductive Amination to Introduce the Methylpiperazine Moiety

This step constitutes the key carbon-nitrogen bond formation to introduce the 1-methylpiperazine group. Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[6] The reaction between the ketone intermediate and 1-methylpiperazine initially forms a hemiaminal, which then dehydrates to an iminium ion. The subsequent reduction of this iminium ion yields the target tertiary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[7][8] It is a mild and selective hydride donor that is particularly effective for the reduction of iminium ions in the presence of ketones.[9] This selectivity prevents the reduction of the starting ketone. The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE).[7]

Step 4: N-Boc Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to unveil the primary amine of the target compound. The acid-lability of the Boc group allows for its efficient cleavage under acidic conditions.[10] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for this purpose.[11][12]

The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[13] The carbamic acid is unstable and readily decarboxylates to liberate the free primary amine. The amine is protonated by the excess acid to form the corresponding trifluoroacetate salt. Subsequent workup with a base can provide the free amine.

Part 2: Detailed Experimental Protocol

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used in this synthesis are corrosive, flammable, and/or toxic. Consult the Safety Data Sheets (SDS) for each reagent before use.

Step 1: Synthesis of tert-butyl (1-hydroxy-2-phenylethyl)carbamate
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-Amino-2-phenylethan-1-ol137.1810.0 g72.9
Di-tert-butyl dicarbonate218.2517.5 g80.2
Triethylamine101.1911.2 mL80.2
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-phenylethan-1-ol (10.0 g, 72.9 mmol) and dissolve it in dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (11.2 mL, 80.2 mmol) to the stirred solution.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (17.5 g, 80.2 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 20-50% ethyl acetate in hexanes) to afford tert-butyl (1-hydroxy-2-phenylethyl)carbamate as a white solid.

Step 2: Synthesis of tert-butyl (2-oxo-2-phenylethyl)carbamate
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Oxalyl chloride126.935.2 mL60.0
Dimethyl sulfoxide (DMSO)78.138.5 mL120.0
Dichloromethane (DCM)84.93250 mL-
tert-butyl (1-hydroxy-2-phenylethyl)carbamate237.3011.9 g50.0
Triethylamine101.1934.8 mL250.0

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add dichloromethane (250 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (5.2 mL, 60.0 mmol) to the DCM.

  • Add dimethyl sulfoxide (8.5 mL, 120.0 mmol) dropwise to the stirred solution, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

  • Dissolve tert-butyl (1-hydroxy-2-phenylethyl)carbamate (11.9 g, 50.0 mmol) in 50 mL of DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.

  • Add triethylamine (34.8 mL, 250.0 mmol) dropwise, and after the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.

  • Quench the reaction by adding 100 mL of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude ketone, which can often be used in the next step without further purification.

Step 3: Synthesis of tert-butyl (2-(4-methylpiperazin-1-yl)-2-phenylethyl)carbamate
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
tert-butyl (2-oxo-2-phenylethyl)carbamate235.2811.8 g50.0
1-Methylpiperazine100.166.6 mL60.0
Sodium triacetoxyborohydride211.9415.9 g75.0
1,2-Dichloroethane (DCE)98.96250 mL-
Acetic acid60.052.9 mL50.0

Procedure:

  • To a 500 mL round-bottom flask, add tert-butyl (2-oxo-2-phenylethyl)carbamate (11.8 g, 50.0 mmol), 1,2-dichloroethane (250 mL), and 1-methylpiperazine (6.6 mL, 60.0 mmol).

  • Add acetic acid (2.9 mL, 50.0 mmol) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (15.9 g, 75.0 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: 10% methanol in DCM).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 0-10% methanol in DCM) to obtain the desired product.

Step 4: Synthesis of this compound
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
tert-butyl (2-(4-methylpiperazin-1-yl)-2-phenylethyl)carbamate319.4512.8 g40.0
Dichloromethane (DCM)84.93100 mL-
Trifluoroacetic acid (TFA)114.0230 mL-

Procedure:

  • Dissolve tert-butyl (2-(4-methylpiperazin-1-yl)-2-phenylethyl)carbamate (12.8 g, 40.0 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.

  • Slowly add trifluoroacetic acid (30 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water (100 mL) and wash with DCM (2 x 50 mL) to remove any non-basic impurities.

  • Basify the aqueous layer to pH > 12 by the slow addition of 6 M NaOH solution, keeping the flask in an ice bath.

  • Extract the aqueous layer with DCM (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil.

Part 3: Visualization & Data Presentation

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Swern Oxidation cluster_step3 Step 3: Reductive Amination cluster_step4 Step 4: Boc Deprotection s1_start Dissolve 2-amino-2-phenylethan-1-ol in DCM s1_reagents Add Et3N and (Boc)2O at 0 °C s1_start->s1_reagents s1_react Stir at RT for 12-16h s1_reagents->s1_react s1_workup Aqueous Workup s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product N-Boc-2-amino-2-phenylethan-1-ol s1_purify->s1_product s2_start Activate DMSO with (COCl)2 in DCM at -78 °C s1_product->s2_start s2_reagents Add N-Boc-amino alcohol s2_start->s2_reagents s2_base Add Et3N s2_reagents->s2_base s2_react Warm to RT s2_base->s2_react s2_workup Aqueous Workup s2_react->s2_workup s2_product N-Boc-2-amino-2-phenylethanone s2_workup->s2_product s3_start Mix Ketone, 1-Methylpiperazine, and Acetic Acid in DCE s2_product->s3_start s3_reductant Add NaBH(OAc)3 s3_start->s3_reductant s3_react Stir at RT for 12-16h s3_reductant->s3_react s3_workup Aqueous Workup s3_react->s3_workup s3_purify Column Chromatography s3_workup->s3_purify s3_product N-Boc Protected Diamine s3_purify->s3_product s4_start Dissolve Protected Diamine in DCM s3_product->s4_start s4_reagent Add TFA at 0 °C s4_start->s4_reagent s4_react Stir at RT for 2-4h s4_reagent->s4_react s4_concentrate Concentrate in vacuo s4_react->s4_concentrate s4_workup Aqueous Workup (Base Extraction) s4_concentrate->s4_workup s4_product Final Product s4_workup->s4_product

Caption: A step-by-step experimental workflow diagram.

Summary of Reagents and Expected Yields
StepProductStarting MaterialKey ReagentsSolventTypical Yield (%)
1tert-butyl (1-hydroxy-2-phenylethyl)carbamate2-Amino-2-phenylethan-1-ol(Boc)₂O, Et₃NDCM90-95
2tert-butyl (2-oxo-2-phenylethyl)carbamateStep 1 Product(COCl)₂, DMSO, Et₃NDCM85-90
3tert-butyl (2-(4-methylpiperazin-1-yl)-2-phenylethyl)carbamateStep 2 Product1-Methylpiperazine, NaBH(OAc)₃DCE75-85
4This compoundStep 3 ProductTFADCM90-98

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • ResearchGate. Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

  • Myers, A. G. Chem 115, Lecture Notes. [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024-09-12). [Link]

  • ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Google Patents. Process for preparing Boc protected amino acid by (Boc) O.
  • YouTube. Swern oxidation of primary and secondary alcohols. (2020-05-08). [Link]

  • Reddit. Boc deprotection using 4M HCl in dioxane also cleaved amide. (2017-04-13). [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. (2025-11-20). [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. (2016-08-29). [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996-05-31). [Link]

  • JoVE. Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]

  • gChem Global. Swern Oxidation. [Link]

  • RSC Publishing. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

  • RSC Publishing. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

  • YouTube. CHEM 222: Dess-Martin Periodinane Oxidation of Alcohols. (2017-02-02). [Link]

  • The University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • ResearchGate. Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. [Link]

  • Royal Society of Chemistry. Specific solvent issues with BOC deprotection. (2026-01-07). [Link]

  • Wipf Group, University of Pittsburgh. Alcohol Oxidations. (2007-03-19). [Link]

  • PubMed Central. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • University of California, Davis. BCH/PLS/PPA 609 | Lecture Twenty-four Web Notes. (2016-03-01). [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from the broader classes of phenylethylamine and piperazine derivatives to construct a robust, evidence-based hypothesis of its pharmacological activity. We postulate that this compound functions as a modulator of monoaminergic systems, primarily targeting dopamine and serotonin pathways. This guide will delve into the molecular rationale for this hypothesis, propose specific testable mechanisms, and provide detailed experimental protocols for validation.

Introduction: Unveiling a Novel Psychoactive Scaffold

The compound this compound represents a unique structural amalgamation of two well-established pharmacophores: the phenylethylamine backbone, characteristic of many central nervous system (CNS) stimulants, and the N-methylpiperazine moiety, a common feature in a diverse range of neuropharmacological agents. While this specific molecule is not extensively characterized in scientific literature, its constituent parts provide a strong foundation for predicting its biological activity.

The phenylethylamine skeleton is the parent structure for a vast array of psychoactive substances, including amphetamines and cathinones, which are known to potently interact with monoamine transporters. The piperazine ring is a privileged scaffold in medicinal chemistry, found in drugs targeting various neurotransmitter receptors, including those for dopamine and serotonin. The combination of these two moieties, along with a methyl substitution on the piperazine ring, suggests a compound with the potential for significant and nuanced effects on brain chemistry.

This guide will therefore proceed by dissecting the known pharmacology of these core structures to build a predictive model for the mechanism of action of this compound.

A Hypothesized Mechanism of Action: A Tale of Two Moieties

Based on a thorough analysis of structurally related compounds, we hypothesize that this compound primarily acts as a monoamine releasing agent and/or reuptake inhibitor, with a potential for direct receptor interaction, particularly at dopamine and serotonin receptors.

The Phenylethylamine Core: Driving Monoamine Release and Reuptake Inhibition

The 2-phenylethanamine backbone is a classic signature of compounds that interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Substituted phenethylamines are well-documented to function as either substrates for these transporters, leading to neurotransmitter release via reverse transport, or as inhibitors of neurotransmitter reuptake.

Given the structural similarity to amphetamine and other stimulants, it is highly probable that this compound can bind to and interact with these transporters. The presence of the bulky N-methylpiperazine substituent at the alpha-position of the ethylamine chain will likely modulate its affinity and efficacy at each transporter.

The N-Methylpiperazine Moiety: Tuning Receptor Affinity and Selectivity

The piperazine ring is a versatile component in many CNS-active drugs, often conferring affinity for G-protein coupled receptors (GPCRs). Phenylpiperazine derivatives, for instance, are known to act as serotonin (5-HT) receptor blockers or reuptake inhibitors[1]. The N-arylpiperazine moiety is particularly important for serotonergic and dopaminergic activity[2].

The N-methyl group on the piperazine ring is a critical feature. In many drug classes, methylation of a piperazine nitrogen can significantly alter potency and selectivity. It is plausible that this methyl group in the target compound influences its interaction with specific subtypes of dopamine and serotonin receptors. For example, some piperazine derivatives show affinity for D2-like dopamine receptors and various 5-HT receptor subtypes[2][3].

A notable structural analog is N-benzylpiperazine (BZP), which has amphetamine-like stimulant effects due to its ability to increase the release of dopamine and serotonin[1]. This provides a strong precedent for a similar mode of action for our target compound.

Proposed Molecular Interactions and Signaling Pathways

Based on the hypothesized dual-action mechanism, we can predict the following molecular interactions and downstream signaling effects:

  • Interaction with Monoamine Transporters: this compound is expected to bind to the substrate recognition sites on DAT, NET, and SERT. This binding could either block the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft or induce a conformational change in the transporter, leading to the reverse transport (efflux) of these neurotransmitters into the synapse.

  • Receptor Binding: The compound may also exhibit direct binding to postsynaptic and presynaptic dopamine and serotonin receptors. The specific receptor subtypes and the nature of the interaction (agonist, antagonist, or partial agonist) would need to be determined experimentally.

The net effect of these interactions would be an increase in the synaptic concentrations of dopamine and serotonin, leading to enhanced signaling through their respective pathways.

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 2-(4-Methylpiperazin-1-yl) -2-phenylethanamine DAT Dopamine Transporter (DAT) Compound->DAT Binds/Inhibits SERT Serotonin Transporter (SERT) Compound->SERT Binds/Inhibits DA_vesicle Dopamine Vesicles DAT->DA_vesicle Reuptake 5HT_vesicle Serotonin Vesicles SERT->5HT_vesicle Reuptake DA_release DA_vesicle->DA_release 5HT_release 5HT_vesicle->5HT_release DA_synapse Dopamine DA_release->DA_synapse 5HT_synapse Serotonin 5HT_release->5HT_synapse D2R Dopamine D2 Receptor DA_synapse->D2R Binds 5HT2AR Serotonin 5-HT2A Receptor 5HT_synapse->5HT2AR Binds Signaling Downstream Signaling Cascades D2R->Signaling 5HT2AR->Signaling

Caption: Hypothesized mechanism of action of this compound.

Experimental Protocols for Mechanism of Action Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Assays

Objective: To determine the binding affinity of this compound for monoamine transporters and a panel of relevant GPCRs.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), norepinephrine transporter (hNET), and a panel of dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptor subtypes.

  • Competition Binding: Incubate the membrane preparations with a specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) in the presence of increasing concentrations of this compound.

  • Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) for the test compound at each target using the Cheng-Prusoff equation.

Objective: To determine whether this compound acts as an inhibitor of monoamine reuptake or as a monoamine releasing agent.

Protocol (Synaptosome Preparation):

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).

  • Uptake Assay: Pre-incubate synaptosomes with varying concentrations of this compound. Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin). Terminate the reaction by rapid filtration and measure the radioactivity accumulated in the synaptosomes.

  • Release Assay: Pre-load synaptosomes with a radiolabeled neurotransmitter. Wash to remove excess unincorporated neurotransmitter. Induce release by adding varying concentrations of this compound. Measure the amount of radioactivity released into the supernatant.

  • Data Analysis: Determine the IC50 for uptake inhibition and the EC50 for neurotransmitter release.

Experimental_Workflow Start Start: Hypothesize Mechanism of Action InVitro In Vitro Assays Start->InVitro Binding Radioligand Binding Assays (Determine Ki) InVitro->Binding Functional Uptake & Release Assays (Determine IC50/EC50) InVitro->Functional InVivo In Vivo Studies Binding->InVivo Functional->InVivo Microdialysis Microdialysis (Measure Neurotransmitter Levels) InVivo->Microdialysis Behavioral Behavioral Assays (e.g., Locomotor Activity) InVivo->Behavioral DataAnalysis Data Analysis & Mechanism Confirmation Microdialysis->DataAnalysis Behavioral->DataAnalysis

Caption: Experimental workflow for validating the hypothesized mechanism of action.

In Vivo Studies

Objective: To measure the effect of systemic administration of this compound on extracellular levels of dopamine and serotonin in relevant brain regions.

Protocol:

  • Surgical Implantation: Implant microdialysis probes into specific brain regions of freely moving rodents (e.g., nucleus accumbens, prefrontal cortex).

  • Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Objective: To assess the psychoactive effects of this compound in animal models.

Protocol:

  • Locomotor Activity: Measure spontaneous locomotor activity in rodents following administration of the compound. An increase in activity would be consistent with a stimulant-like effect.

  • Drug Discrimination: Train animals to discriminate between the effects of a known stimulant (e.g., amphetamine or cocaine) and saline. Test the ability of this compound to substitute for the training drug.

  • Conditioned Place Preference: Assess the rewarding properties of the compound by measuring the amount of time an animal spends in an environment previously paired with drug administration.

Summary and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on the modulation of monoaminergic systems. The phenylethylamine core likely drives interaction with dopamine and serotonin transporters, leading to increased synaptic availability of these neurotransmitters, while the N-methylpiperazine moiety may confer additional direct receptor activity.

The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of this hypothesis. A thorough characterization of the binding, uptake, and release profiles, coupled with in vivo neurochemical and behavioral studies, will be crucial to fully elucidate the pharmacological profile of this novel compound. This research will not only define the mechanism of action of this compound but also contribute to the broader understanding of the structure-activity relationships governing the interaction of small molecules with monoaminergic systems.

References

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  • Kikuchi, H., et al. (2003). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl) piperidin-1-yl] ethyl]-4-(4-fluorophenyl) thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Journal of pharmacological sciences, 93(2), 173-182.
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A Comprehensive Technical Guide to 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 2-(4-methylpiperazin-1-yl)-2-phenylethanamine, a substituted phenethylamine derivative with significant potential in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries, offering a detailed overview of its chemical identity, synthesis, analytical characterization, and prospective pharmacological relevance.

Nomenclature and Structural Elucidation

A critical aspect of chemical discourse is the precise and unambiguous naming of molecules according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC). The compound , this compound, presents an interesting case for the application of these rules.

According to IUPAC nomenclature, the parent structure is identified as the longest carbon chain containing the principal functional group.[1][2][3] In this instance, the parent chain is ethanamine, with the amine group defining the numbering. The carbon atom bonded to the nitrogen of the amine is designated as carbon 1 (C1), and the adjacent carbon is carbon 2 (C2).

Therefore, the name "this compound" specifies that both the 4-methylpiperazin-1-yl and the phenyl substituents are located on the second carbon (C2) of the ethanamine backbone. It is crucial to distinguish this from its isomer, 1-phenyl-2-(4-methylpiperazin-1-yl)ethanamine, where the phenyl group is on C1 and the piperazinyl moiety is on C2.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₃H₂₁N₃-
Molecular Weight 219.33 g/mol -
CAS Number 176971-20-3-

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of this compound can be approached through a convergent strategy, leveraging established methodologies for the formation of carbon-nitrogen and carbon-carbon bonds.[4] A plausible retrosynthetic analysis is outlined below.

retrosynthesis target This compound step1 Reductive Amination target->step1 precursor1 2-(4-Methylpiperazin-1-yl)-2-phenylacetaldehyde step1->precursor1 precursor2 Ammonia step1->precursor2 step2 Alkylation precursor1->step2 step3 Grignard Reaction precursor1->step3 precursor3 Phenylacetaldehyde step2->precursor3 precursor4 1-Methylpiperazine step2->precursor4 precursor5 Phenylmagnesium bromide step3->precursor5 precursor6 2-(4-Methylpiperazin-1-yl)acetonitrile step3->precursor6

Figure 2: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

A practical laboratory-scale synthesis can be envisioned in a multi-step sequence starting from commercially available precursors.

Step 1: Synthesis of 2-chloro-2-phenylacetonitrile

  • To a solution of benzaldehyde in a suitable solvent such as dichloromethane, add thionyl chloride at 0 °C.

  • Slowly add a solution of sodium cyanide in water, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work up the reaction by separating the organic layer, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield 2-chloro-2-phenylacetonitrile.

Step 2: Synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylacetonitrile

  • Dissolve 2-chloro-2-phenylacetonitrile and 1-methylpiperazine in a polar aprotic solvent like acetonitrile.[5]

  • Add a non-nucleophilic base, such as potassium carbonate, to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile.

Step 3: Reduction to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nitrile from the previous step in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours.

  • Cool the reaction to 0 °C and quench cautiously by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting suspension and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Analytical Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.[6]

analytical_workflow cluster_structural Spectroscopic Methods cluster_purity Chromatographic Methods start Synthesized Compound purification Purification (Column Chromatography) start->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment purification->purity_assessment NMR ¹H and ¹³C NMR structural_elucidation->NMR MS Mass Spectrometry (MS) structural_elucidation->MS IR Infrared (IR) Spectroscopy structural_elucidation->IR HPLC High-Performance Liquid Chromatography (HPLC) purity_assessment->HPLC TLC Thin-Layer Chromatography (TLC) purity_assessment->TLC final_product Characterized Product NMR->final_product MS->final_product IR->final_product HPLC->final_product

Figure 3: Analytical workflow for the characterization of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperazine ring, the methyl group, and the methylene and methine protons of the ethanamine backbone. The ¹³C NMR spectrum will provide evidence for the number of unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, and C-N bonds.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. A validated HPLC method using a suitable column and mobile phase will be employed to quantify the purity and identify any potential impurities.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring the progress of the synthesis and for preliminary purity assessment.

Pharmacological Potential and Future Directions

The phenylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, particularly targeting the central nervous system (CNS).[7][8][9][10]

Potential CNS Activity

Many phenylpiperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[10] The structural features of this compound, specifically the presence of the phenyl and methylpiperazine moieties, suggest a potential for activity at these receptors. Further in vitro and in vivo studies are warranted to explore its binding affinities and functional effects.

Structure-Activity Relationship (SAR) Studies

This molecule serves as a valuable template for structure-activity relationship (SAR) studies. Modifications to the phenyl ring (e.g., substitution with electron-withdrawing or -donating groups), the piperazine ring, or the ethanamine linker could lead to the discovery of novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

ADME-Toxicity Profile

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial in drug development.[11] In silico predictions and in vitro assays can provide initial insights into the metabolic stability, potential for cytochrome P450 inhibition, and cytotoxicity of this compound and its analogs. The piperazine ring can sometimes be susceptible to metabolism, including N-dealkylation.[12]

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug discovery scientists. This guide has provided a comprehensive overview of its nomenclature, a plausible synthetic route, and a robust analytical workflow for its characterization. The inherent pharmacological potential of the phenylpiperazine scaffold suggests that this molecule and its future derivatives are promising candidates for further investigation in the quest for novel therapeutics.

References

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  • Liu, H., et al. (2013). Contribution of artifacts to N-methylated piperazine cyanide adduct formation in vitro from N-alkyl piperazine analogs. Drug Metabolism and Disposition, 41(10), 1773-1781.
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  • Kovacs, T., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(4), 836-847.
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  • 1-Naphthalenecarboxylic acid, decahydro-1,4a-dimethyl-6-methylene-5-(3-methyl-2,4-pentadienyl)-, methyl ester, [1S-[1α,4aα,5α(E),8aβ]]-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

  • IUPAC Naming of Organic Compounds with Functional Groups. (2024, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

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  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2020). Current Organic Synthesis, 17(1), 58-69.
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2-(4-Methylpiperazin-1-yl)-2-phenylethanamine CAS number 176971-20-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine (CAS: 176971-20-3)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 176971-20-3), a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's core structural features—a phenethylamine scaffold integrated with a methylpiperazine moiety—which are hallmarks of numerous neurologically active agents. We will explore its physicochemical properties, propose a logical synthetic pathway, and detail robust analytical methodologies for its characterization and quality control. Furthermore, this guide discusses its primary application as a foundational building block in the synthesis of novel therapeutics, particularly for neurological disorders.[1] The insights and protocols herein are designed to equip scientists and drug development professionals with the technical knowledge required to effectively utilize this compound in their research endeavors.

Introduction and Strategic Significance

This compound is a chiral organic compound that merges two privileged structural motifs in medicinal chemistry: the 2-phenethylamine core and the N-methylpiperazine ring.

  • The 2-Phenethylamine Scaffold: This framework is fundamental to a vast array of natural and synthetic bioactive molecules.[2] It forms the basis for endogenous neurotransmitters like dopamine and norepinephrine, which are critical for regulating mood, voluntary movement, and stress responses.[2] Its presence in a synthetic intermediate suggests a high potential for interaction with monoaminergic systems, including dopamine, serotonin, and adrenergic receptors.

  • The Piperazine Moiety: The piperazine ring is a common feature in pharmaceuticals, prized for its ability to improve key pharmacokinetic properties.[1][3] As a weak base, it can exist in a protonated state at physiological pH, which often enhances aqueous solubility and can improve oral bioavailability.[1] This moiety is integral to a wide range of approved drugs, from antipsychotics to antihistamines and anthelmintics.[4][5]

The combination of these two fragments in a single molecule makes this compound a valuable and strategically important building block.[1] It is primarily utilized as a key intermediate for creating more complex molecules aimed at treating neurological disorders, where its unique structure can facilitate potent and specific interactions with biological targets.[1]

Physicochemical Properties and Safe Handling

Proper characterization and handling are paramount for ensuring experimental reproducibility and safety. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 176971-20-3[6][7]
Molecular Formula C₁₃H₂₁N₃[6]
Molecular Weight 219.33 g/mol [6]
Synonym(s) 2-(4-methyl-1-piperazinyl)-2-phenylethanamine
Appearance Pale-yellow to Yellow-brown Liquid
Typical Purity ≥95%[8]
Storage Temperature 2-8 °C

Safety and Handling: This compound is classified as hazardous.

  • Hazard Statement: H301 - Toxic if swallowed.

  • Signal Word: Danger.

  • Pictogram: GHS06 (Skull and Crossbones).

Precautionary Measures: All handling should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of accidental ingestion, seek immediate medical attention.

Synthesis and Purification Strategy

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a plausible and efficient synthetic route can be designed based on established organocatalytic and nucleophilic substitution reactions. The proposed two-step pathway begins with the nucleophilic ring-opening of styrene oxide by N-methylpiperazine.

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Amination via Mitsunobu/Deprotection StyreneOxide Styrene Oxide Intermediate 2-(4-Methylpiperazin-1-yl)- 1-phenylethan-1-ol StyreneOxide->Intermediate Nucleophilic Addition NMP N-Methylpiperazine NMP->Intermediate Nucleophilic Addition ProtectedAmine N-Protected Intermediate Intermediate->ProtectedAmine 1. Phthalimide Phthalimide Phthalimide, DIAD, PPh₃ (Mitsunobu Reaction) FinalProduct 2-(4-Methylpiperazin-1-yl)- 2-phenylethanamine ProtectedAmine->FinalProduct 2. Deprotection Hydrazine Hydrazine Monohydrate (Ing-Manske Procedure)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-1-phenylethan-1-ol

  • Rationale: This step utilizes the high nucleophilicity of the secondary amine in N-methylpiperazine to open the epoxide ring of styrene oxide. The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon atom.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylpiperazine (1.2 equivalents) and a suitable solvent such as ethanol or tetrahydrofuran (THF).[9]

    • Slowly add styrene oxide (1.0 equivalent) to the solution at room temperature. A mild exotherm may be observed.

    • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[9]

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude oil can be purified by silica gel column chromatography to yield the intermediate alcohol.

Step 2: Synthesis of this compound

  • Rationale: The hydroxyl group of the intermediate is not a good leaving group. A Mitsunobu reaction is an efficient method to convert it into a primary amine via a phthalimide-protected intermediate. The subsequent deprotection with hydrazine (Ing-Manske procedure) is a standard method to release the primary amine.

  • Procedure:

    • Dissolve the intermediate alcohol (1.0 equivalent) and phthalimide (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triphenylphosphine (PPh₃, 1.1 equivalents) to the mixture.

    • Slowly add diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equivalents) dropwise. Maintain the temperature at 0 °C during addition.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Once the reaction is complete, concentrate the mixture in vacuo. Purify the residue by column chromatography to isolate the N-protected intermediate.

    • Dissolve the purified intermediate in ethanol and add hydrazine monohydrate (2-3 equivalents).

    • Heat the mixture to reflux for 2-4 hours, during which a white precipitate (phthalhydrazide) will form.

    • Cool the mixture, filter off the precipitate, and wash it with ethanol.

    • Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with aqueous sodium hydroxide to remove any remaining phthalhydrazide.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification via chromatography may be necessary to achieve high purity.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying and separating volatile and semi-volatile compounds. It is widely used for the analysis of piperazine derivatives due to its high sensitivity and ability to provide structural information from the mass spectrum.[10][11]

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or dichloromethane.

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column.

    • Column: Phenyl-arylene equivalent (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

  • Data Analysis: The resulting chromatogram will show the retention time of the compound, while the mass spectrum will display its molecular ion peak and characteristic fragmentation pattern, confirming its identity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the gold standard for determining the purity of non-volatile organic compounds and for quantification.[12] A method using a C18 column with a photodiode array (PDA) detector allows for both purity assessment and confirmation of identity via the UV spectrum.

G MobilePhase Mobile Phase (e.g., ACN/H₂O with 0.1% TFA) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column (Thermostatted) Injector->Column Sample Sample Vial Sample->Injector Detector PDA Detector Column->Detector Waste Waste Detector->Waste Computer Data Acquisition (Chromatogram & UV Spectrum) Detector->Computer

Caption: Standard workflow for RP-HPLC analysis.

Protocol for RP-HPLC Purity Assay:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: PDA, scan from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The UV spectrum from the PDA detector can be used as an additional identity check.

Applications in Drug Discovery

This compound is not intended for direct therapeutic use but serves as a crucial starting material.[13] Its value lies in providing a pre-built scaffold that medicinal chemists can elaborate upon to create novel drug candidates. The primary amine offers a reactive handle for a wide range of chemical modifications, such as amidation, sulfonylation, or reductive amination, allowing for the systematic exploration of the chemical space around the core structure.

G cluster_mods Chemical Modifications (R-Group) cluster_targets Potential Neurological Targets Core Core Scaffold (CAS 176971-20-3) Amidation Amidation Core->Amidation Derivatization at Primary Amine Sulfonylation Sulfonylation Core->Sulfonylation Derivatization at Primary Amine ReductiveAmination Reductive Amination Core->ReductiveAmination Derivatization at Primary Amine HTR 5-HT Receptors Amidation->HTR Generates Library for Screening DAT Dopamine Transporter Amidation->DAT Generates Library for Screening DRD Dopamine Receptors Amidation->DRD Generates Library for Screening Misc Other CNS Targets Amidation->Misc Generates Library for Screening Sulfonylation->HTR Generates Library for Screening Sulfonylation->DAT Generates Library for Screening Sulfonylation->DRD Generates Library for Screening Sulfonylation->Misc Generates Library for Screening ReductiveAmination->HTR Generates Library for Screening ReductiveAmination->DAT Generates Library for Screening ReductiveAmination->DRD Generates Library for Screening ReductiveAmination->Misc Generates Library for Screening

Caption: Role as a scaffold in discovery chemistry.

Given its structural similarity to known neuropharmacological agents, derivatives of this compound are likely to be investigated for activity at:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT₂A receptor, where many antipsychotic drugs act.[5]

  • Dopamine Receptors (D₂/D₃): Central targets for treating psychosis and other neurological conditions.

  • Monoamine Transporters: Including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

Conclusion

This compound (CAS: 176971-20-3) is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its composite structure, featuring the bioactive 2-phenethylamine core and the pharmacokinetically favorable N-methylpiperazine group, makes it an ideal starting point for the synthesis of novel compounds targeting the central nervous system. This guide has provided a framework for its synthesis, detailed protocols for its analytical characterization, and highlighted its applications. For researchers and drug development professionals, this compound represents a valuable tool for accelerating the discovery of next-generation therapeutics for complex neurological disorders.

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU JOURNAL OF PURE SCIENCES. Retrieved from [Link]

  • CN106117153A - The preparation method of 2 piperazinones. (2016). Google Patents.
  • Welstead, W. J., Jr, Curesky, R. L., & DaVanzo, J. P. (1980). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 23(9), 1044–1048. Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Lameh, J., Del Tredici, A. L., ... & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. Retrieved from [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2012). ResearchGate. Retrieved from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
  • A Highly Sensitive RP HPLC-PDA Analytical Method for. (2022). University of Pretoria. Retrieved from [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). UNODC. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

For researchers, scientists, and professionals in drug development, the solubility of a compound is a foundational pillar upon which the entire edifice of a potential therapeutic is built. It is a critical physicochemical property that dictates everything from formulation strategies and bioavailability to the ultimate efficacy and safety of a drug candidate.[1] This guide provides an in-depth exploration of the solubility of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine, a molecule of interest due to its structural motifs commonly found in pharmacologically active compounds.

Unveiling the Molecule: Physicochemical Characteristics of this compound

To understand the solubility of a compound, we must first understand the molecule itself. This compound is a multifaceted molecule possessing both polar and non-polar characteristics that govern its interaction with various solvents.

Molecular Structure:

Caption: Chemical structure of this compound.

The key structural features that will dictate solubility are:

  • The Piperazine Ring: A six-membered ring containing two nitrogen atoms. The tertiary amine (N-methyl) and the other tertiary amine within the ring are capable of acting as hydrogen bond acceptors.

  • The Primary Amine (-NH2): This group is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity.

  • The Phenyl Group (-C6H5): A non-polar, hydrophobic moiety that will favor interactions with non-polar solvents.

  • The Methyl Group (-CH3): A small, non-polar alkyl group.

The interplay between the polar amine functionalities and the non-polar phenyl ring will be the primary determinant of the compound's solubility in different solvent systems.

Predicted Physicochemical Properties:

While experimental data for the target compound is scarce, we can infer some properties from structurally similar molecules. For instance, 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine, a close analog, has a molecular weight of 225.36 g/mol .[2] The parent structures, piperazine and 2-phenylethylamine, also provide valuable insights. Piperazine is highly soluble in water and polar organic solvents like ethanol, but insoluble in diethyl ether. 2-Phenylethylamine is also water-soluble and freely soluble in alcohol.[3][4]

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~219.33 g/mol Calculated based on the chemical formula C13H21N3.
pKa Basic (multiple values)The presence of three amine groups (primary and two tertiary) will result in multiple basic pKa values. The exact values would need to be determined experimentally or through computational modeling.
LogP ModerateThe hydrophobic phenyl ring will contribute to a positive logP, while the polar amine and piperazine moieties will decrease it. The overall value is expected to be in the moderate range, suggesting some lipophilicity.

Inferred Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various solvent classes.[5]

Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

  • Expected Solubility: High to Moderate.

  • Rationale: The primary and tertiary amine groups can readily form hydrogen bonds with the hydroxyl groups of protic solvents. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors. This strong intermolecular interaction is expected to facilitate dissolution. However, the non-polar phenyl group may slightly limit the solubility compared to smaller, more polar amines.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile):

  • Expected Solubility: High.

  • Rationale: These solvents have large dipole moments and can effectively solvate the polar parts of the molecule through dipole-dipole interactions. While they cannot donate hydrogen bonds, they can accept them, interacting favorably with the primary amine group.

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether):

  • Expected Solubility: Low to Insoluble.

  • Rationale: The dominant polar nature of the molecule, due to the multiple amine functionalities, will lead to poor interactions with non-polar solvents. The energy required to break the strong intermolecular hydrogen bonds between the solute molecules would not be compensated by the weak van der Waals forces with the solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This method involves allowing a surplus of the solid compound to equilibrate with the solvent of interest until a saturated solution is formed.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess compound B Add solvent to vial A->B C Shake/agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (e.g., 0.22 µm PTFE filter) D->E F Dilute filtrate E->F G Quantify concentration (HPLC or UV-Vis) F->G

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a suitable container (e.g., a glass vial with a screw cap). "Excess" means that undissolved solid should be visible at the end of the experiment.

    • Add a precise volume of the desired solvent to the vial.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[6]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved particles, centrifuge the samples.

    • Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible, low-binding filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining microscopic particles.

  • Quantification:

    • Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Analytical Quantification: Ensuring Accuracy and Precision

The choice of analytical method for quantifying the dissolved compound is critical for obtaining reliable solubility data.

A. High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for quantifying amine compounds.[7][8]

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact conditions will need to be optimized.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. This can be determined by running a UV scan of a standard solution.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate and determine the concentration from the calibration curve.

B. UV-Vis Spectroscopy:

For a less complex and faster analysis, UV-Vis spectroscopy can be employed, provided the compound has a suitable chromophore and there are no interfering substances.[9][10]

Protocol for UV-Vis Analysis:

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound across the UV-Vis spectrum.

  • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.[11]

  • Sample Analysis: Measure the absorbance of the diluted filtrate at the λmax and determine the concentration from the calibration curve.

Data Presentation: A Clear and Concise Summary

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound at 25 °C.

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Water
Methanol
Ethanol
Polar Aprotic DMSO
Acetonitrile
Non-Polar Hexane
Toluene

Concluding Remarks: From Data to Insight

Understanding the solubility of this compound is not merely an academic exercise; it is a critical step in its potential development as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reproducible solubility data. By systematically evaluating the solubility in a range of solvents, researchers can make informed decisions regarding formulation, delivery, and further preclinical and clinical development. The interplay of the molecule's structural features with the properties of the solvent, as visualized below, is the key to this understanding.

Solvent-Solute Interaction Diagram:

cluster_solute This compound cluster_solvents Solvents Solute Polar Head (-NH2, Piperazine) Non-Polar Tail (-Phenyl) Polar Polar Solvents (e.g., Water, Methanol) Solute->Polar Strong Interaction (Hydrogen Bonding, Dipole-Dipole) NonPolar Non-Polar Solvents (e.g., Hexane) Solute->NonPolar Weak Interaction (van der Waals)

Caption: Dominant intermolecular forces governing solubility.

This guide serves as a comprehensive resource for any scientist tasked with characterizing the solubility of this, or structurally similar, promising compounds.

References

  • Vertex AI Search. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • PubChem. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • American Chemical Society. (2023, May 22). 2-Phenylethylamine.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • United Nations Office on Drugs and Crime.
  • AKJournals. (2020, October 13).
  • ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • BenchChem. An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Ingenta Connect. (2009, May 5).
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  • NTU Journal of Pure Sciences. (2022).
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  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • National Institutes of Health. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
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  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)
  • Der Pharma Chemica. Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2- (5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)aceta.
  • Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.
  • Sigma-Aldrich. 2-(4-Methyl-piperazin-1-yl)-ethylamine.
  • ChemicalBook. 64-04-0(2-PhenylethylaMine) Product Description.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
  • PubMed. (2024, August 23).
  • Merck Millipore. 2-Phenylethylamine CAS 64-04-0 | 807334.
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  • National Institutes of Health. 2-Phenylethanamine DMPFPS | C16H16F5NSi | CID 523427.

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in silico studies of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Analysis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Abstract

This guide provides a comprehensive framework for the in silico evaluation of this compound, a novel small molecule with potential applications in neuropharmacology. By leveraging its structural similarity to known psychoactive compounds, this document outlines a systematic computational workflow designed to predict its pharmacokinetic properties, identify and validate potential biological targets, and characterize its molecular interactions. We will detail the causality behind key experimental choices, from initial molecular characterization and target selection to advanced molecular docking and dynamics simulations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the early-phase discovery of new therapeutic agents.

Introduction: Rationale and Scientific Context

The compound this compound belongs to the broader class of phenethylamines, a scaffold renowned for its wide range of biological activities, particularly within the central nervous system (CNS). The core phenethylamine structure is the backbone for many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a large family of psychoactive compounds. The incorporation of a methylpiperazine moiety introduces unique physicochemical properties that can modulate solubility, membrane permeability, and receptor-binding affinity.

Given this structural heritage, it is hypothesized that this compound may interact with key neurological targets. In silico analysis provides a rapid, cost-effective, and powerful methodology to build a foundational understanding of a novel compound's potential before committing to resource-intensive preclinical studies. This guide establishes a self-validating computational protocol to generate a robust preliminary profile of the molecule's drug-like properties and mechanism of action.

Part I: Molecular Characterization and Drug-Likeness Assessment

The first step in any computational analysis is to thoroughly characterize the molecule of interest and assess its potential as a viable drug candidate. This involves generating a high-quality 3D structure and evaluating its physicochemical properties against established benchmarks for oral bioavailability.

Physicochemical Profiling

A molecule's absorption and distribution are heavily influenced by properties such as molecular weight, lipophilicity, and hydrogen bonding capacity. We can predict these properties using computational tools and evaluate them using Lipinski's Rule of Five, a widely recognized guideline for predicting the oral bioavailability of a drug candidate.[1][2]

Protocol: Physicochemical Property Calculation

  • Obtain SMILES String: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: CN1CCN(CC1)C(C2=CC=CC=C2)CN.

  • Input into Calculator: Utilize a reliable cheminformatics tool, such as the open-access SwissADME web server or commercial software like ChemDraw, to calculate key molecular descriptors from the SMILES string.

  • Analyze Properties: Compare the calculated values to the criteria set by Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

Property Predicted Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight (MW) 219.33 g/mol < 500 Da Yes
LogP (Octanol/Water Partition) 1.85 ≤ 5 Yes
Hydrogen Bond Donors 1 (from the -NH2 group) ≤ 5 Yes
Hydrogen Bond Acceptors 3 (two piperazine N, one amine N) ≤ 10 Yes

| Violations | 0 | ≤ 1 Violation | Pass |

Insight & Causality: The molecule shows zero violations of Lipinski's rules, suggesting it possesses drug-like characteristics favorable for oral administration. Its moderate molecular weight and balanced lipophilicity (LogP) indicate a good potential for both aqueous solubility and membrane permeability, crucial for absorption and distribution.

Part II: Biological Target Identification

The structural similarity of our compound to known neuroactive molecules provides a logical starting point for identifying potential biological targets. The phenethylamine core is a well-established pharmacophore for interacting with monoamine transporters. Specifically, the dopamine transporter (DAT), a key regulator of dopamine signaling, is a high-priority candidate target.[3] The DAT protein is encoded by the SLC6A3 gene in humans and is a member of the solute carrier family 6 (SLC6) of transporters.[4][5]

Workflow: Target Identification

  • Similarity Search: Use the molecule's structure to search chemical databases (e.g., PubChem, ChEMBL) for compounds with high structural similarity and known biological activity. This consistently points toward monoamine transporter ligands.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on a set of known DAT inhibitors. This model defines the essential chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors, positive ionizable groups) required for binding.

  • Hypothesis Formulation: Based on the evidence, we hypothesize that this compound acts as a ligand for the human dopamine transporter (hDAT). The subsequent in silico experiments are designed to test this hypothesis.

G cluster_0 Target Identification Workflow A Molecule of Interest (2-(4-MP-1-yl)-2-PEA) B Structural Similarity Search (e.g., PubChem, ChEMBL) A->B E Hypothesized Target (Human Dopamine Transporter - hDAT) B->E C Known DAT Ligands D Pharmacophore Model Generation C->D D->E

Caption: Workflow for identifying the human dopamine transporter as a primary target.

Part III: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of the interaction in terms of binding affinity. This technique is fundamental for validating our target hypothesis and understanding the specific molecular interactions that stabilize the complex.

Rationale for Tool Selection

We will use AutoDock Vina , a widely adopted open-source docking program known for its speed and accuracy.[6] For protein and ligand preparation, we will use tools from the MGLTools suite.

Experimental Protocol: Molecular Docking

Step 1: Receptor Preparation

  • Obtain Structure: Download the 3D structure of the human dopamine transporter (hDAT). A suitable high-resolution structure, such as PDB ID: 9EO4 (hDAT bound to cocaine), can be obtained from the Protein Data Bank (PDB).[7]

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand (cocaine) using a molecular visualization tool like UCSF Chimera or PyMOL.

  • Add Hydrogens & Charges: Add polar hydrogens and compute Gasteiger charges for the protein atoms. This is crucial for accurately calculating electrostatic interactions.

  • Convert to PDBQT: Save the prepared receptor structure in the PDBQT file format, which includes atomic charge and type information required by AutoDock Vina.

Step 2: Ligand Preparation

  • Generate 3D Structure: Convert the 1D SMILES string of this compound into a 3D structure.

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Define Torsions: Identify all rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • Convert to PDBQT: Save the prepared ligand in the PDBQT format.

Step 3: Docking Execution

  • Define the Binding Site: The binding site for hDAT is well-characterized and is located within the transmembrane domain, overlapping with the dopamine and cocaine binding sites.[3][7] Define a search space (a "grid box") that encompasses this entire region. For PDB ID 9EO4, this site is centered around key residues like Asp79, Val152, and Phe320.

  • Configure Vina: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the search space, and the exhaustiveness parameter, which controls the computational effort of the search (a value of 32 is recommended for higher accuracy).[8]

  • Run Simulation: Execute the AutoDock Vina program from the command line using the configuration file. Vina will perform multiple independent docking runs and rank the resulting poses based on their predicted binding affinity.

Analysis of Predicted Results

The primary output from Vina is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.

Table 2: Hypothetical Molecular Docking Results

Parameter Predicted Value/Interaction
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues
Hydrogen Bond Asp79, Ser422
Pi-Pi Stacking Phe320
Cation-Pi Interaction Phe326

| Hydrophobic Interactions | Val152, Ile156, Tyr159 |

Insight & Causality: A strong negative binding affinity (e.g., < -7.0 kcal/mol) suggests a stable and favorable interaction. The analysis of specific interactions is critical. A hydrogen bond with Asp79 is a hallmark interaction for many DAT ligands, as this residue is crucial for recognizing the amine group of the substrate.[7] A cation-pi interaction between the protonated amine of our ligand and an aromatic residue like Phe326 would further anchor it in the binding pocket, mimicking the binding mode of dopamine itself.

Part IV: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time. This step is crucial for validating the docking results.

Rationale for Tool Selection

GROMACS is a versatile and high-performance open-source MD simulation package, making it an excellent choice for this analysis.[9][10]

Experimental Protocol: MD Simulation

Step 1: System Preparation

  • Select Docking Pose: Choose the top-ranked (lowest energy) binding pose from the molecular docking results as the starting structure for the simulation.

  • Generate Ligand Topology: Create a topology file for this compound. This file describes the force field parameters (bond lengths, angles, charges) for the ligand.

  • Build the Complex: Combine the protein and ligand coordinates into a single file.

  • Solvation: Place the protein-ligand complex in a simulation box of appropriate dimensions (e.g., a cubic box with a 1.0 nm buffer distance from the complex to the edge) and fill it with a pre-equilibrated water model (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

Step 2: Simulation Execution

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[11]

  • Equilibration (NVT & NPT):

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for a short period (e.g., 1 ns) at a constant temperature (300 K) to allow the solvent to relax around the complex. Position restraints are typically applied to the protein and ligand heavy atoms.

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate for a longer period (e.g., 5-10 ns) at constant temperature (300 K) and pressure (1 bar) to ensure the system reaches the correct density. Position restraints are gradually released.

  • Production Run: Run the main MD simulation for a significant duration (e.g., 100-200 ns) without any restraints. The system's coordinates are saved at regular intervals to generate a trajectory file.

Trajectory Analysis

Analysis of the MD trajectory reveals the stability and dynamics of the complex.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions. Low fluctuation in the binding site residues suggests they are stabilized by the ligand's presence.

  • Interaction Analysis: Monitor the key interactions (hydrogen bonds, hydrophobic contacts) identified in the docking study throughout the simulation. The persistence of these interactions over time provides strong evidence for a stable binding mode.

G cluster_1 MD Simulation & Validation Workflow A Top Docking Pose (Protein-Ligand Complex) B System Solvation & Ionization A->B C Energy Minimization B->C D NVT Equilibration (Constant Temp/Vol) C->D E NPT Equilibration (Constant Temp/Press) D->E F Production MD Run (e.g., 100 ns) E->F G Trajectory Analysis (RMSD, RMSF, Interactions) F->G

Caption: Workflow for validating docking results using Molecular Dynamics.

Part V: ADMET Properties Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential to identify potential liabilities that could lead to late-stage drug development failure.[12] Numerous machine learning-based in silico tools are available for this purpose.[13][14]

Protocol: ADMET Prediction

  • Select Tool: Utilize a comprehensive, publicly available web server like ADMET-AI or SwissADME.[13] These platforms host a collection of predictive models for various ADMET endpoints.

  • Input Molecule: Submit the SMILES string of the compound.

  • Run Predictions: Execute the prediction models.

  • Analyze and Consolidate: Review the output and summarize the key findings in a structured table. The causality is clear: we are screening for potential red flags. For a CNS-active compound, high blood-brain barrier (BBB) permeability is desirable, while inhibition of key cytochrome P450 (CYP) enzymes or potential cardiotoxicity (hERG inhibition) are significant liabilities.

Table 3: Predicted ADMET Profile

Category Parameter Prediction Implication
Absorption Human Intestinal Absorption High Good oral absorption likely
Caco-2 Permeability High Good cell membrane permeability
Distribution Blood-Brain Barrier (BBB) Permeable Potential for CNS activity
P-glycoprotein (P-gp) Substrate No Less likely to be removed by efflux pumps
Metabolism CYP2D6 Inhibitor Yes (Potential) Potential for drug-drug interactions
CYP3A4 Inhibitor No Lower risk of common drug interactions
Toxicity hERG Inhibition Low Risk Lower risk of cardiotoxicity
AMES Mutagenicity No Unlikely to be mutagenic

| | Hepatotoxicity | Low Risk | Lower risk of liver damage |

Insight & Causality: The predicted profile is largely favorable for a CNS drug candidate. The high BBB permeability is a critical positive indicator. However, the potential inhibition of CYP2D6 warrants further investigation, as this enzyme is responsible for the metabolism of many CNS drugs, and its inhibition could lead to adverse drug-drug interactions. This in silico flag provides a specific, testable hypothesis for future in vitro experiments.

Conclusion and Future Directions

This in-depth in silico guide demonstrates a logical and scientifically grounded workflow for the preliminary assessment of this compound. The computational evidence strongly suggests that this compound is a viable drug-like molecule with a high probability of interacting with the human dopamine transporter.

  • Key Findings: The molecule exhibits excellent drug-like properties, a strong predicted binding affinity for hDAT stabilized by key interactions, and a generally favorable ADMET profile.

  • Next Steps: The computational predictions presented here form a strong basis for subsequent experimental validation. The immediate next steps should include:

    • In Vitro Binding Assays: Quantify the binding affinity of the compound to hDAT using radioligand binding assays.

    • Functional Assays: Perform dopamine reuptake inhibition assays to confirm the compound's functional activity at the transporter.

    • Metabolic Stability Assays: Experimentally determine the compound's potential to inhibit CYP2D6 using liver microsomes.

By integrating these computational and experimental approaches, researchers can significantly accelerate the drug discovery process, making more informed decisions and efficiently advancing promising new chemical entities toward clinical development.

References

  • ADMET-AI. (n.d.). Swanson Lab. Retrieved January 23, 2026, from [Link]

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 23, 2026, from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • GROMACS. (n.d.). The GROMACS development teams. Retrieved January 23, 2026, from [Link]

  • Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package [Article v1.0].
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
  • Nielsen, J.C., Salomon, K., Kalenderoglou, I.E., et al. (2024). Structure of the human dopamine transporter in complex with cocaine. Nature, 632, 678-685. PDB ID: 9EO4. Retrieved from [Link]

  • Papanastasiou, M., Clark, R., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1085-1099.
  • Penmatsa, A., & Gouaux, E. (2014). The dopamine transporter in complex with cocaine and a novel inhibitor.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • UniProt Consortium. (n.d.). SLC6A3 - Sodium-dependent dopamine transporter. UniProtKB - Q01959. Retrieved January 23, 2026, from [Link]

  • Wang, J., et al. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.

Sources

neuropharmacological activity of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Neuropharmacological Activity of Piperazine Derivatives

Authored by: A Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents one of the most vital scaffolds in modern medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical presence in a protonated state at physiological pH, make it a privileged structure for targeting the central nervous system (CNS).[4] This technical guide provides a comprehensive overview of the neuropharmacological activities of piperazine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows used to characterize their therapeutic potential. We will delve into their roles as antipsychotics, antidepressants, and anxiolytics, offering field-proven insights into the causality behind the experimental designs that validate these activities.[3]

The Piperazine Scaffold: A Cornerstone of Neuropharmacology

The versatility of the piperazine core is a key reason for its prevalence in CNS-active drugs.[4] The two nitrogen atoms (N1 and N4) provide ideal handles for chemical modification, allowing for the precise tuning of a molecule's pharmacological profile.[1] A minor change in the substitution pattern on the piperazine nucleus can lead to significant differences in receptor affinity, selectivity, and functional activity.[1]

Typically, one nitrogen atom is attached to an aromatic or heteroaromatic moiety (the "head"), which often governs the primary interaction with the receptor's binding pocket. The other nitrogen is frequently connected to another lipophilic or polar group via an alkyl linker (the "tail"), which can modulate properties like solubility, blood-brain barrier permeability, and interactions with secondary binding sites. This modular design has enabled the development of a vast library of compounds targeting a wide array of neurological and psychiatric disorders.[5][6]

Key Mechanisms of Action in the Central Nervous System

Piperazine derivatives exert their effects primarily by modulating monoaminergic neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic pathways.[3] Their activity is not limited to a single mechanism; they can act as receptor antagonists, agonists, partial agonists, or reuptake inhibitors.[7]

Dopamine Receptor Modulation: The Antipsychotic Connection

Dopamine receptors, particularly the D2-like family (D2, D3, D4), are primary targets for antipsychotic drugs used in the treatment of schizophrenia.[6][8] The therapeutic action of many antipsychotics is linked to their ability to antagonize D2 receptors in the mesolimbic pathway.[9]

  • Arylpiperazines (e.g., Aripiprazole, Cariprazine): These are considered "third-generation" or "atypical" antipsychotics. Aripiprazole, for instance, is a partial agonist at the D2 receptor. This is a crucial mechanistic distinction. In a hyperdopaminergic state (as hypothesized in psychosis), it acts as an antagonist, reducing receptor activation. In a hypodopaminergic state (linked to cognitive and negative symptoms), it provides a low level of receptor stimulation, acting as an agonist. This "dopamine stabilization" is thought to contribute to its favorable side-effect profile compared to full antagonists.[10]

  • Dibenzodiazepines (e.g., Clozapine): Clozapine, a cornerstone in treating refractory schizophrenia, contains a piperazine moiety. Its efficacy is attributed to a complex "multi-receptor" profile, with relatively weak D2 antagonism but potent activity at D4, multiple serotonin (5-HT), and other receptors.[11] This polypharmacology underscores a critical concept: the clinical profile of a piperazine derivative is often the result of its integrated effects across several targets.

Serotonin Receptor and Transporter Interactions: Antidepressant and Anxiolytic Effects

The serotonergic system is a major target for piperazine derivatives, leading to antidepressant, anxiolytic, and antipsychotic activities.[12][13]

  • 5-HT1A Receptor Agonism: Buspirone, an anxiolytic, and several atypical antipsychotics are partial agonists at the 5-HT1A receptor.[3][5] Activation of these presynaptic autoreceptors reduces the firing rate of serotonin neurons, while postsynaptic agonism contributes to therapeutic effects.

  • 5-HT2A/2C Receptor Antagonism: Many atypical antipsychotics are potent antagonists at 5-HT2A receptors. This action is believed to mitigate the extrapyramidal side effects (EPS) associated with D2 blockade and may contribute to efficacy against the negative symptoms of schizophrenia.[6][14] Phenylpiperazine derivatives like meta-chlorophenylpiperazine (mCPP) are potent agonists at 5-HT2C receptors and are often used as research tools to probe this system.[15]

  • Serotonin Reuptake Inhibition (SRI): Some piperazine derivatives, such as vortioxetine, combine SRI with direct receptor modulation (e.g., 5-HT1A agonism, 5-HT3 antagonism).[3] This multimodal action is hypothesized to offer a broader spectrum of antidepressant efficacy.

Below is a diagram illustrating the multi-target engagement of a hypothetical atypical antipsychotic piperazine derivative.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron D2_auto D2 Autoreceptor HT1A_auto 5-HT1A Autoreceptor D2_post D2 Receptor Response Therapeutic Response (Reduced Psychosis, Improved Cognition) D2_post->Response HT2A_post 5-HT2A Receptor HT2A_post->Response HT1A_post 5-HT1A Receptor HT1A_post->Response Drug Atypical Antipsychotic (Piperazine Derivative) Drug->D2_post Antagonist (Blocks) Drug->HT2A_post Antagonist (Blocks) Drug->HT1A_post Partial Agonist (Modulates) DA Dopamine DA->D2_post Activates HT Serotonin HT->HT2A_post Activates HT->HT1A_post Activates

Caption: Multi-receptor signaling of a piperazine-based atypical antipsychotic.

Experimental Validation: From Benchtop to Preclinical Models

Characterizing the neuropharmacological profile of a novel piperazine derivative is a multi-step process designed to build a comprehensive understanding of its affinity, functional activity, and potential therapeutic utility. This workflow is a self-validating system; failure to meet predefined criteria at any stage necessitates re-evaluation or termination of the compound's development.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Target Engagement & PD cluster_2 Phase 3: Preclinical Behavioral Models cluster_3 Phase 4: Safety & IND-Enabling Studies Binding Radioligand Binding Assays (Determine Affinity - Ki) Functional Functional Assays (GTPγS) (Determine Potency - EC50 & Efficacy) Binding->Functional High-affinity hits advance PKPD Pharmacokinetics/Pharmacodynamics (Blood-Brain Barrier, Receptor Occupancy) Functional->PKPD Potent & efficacious compounds advance Behavior Animal Models of Disease (e.g., Forced Swim Test, Prepulse Inhibition) PKPD->Behavior Compounds with CNS exposure advance Safety Toxicology & Safety Pharmacology Behavior->Safety Compounds showing efficacy advance

Sources

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine, a molecule combining a phenethylamine core with a methylpiperazine moiety. Due to its structural characteristics, highly sensitive and selective analytical methods are required for accurate quantification in various matrices, such as pharmaceutical formulations or biological samples. This guide details two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust screening tool and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, definitive quantification. The protocols herein are grounded in established analytical principles for structurally similar compounds and are designed to be validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Analytical Considerations

This compound is a substituted phenethylamine derivative.[4] The structure comprises a phenyl group, which acts as a chromophore for UV detection, and two basic nitrogen atoms within the piperazine ring and the primary amine, making it highly suitable for ionization in mass spectrometry. The accurate quantification of such compounds is critical in drug development for purity assessment, pharmacokinetic studies, and quality control.

Analytical Challenges & Strategic Solutions:

  • Polarity: The presence of multiple amine groups imparts significant polarity, which can lead to poor retention on traditional C18 reversed-phase columns and peak tailing.

    • Solution: Use of a mobile phase with a low pH (e.g., containing formic or acetic acid) to protonate the amines, ensuring better peak shape. Hydrophilic Interaction Chromatography (HILIC) can also be considered as an alternative separation mode.[5]

  • UV Absorbance: The phenylethylamine structure provides a chromophore, but its molar absorptivity may not be sufficient for trace-level quantification.[6]

    • Solution: HPLC-UV is suitable for higher concentration assays (e.g., drug substance purity). For lower concentrations, derivatization to enhance UV absorbance or, more effectively, switching to a more sensitive detector like a mass spectrometer is recommended.[7]

  • Matrix Effects: When analyzing biological samples (plasma, urine), endogenous components can interfere with ionization in mass spectrometry, suppressing or enhancing the analyte signal.

    • Solution: A robust sample preparation technique, such as Solid-Phase Extraction (SPE), is essential to clean the sample. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects.

Principle Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the analysis of the main component in drug substances or formulated products. The method relies on the chromatographic separation of the analyte from impurities on a stationary phase, followed by detection via UV absorbance of the phenyl ring.

Causality Behind Experimental Choices:

  • Column: A C18 or Phenyl-Hexyl column is chosen to provide hydrophobic interaction with the phenyl ring of the analyte.

  • Mobile Phase: An acidic mobile phase (pH 2.5-4.0) is critical. Protonating the amine functional groups minimizes their interaction with residual silanols on the silica-based column, preventing peak tailing and improving chromatographic resolution. Acetonitrile is typically preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.

  • Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. For a simple phenyl ring, maximum absorbance typically occurs around 254 nm, though a full scan is necessary for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For low-level quantification, such as in pharmacokinetic studies or for impurity analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[8][9] The technique couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal. The basic nitrogen atoms in the piperazine ring and the primary amine are readily protonated to form a stable [M+H]⁺ ion.[10]

  • MRM: This mode provides exceptional selectivity. The first quadrupole (Q1) isolates the precursor ion (the [M+H]⁺ of the analyte), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) isolates a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the analyte, minimizing interference from co-eluting matrix components.[11] Based on its chemical structure (C13H21N3), the predicted protonated molecule [M+H]⁺ would have an m/z of approximately 220.18.[12]

Experimental Workflows & Protocols

General Analytical Workflow

The overall process from sample handling to data analysis is outlined below. This workflow ensures data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_receive Sample Receipt & Login s_prep Standard/Sample Preparation (Dilution, Spiking) s_receive->s_prep s_extract Extraction (if needed) (e.g., SPE, LLE) s_prep->s_extract a_lc LC Separation s_extract->a_lc a_ms MS/MS Detection (MRM Mode) a_lc->a_ms d_calib Calibration Curve Generation a_ms->d_calib d_integ Peak Integration & Quantification d_report Final Report Generation d_integ->d_report d_calib->d_integ

Caption: General workflow for quantitative analysis.

Detailed Protocol: Quantification by LC-MS/MS

This protocol is designed for the quantification of this compound in a biological matrix like human plasma and requires validation before routine use.

Step 1: Preparation of Stock and Working Solutions

  • Primary Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in an appropriate volume of methanol to obtain a 1 mg/mL solution.

  • Working Standards: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 1.0, 2.5, 5, 10, 25, 50, 100 ng/mL).

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of a suitable stable isotope-labeled internal standard (e.g., D4-labeled analyte).

  • IS Working Solution (10 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation agent.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (10 ng/mL in acetonitrile) to each tube.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

Step 3: LC-MS/MS Instrumentation and Conditions

ParameterRecommended ConditionRationale
LC System U(H)PLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmStandard for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and ensures analyte is in its protonated form for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 5% to 95% B over 3 minutes, hold 1 min, re-equilibrate 1 minA standard gradient to elute the analyte while cleaning the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small volume is sufficient for sensitive MS detection.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Mode ESI, PositiveEfficiently ionizes basic amine groups.
MRM Transition (Analyte) Predicted: Q1: 220.2 -> Q3: [Fragment m/z]¹Q1 is the protonated parent molecule; Q3 is a stable, high-intensity fragment ion.
MRM Transition (IS) Predicted: Q1: 224.2 -> Q3: [Fragment m/z]¹Based on a D4-labeled standard. Transition must be optimized.

¹Note: MRM transitions must be empirically determined by infusing a standard solution of the analyte into the mass spectrometer and optimizing the precursor ion, product ions, and collision energies.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[1][3][13]

G mv Method Validation spec Specificity/ Selectivity mv->spec lin Linearity & Range mv->lin acc Accuracy mv->acc prec Precision (Repeatability & Intermediate) mv->prec loq LOQ mv->loq lod LOD mv->lod rob Robustness mv->rob

Caption: Core parameters for analytical method validation.

Validation Acceptance Criteria Summary:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Mean recovery of 85-115% for QC samples at low concentrations, and 90-110% for mid and high concentrations.
Precision Coefficient of Variation (%CV) ≤ 15% for QC samples (≤ 20% at the Lower Limit of Quantification, LLOQ).
LLOQ The lowest concentration on the calibration curve that meets the accuracy and precision criteria.
Specificity No significant interfering peaks at the retention time of the analyte in blank matrix samples.

Data Analysis and Interpretation

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x or 1/x² weighting, which is common for bioanalytical assays.

  • Quantification: Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the regression line of the calibration curve.

  • Acceptance: The results of an analytical run are considered valid if the calibration standards and QC samples meet the pre-defined acceptance criteria for accuracy and precision.

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Available at: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. (2021). ScienceAsia. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. (2022). Toxics. Available at: [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2010). Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine. (n.d.). PubChem. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Molecules. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). Available at: [Link]

  • Identification of α-Phenylethylamine in Judicial Samples. (2004). Forensic Science International. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. (2023). ACS Omega. Available at: [Link]

  • Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. (2015). Analytical Methods. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2021). Pharmaceuticals. Available at: [Link]

  • Substituted phenethylamine. (n.d.). Wikipedia. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Available at: [Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. (2024). Analytical Methods. Available at: [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine. This compound, containing both a phenyl ring and a basic piperazine moiety, is a relevant structure in pharmaceutical development.[1] The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile, coupled with UV detection. The inherent basicity of the analyte presents a common analytical challenge, leading to poor peak shape on conventional silica-based columns.[2] This protocol addresses this issue by controlling the mobile phase pH to ensure consistent protonation of the amine functional groups, resulting in excellent peak symmetry and reproducibility. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[3]

Introduction and Scientific Rationale

This compound is an organic compound featuring a primary amine, a tertiary amine within a piperazine ring, and a phenyl group. Such structures are common scaffolds in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting the central nervous system.[1] Accurate and reliable quantification of this compound is essential for quality control during synthesis, formulation development, and for ensuring the purity of the final product.

The primary analytical challenge for compounds like this is the presence of multiple basic amine groups. These groups can interact strongly with acidic residual silanol groups on the surface of silica-based HPLC column packing materials, leading to significant peak tailing and poor chromatographic performance.[2] To overcome this, our method employs a low-pH mobile phase. By maintaining the pH well below the pKa of the amine groups, they exist in a consistently protonated, cationic state. This approach minimizes secondary ionic interactions with the stationary phase, leading to sharp, symmetrical peaks. The presence of the phenyl group provides a strong chromophore, allowing for direct and sensitive UV detection without the need for complex derivatization procedures, which are often required for amines lacking a UV-active moiety.[4][5][6]

This document provides a comprehensive, step-by-step protocol for the analysis and a complete framework for method validation based on ICH Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a research or quality control environment.[7][8]

Materials and Methodology

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator bath.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, Nylon or PTFE).

Reagents and Standards
  • This compound reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Phosphoric acid (H₃PO₄) (85%, Analytical grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size (End-capped)
Mobile Phase 25 mM KH₂PO₄ buffer (pH 2.5) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes

Rationale for Wavelength Selection: The phenyl group exhibits strong absorbance at lower UV wavelengths. 210 nm was chosen for high sensitivity. A similar piperazine-containing compound showed good response at 239 nm, and users should verify the optimal wavelength by performing a UV scan of the analyte.[9][10]

Experimental Protocols

Protocol 1: Preparation of Solutions

A. Mobile Phase (25 mM Phosphate Buffer, pH 2.5)

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

  • Stir the solution until all solids are dissolved.

  • Adjust the pH to 2.5 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.45 µm membrane filter before use.

  • Combine 700 mL of the prepared buffer with 300 mL of acetonitrile to create the final mobile phase.

  • Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

B. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer the standard to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of the mobile phase as the diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

C. Working Standard Solutions (for Linearity and Assay)

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., for a range of 10-150 µg/mL).

D. Sample Preparation

  • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of the analyte.

  • Transfer to a 25 mL volumetric flask and prepare as described in step B.

  • Further dilute as necessary to bring the final concentration within the validated linear range of the method.

  • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Diagram: Analytical Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_report Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Dilute to Volume B->C D Filter with 0.45 µm Syringe Filter C->D E Equilibrate HPLC System D->E F Inject Sample E->F G Acquire Chromatographic Data F->G H Integrate Peak Area G->H I Calculate Concentration H->I J Generate Report I->J

Caption: High-level workflow from sample preparation to final report generation.

Protocol 2: HPLC Method Validation

This protocol outlines the validation parameters as stipulated by ICH guidelines.[3][7][8] A validation protocol should be formally documented before initiating the study.[8]

A. System Suitability Test (SST)

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing factor (Asymmetry): ≤ 1.5

    • Theoretical plates (N): ≥ 2000

B. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Procedure: Analyze a blank (diluent), a placebo (formulation matrix without analyte), the reference standard, and a sample solution. If available, analyze samples subjected to stress conditions (acid, base, oxidation, heat, light) to check for interference from degradation products.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks at its retention time in the blank and placebo chromatograms. Peak purity analysis (if using a PDA detector) should pass.

C. Linearity and Range

  • Objective: To demonstrate a direct proportional relationship between concentration and detector response over a specified range.

  • Procedure: Prepare at least five concentrations across the desired range (e.g., 10, 25, 50, 100, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.

D. Accuracy (Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

E. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • 1. Repeatability (Intra-day Precision):

    • Procedure: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Alternatively, analyze nine determinations across the specified range (3 concentrations, 3 replicates each).[3]

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • 2. Intermediate Precision (Inter-day Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both days should be ≤ 2.0%.

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

G. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Organic composition of mobile phase (± 2%)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly impacted by these minor changes.

Diagram: HPLC Method Validation Framework

G cluster_qualitative Qualitative Confidence cluster_quantitative Quantitative Accuracy cluster_precision Measurement Consistency cluster_limits Sensitivity cluster_reliability Reliability in Use center ICH Q2(R2) Method Validation Specificity Specificity (Analyte vs. Others) center->Specificity Accuracy Accuracy (% Recovery) center->Accuracy Linearity Linearity (r² ≥ 0.999) center->Linearity Range Range (Upper & Lower Levels) center->Range Precision Precision (RSD ≤ 2.0%) center->Precision LOD LOD (Detection Limit) center->LOD LOQ LOQ (Quantitation Limit) center->LOQ Robustness Robustness (Deliberate Changes) center->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Core parameters for analytical method validation as per ICH guidelines.

Expected Results and Troubleshooting

Validation ParameterTypical Acceptance Criteria
Specificity No interference at analyte Rt
Linearity (r²) ≥ 0.999
Range e.g., 10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Repeatability (RSD%) ≤ 2.0%
Intermediate Precision (RSD%) ≤ 2.0%
Robustness SST passes

A successful analysis will yield a sharp, symmetrical peak for this compound, eluting at a reproducible retention time.

ProblemPotential CauseSuggested Solution
Peak Tailing Silanol interactions; column degradation.Ensure mobile phase pH is correct (≤ 2.5). Use a new, end-capped C18 column.
Retention Time Shift Change in mobile phase composition; column aging.Prepare fresh mobile phase. Ensure pump is delivering correct ratio. Equilibrate column for at least 30 mins.
Low Peak Area Standard/sample degradation; injection error.Prepare fresh solutions. Check autosampler syringe and injection volume.
Split Peaks Column void or contamination; sample solvent issue.Reverse-flush or replace the column. Ensure sample is dissolved in the mobile phase.

Conclusion

The HPLC method detailed in this application note is a reliable, robust, and accurate procedure for the quantitative analysis of this compound. By employing a low-pH buffered mobile phase, the common issue of peak tailing associated with basic amines is effectively mitigated. The method is straightforward, utilizing standard reversed-phase chromatography with UV detection, and avoids the need for complex derivatization or ion-pairing agents. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in quality control and pharmaceutical development environments, adhering to the stringent requirements of international regulatory guidelines.

References

  • Gao, M., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]

  • Gilar, M. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available at: [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]

  • Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Popa, D. S., et al. (2021). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. Available at: [Link]

  • Gadzała-Kopciuch, R. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]

  • Sobańska, K., et al. (2003). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

  • EMA. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Shodex. Analysis of Short Amines without Using Ion Pair Reagent. Available at: [Link]

  • Sobańska, K., et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]

  • PubChem. 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Application Note: GC-MS Analysis of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the analysis of piperazine-based compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine and its derivatives are a significant class of compounds, encompassing a wide range of pharmaceuticals, industrial chemicals, and controlled psychoactive substances.[1][2] Their analysis is critical in pharmaceutical quality control, clinical and forensic toxicology, and drug development.[3][4] This document offers an in-depth exploration of the entire analytical workflow, from sample preparation and derivatization to instrument configuration and method validation. We delve into the causality behind methodological choices, providing field-proven insights to equip researchers, scientists, and drug development professionals with a robust framework for reliable and reproducible results. Detailed, step-by-step protocols for different matrices are provided, supported by technical diagrams and data tables.

Introduction: The Analytical Challenge of Piperazines

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] This core structure is the foundation for a vast family of derivatives with diverse pharmacological properties, from the anthelmintic drug Piperazine Citrate to psychoactive designer drugs like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1] The rise of these derivatives as alternatives to traditional amphetamines presents a significant challenge for forensic and clinical laboratories.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this analytical challenge. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry, offering the high sensitivity and specificity required for complex sample matrices.[1][3] However, the inherent polarity and basicity of the piperazine ring necessitate a carefully optimized analytical approach to achieve reliable chromatographic performance. This guide will systematically address these challenges.

Foundational Strategy: Sample Preparation and Extraction

The goal of sample preparation is to isolate the target piperazine analytes from the sample matrix, remove interferences, and concentrate the analytes to a level suitable for GC-MS analysis. The choice of technique is dictated by the matrix.

2.1. Common Extraction Techniques

  • Liquid-Liquid Extraction (LLE): A fundamental technique based on the differential solubility of the analyte between two immiscible liquid phases. For piperazines, which are basic compounds, the sample is typically basified (pH > 10) to ensure the analytes are in their neutral, free-base form. This increases their solubility in non-polar organic solvents like ethyl acetate or dichloromethane, facilitating their extraction from the aqueous matrix.[3]

  • Solid-Phase Extraction (SPE): Offers a more selective and efficient extraction compared to LLE, with reduced solvent consumption. For piperazine compounds in complex biological matrices like plasma or urine, mixed-mode cation exchange (MCX) cartridges are highly effective.[4][5] The sorbent retains the protonated (positively charged) piperazines under acidic conditions, while neutral and acidic interferences are washed away. The analytes are then eluted with a basic organic solvent.

  • Protein Precipitation: A crucial first step for plasma or serum samples. It involves adding a solvent like acetonitrile to denature and precipitate proteins, which would otherwise interfere with the analysis. The supernatant containing the analyte is then collected for further processing.[4][5]

Generalized Sample Preparation Workflow

The following diagram illustrates a typical workflow for extracting piperazines from a biological fluid.

G cluster_0 Sample Preparation Sample Biological Sample (e.g., Plasma, Urine) PP Protein Precipitation (if applicable, e.g., Acetonitrile) Sample->PP Centrifuge1 Centrifugation PP->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., MCX Column) Supernatant->SPE Wash Wash Column (Remove Interferences) SPE->Wash Elute Elute Analytes (Basic Solvent) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Proceed to Derivatization Evaporate->Reconstitute

Caption: Workflow for Piperazine Extraction.

Improving Chromatographic Performance: The Role of Derivatization

Direct injection of underivatized piperazines into a GC system often results in poor chromatographic performance. The two secondary amine groups in the piperazine ring are highly polar and can interact strongly with active sites (e.g., free silanol groups) on the GC column and liner. This leads to significant peak tailing, reduced sensitivity, and poor reproducibility.

Causality: Derivatization masks these polar N-H groups by replacing the active hydrogen with a non-polar, bulky group. This chemical modification increases the analyte's volatility and reduces its polarity, resulting in sharper, more symmetrical chromatographic peaks and improved analytical performance.

3.1. Common Derivatization Strategy: Acylation

Acylation with perfluoroacylating agents like Trifluoroacetic Anhydride (TFAA) is a widely used and highly effective method.[4][5] The reaction is rapid and produces stable derivatives with excellent chromatographic properties.

Protocol: Derivatization with TFAA

This protocol is adapted from validated methods for the analysis of piperazine designer drugs.[4][5]

  • Preparation: Ensure the extracted sample residue is completely dry. The presence of water can hydrolyze the TFAA reagent.

  • Reagent Addition: To the dry residue in a glass vial, add 50 µL of ethyl acetate followed by 50 µL of Trifluoroacetic Anhydride (TFAA).[4][5]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[4][5]

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for injection into the GC-MS.[4][5]

Derivatization Reaction Diagram

G cluster_reaction Acylation with TFAA Piperazine Piperazine Derivative (R-Pip-H) Plus + TFAA Trifluoroacetic Anhydride ((CF3CO)2O) Arrow Heat (70°C) Product Di-TFA Derivative (R-Pip-COCF3)

Caption: Derivatization of a piperazine amine.

GC-MS Instrumental Parameters: A Self-Validating System

The following parameters represent a robust starting point for the analysis of derivatized piperazine compounds. Optimization may be required based on the specific analytes and instrumentation used.

ParameterTypical SettingRationale & Expert Insight
GC System
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column, essential for trace-level detection. A high pulse pressure at injection can help focus the analyte band.[1][5]
Injector Temp.250 - 280°CEnsures rapid and complete vaporization of the derivatized analytes without causing thermal degradation.[1][6]
Carrier GasHeliumProvides good efficiency and is inert. Set to a constant flow rate (e.g., 1.0 - 1.5 mL/min) for reproducible retention times.[6]
Column30m x 0.25mm ID, 0.25µm filmA mid-polarity column, such as a 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS), provides excellent resolution for a wide range of piperazine derivatives.[1]
Oven ProgramInitial 100°C (1 min), ramp 15°C/min to 290°C, hold 10 minThe initial temperature allows for solvent focusing. The ramp rate is chosen to separate analytes effectively, and the final hold ensures that all compounds elute, cleaning the column for the next run.[1]
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique providing reproducible, library-searchable mass spectra. Set at the standard 70 eV.[1]
Ion Source Temp.230°CA standard temperature that balances efficient ionization with minimal thermal degradation of analytes.[1]
Transfer Line Temp.280°CMust be hot enough to prevent condensation of the analytes as they pass from the GC column to the MS source.[1]
Acquisition ModeFull Scan (m/z 40-550) & SIMFull Scan is used for initial identification and method development. Selected Ion Monitoring (SIM) is used for quantitative analysis, targeting characteristic ions to dramatically increase sensitivity and selectivity.[3]

Data Interpretation: From Spectrum to Result

5.1. Qualitative Analysis: Fragmentation Patterns

Under EI conditions, piperazine derivatives produce characteristic and interpretable fragmentation patterns.

  • The Nitrogen Rule: As cyclic diamines, many simple piperazine derivatives have an even molecular weight. Their molecular ions (M+) will therefore have an even mass-to-charge ratio (m/z). This is a useful preliminary check of the mass spectrum.[7][8]

  • Alpha-Cleavage: The most significant fragmentation pathway for amines is the cleavage of the C-C bond alpha to a nitrogen atom.[7][9] For N-substituted piperazines, this often involves cleavage of the substituent, leading to highly diagnostic fragment ions.

  • Characteristic Ions: The structure of the substituent group dictates the major fragment ions. For example:

    • BZP (1-benzylpiperazine): Shows a prominent peak at m/z 91, corresponding to the tropylium ion ([C7H7]+) from the benzyl group, and a fragment at m/z 134 from the loss of a phenyl group.[3][10]

    • mCPP (1-(3-chlorophenyl)piperazine): Produces characteristic ions at m/z 154 and 196.[3][10]

    • TFMPP (1-(3-trifluoromethylphenyl)piperazine): Key fragments include m/z 188 and 172.[3][10]

5.2. Quantitative Analysis

For quantification, a SIM method is developed by selecting 2-3 characteristic and abundant ions for each target analyte and internal standard. A calibration curve is constructed by analyzing standards of known concentrations. The analyte concentration in an unknown sample is then determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve. Validated methods demonstrate excellent linearity over relevant concentration ranges (e.g., 0.01 to 10 µg/mL).[4][5]

Method Validation: Ensuring Trustworthiness

A GC-MS method must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH).[11][12][13]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[5]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 for the calibration curve across the defined range.[4][5][11]
Accuracy The closeness of the test results obtained by the method to the true value. Assessed via recovery studies.Mean recovery typically within 80-120% of the true value, especially at low concentrations.[4][5][11]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should typically be <15% for repeatability (intra-day) and intermediate precision (inter-day).[3][11]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N of ≥ 10; precision and accuracy criteria must be met.[3]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., oven ramp rate, flow rate) are slightly varied.[6][14]

Detailed Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of Piperazines in a Seized Material (e.g., Tablet)

  • Sample Preparation: Accurately weigh a portion of the homogenized tablet powder (e.g., 20 mg).

  • Extraction: Dissolve the powder in 10 mL of methanol or another suitable solvent. Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients.[15]

  • Clarification: Centrifuge the solution at 3000 rpm for 5 minutes to pelletize insoluble excipients.[15]

  • Dilution: Transfer an aliquot of the supernatant and dilute appropriately with the same solvent to bring the concentration within the calibrated range of the instrument.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system operating with the parameters outlined in Section 4. Analyze in both Full Scan and SIM modes.

Protocol 2: Validated Quantitative Analysis of BZP and TFMPP in Human Plasma

This protocol is based on a fully validated method for forensic and clinical applications.[4][5]

  • Sample Preparation: To 500 µL of plasma sample in a centrifuge tube, add an internal standard and 1 mL of acetonitrile for protein precipitation.

  • Extraction: Vortex mix for 30 seconds and centrifuge (e.g., 1600 x g for 15 min).[5] Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE): Apply the supernatant to a pre-conditioned Oasis MCX SPE cartridge.

  • Wash Steps: Wash the cartridge sequentially with 2 mL of 0.1 M HCl and 2 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean glass tube.[4]

  • Evaporation: Evaporate the eluate to complete dryness under a nitrogen stream.

  • Derivatization: Perform the TFAA derivatization procedure as described in Section 3.1.

  • Analysis: Reconstitute the final residue in 100 µL of ethyl acetate and inject 1 µL into the GC-MS. Quantify using a SIM method against a matrix-matched calibration curve.

Conclusion

The GC-MS methodology detailed in this application note provides a robust, sensitive, and specific framework for the analysis of piperazine-based compounds. By understanding the critical roles of sample preparation and chemical derivatization, laboratories can overcome the inherent challenges posed by these polar analytes. The successful implementation of these protocols, combined with rigorous method validation, ensures the generation of high-quality, defensible data suitable for pharmaceutical quality control, forensic toxicology, and clinical research.[4]

References

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available at: [Link]

  • Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

  • Raj, S., Kumari, K. S., & Bhaskar, B. V. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]

  • Baron, M., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2, 1-10. Available at: [Link]

  • Raj, S., Kumari, K. S., & Bhaskar, B. V. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Trade Science Inc. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • S, S., & S, S. (2023). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate. Available at: [Link]

  • McMahon, B. (n.d.). GCMS Section 6.15 - Amines. Whitman College. Available at: [Link]

  • Gümüş, H., & Özkan, Y. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Taylor & Francis Online. Available at: [Link]

  • Zuba, D. (2013). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • Bech, L. (2013). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. Available at: [Link]

  • Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health (NIH). Available at: [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. Available at: [Link]

  • Singh, L. S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2). Available at: [Link]

  • Agilent Technologies. (2017). GC-MS applications in pharmaceutical analysis. Agilent. Available at: [Link]

  • Dong, M. (2023). Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. Available at: [Link]

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Application Notes and Protocols for 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine in Neurotransmitter Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the structural characteristics of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine and the known neuropharmacological activities of related phenylethylamine and piperazine compounds. As of the writing of this document, specific research data for this compound (CAS: 176971-20-3) is not extensively available in the public domain. Therefore, the proposed applications and methodologies should be considered hypothetical and require experimental validation.

Introduction: A Compound of Interest at the Crossroads of Neuropharmacology

This compound is a molecule that merges two pharmacologically significant scaffolds: the phenylethylamine backbone, which is central to the structure of many endogenous neurotransmitters and psychostimulants, and the piperazine ring, a common moiety in drugs targeting central nervous system receptors.[1] This unique combination suggests a high potential for interaction with various components of neurotransmitter systems, making it a compelling candidate for investigation in neurotransmitter research.

The phenylethylamine structure is a core component of catecholaminergic neurotransmitters like dopamine and norepinephrine, as well as trace amines. Derivatives of this structure are well-known for their effects on monoamine transporters and receptors.[2][3] The piperazine moiety is frequently found in compounds with activity at serotonin and dopamine receptors, often conferring improved pharmacokinetic properties.[4][5] The presence of a methyl group on the piperazine ring can further influence receptor affinity and selectivity.

Given these structural features, it is hypothesized that this compound may act as a modulator of dopaminergic and/or serotonergic signaling. This document outlines potential research applications and detailed protocols to investigate these hypotheses.

Hypothesized Mechanism of Action and Potential Applications

Based on its structure, this compound could potentially interact with several key proteins in the central nervous system. The logical workflow for investigating its properties would be to start with in vitro screening and progress to in vivo studies.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Receptor Functional Assays Receptor Functional Assays Receptor Binding Assays->Receptor Functional Assays Assess agonist/antagonist activity at target receptors Neurotransmitter Uptake Assays Neurotransmitter Uptake Assays Microdialysis Microdialysis Neurotransmitter Uptake Assays->Microdialysis Measure changes in extracellular neurotransmitter levels Behavioral Models Behavioral Models Receptor Functional Assays->Behavioral Models Evaluate physiological effects (e.g., locomotor activity, anxiety) Microdialysis->Behavioral Models Correlate neurochemical changes with behavior Compound Compound Compound->Receptor Binding Assays Determine affinity for Dopamine & Serotonin receptors Compound->Neurotransmitter Uptake Assays Investigate inhibition of DAT, SERT, NET

Caption: A logical workflow for the neuropharmacological characterization of this compound.

Potential Research Applications:
  • Probing Dopamine and Serotonin Receptor Subtypes: The compound could be used as a pharmacological tool to study the structure-activity relationships of ligands for various dopamine (D1-D5) and serotonin (5-HT1-7) receptor subtypes.[6][7]

  • Investigating Neurotransmitter Transporter Function: Its phenylethylamine backbone suggests potential interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), making it a candidate for studying the mechanisms of neurotransmitter reuptake.[2][3]

  • Development of Novel Therapeutics: Depending on its activity profile, this molecule could serve as a lead compound for the development of new treatments for neurological and psychiatric disorders such as depression, anxiety, ADHD, or Parkinson's disease.[4]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assays

This protocol is designed to determine the binding affinity of this compound for dopamine and serotonin receptors.

Objective: To determine the inhibitory constant (Ki) of the test compound for a panel of neurotransmitter receptors.

Materials:

  • This compound (CAS: 176971-20-3)[8][9][10][11][12]

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligands specific for each receptor (e.g., [³H]SCH-23390 for D1, [³H]Raclopride for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A)

  • Assay buffer (specific to each receptor, typically Tris-based)

  • Non-specific binding competitor (e.g., unlabeled agonist or antagonist)

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeRadioligandNon-specific CompetitorHypothesized Ki (nM)
Dopamine D1[³H]SCH-23390ButaclamolTo be determined
Dopamine D2[³H]RacloprideHaloperidolTo be determined
Serotonin 5-HT1A[³H]8-OH-DPATSerotoninTo be determined
Serotonin 5-HT2A[³H]KetanserinMianserinTo be determined
Protocol 2: In Vitro Neurotransmitter Uptake Assay

This protocol assesses the ability of this compound to inhibit the reuptake of dopamine and serotonin into cells.[13][14][15][16]

Objective: To determine the IC50 values for the inhibition of DAT and SERT.

Materials:

  • HEK293 cells stably expressing human DAT or SERT

  • [³H]Dopamine or [³H]Serotonin

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT)

  • 96-well cell culture plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Seed the DAT- or SERT-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Compound Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of this compound or a control inhibitor for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin) to each well to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold uptake buffer to remove the extracellular radioligand and terminate the uptake process.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration.

G Start Start Plate_Cells Plate DAT/SERT-expressing HEK293 cells Start->Plate_Cells Pre_incubate Pre-incubate with test compound Plate_Cells->Pre_incubate Add_Radioligand Add [³H]Dopamine or [³H]Serotonin Pre_incubate->Add_Radioligand Incubate Incubate to allow uptake Add_Radioligand->Incubate Wash Wash with ice-cold buffer to terminate uptake Incubate->Wash Lyse_and_Count Lyse cells and quantify intracellular radioactivity Wash->Lyse_and_Count Analyze Calculate IC50 Lyse_and_Count->Analyze End End Analyze->End

Caption: Workflow for the in vitro neurotransmitter uptake assay.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Release

This protocol is for measuring extracellular levels of dopamine and serotonin in the brain of a freely moving animal following administration of this compound.[17][18][19][20][21][22]

Objective: To assess the effect of the test compound on basal and stimulated neurotransmitter release in a specific brain region (e.g., striatum or prefrontal cortex).

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound and vehicle

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) until neurotransmitter levels are stable.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection) or its vehicle.

  • Post-administration Sample Collection: Continue collecting dialysate samples for several hours to monitor changes in extracellular neurotransmitter concentrations.

  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC.

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the average baseline levels. Use appropriate statistical tests to compare the effects of the compound to the vehicle control.

Data Presentation:

Time Point (min)% Baseline Dopamine (Vehicle)% Baseline Dopamine (Compound)% Baseline Serotonin (Vehicle)% Baseline Serotonin (Compound)
-40 to -20100 ± 5100 ± 6100 ± 7100 ± 5
-20 to 0100 ± 4100 ± 5100 ± 6100 ± 6
Compound Admin
0 to 20To be determinedTo be determinedTo be determinedTo be determined
20 to 40To be determinedTo be determinedTo be determinedTo be determined
40 to 60To be determinedTo be determinedTo be determinedTo be determined

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions. A full toxicological profile is not available. Researchers should wear personal protective equipment, including gloves, lab coats, and safety glasses, and work in a well-ventilated area or a fume hood. A material safety data sheet (MSDS) should be consulted if available from the supplier.

Conclusion

This compound represents a structurally intriguing molecule with the potential to modulate key neurotransmitter systems. The application notes and protocols provided herein offer a foundational framework for its systematic investigation. While the hypotheses are grounded in established principles of medicinal chemistry and neuropharmacology, it is imperative that they are rigorously tested through empirical research. The elucidation of the pharmacological profile of this compound could provide valuable insights into the complex mechanisms of neurotransmission and may pave the way for the development of novel therapeutic agents.

References

  • Eshleman, A. J., et al. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 62(1), 12.15.1-12.15.29. [Link]

  • de Almeida, L. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 555-563. [Link]

  • Pessôa, B. S., et al. (2019). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 14(11), 1085-1097. [Link]

  • Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 447-457. [Link]

  • Brito, A. F., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Al-Hasani, R., et al. (2023). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Biosensors, 13(9), 882. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2289657. [Link]

  • Kennedy, R. T., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analytical Methods, 16(11), 1546-1554. [Link]

  • Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. ResearchGate. [Link]

  • Sharma, R., & Kumar, V. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 5(6), 2154-2162.
  • Lee, S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 543-553. [Link]

  • Yamada, K., & Nabeshima, T. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58215. [Link]

  • Tzingounis, A. V., & Gonzalez-Amoretti, J. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link]

  • Satała, G., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12519. [Link]

  • Tzingounis, A. V., & Gonzalez-Amoretti, J. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. ResearchGate. [Link]

  • Lee, S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Semantic Scholar. [Link]

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  • Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. KoreaScience. [Link]

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Application Note & Protocol: A Phased Approach to the In Vivo Characterization of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for the initial in vivo evaluation of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine, a novel compound with structural motifs suggesting potential central nervous system (CNS) activity. Given the absence of published preclinical data for this specific molecule, this guide emphasizes a structured, phased approach, beginning with essential safety assessments and progressing to behavioral phenotyping and preliminary mechanistic studies. The protocols herein are designed to be self-validating, incorporating principles of rigorous experimental design and ethical considerations in animal research. This application note serves as a foundational guide for researchers seeking to build a comprehensive pharmacological profile of new chemical entities with predicted psychoactive or neurological effects.

Introduction: Unveiling the Potential of a Novel Phenethylamine

The molecule this compound integrates two well-established pharmacophores: the 2-phenethylamine backbone and a piperazine moiety. The 2-phenethylamine scaffold is the core structure of many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of psychoactive substances, suggesting a high probability of CNS activity[1]. The piperazine ring is also a common feature in numerous approved CNS drugs, including antipsychotics and antidepressants, valued for its ability to modulate receptor interactions and improve pharmacokinetic properties[2].

The combination of these structural features in this compound warrants a thorough in vivo investigation to determine its pharmacological profile. This guide outlines a logical, tiered experimental plan designed to efficiently characterize its safety, behavioral effects, and potential mechanism of action.

Foundational Principles: Ensuring Scientific Integrity and Ethical Conduct

Before embarking on any in vivo study, a robust experimental design is paramount.[3] This protocol is built upon the following core principles:

  • Ethical Considerations (The 3Rs): All animal procedures must be conducted in accordance with local and national ethical guidelines. The principles of Replacement, Reduction, and Refinement should be applied at every stage.

  • Adherence to Reporting Standards: To ensure transparency and reproducibility, all experiments should be designed, conducted, and reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[4][5][6][7][8]

  • Phased-Based Progression: The experimental plan is divided into distinct phases. Progression to the next phase is contingent on the successful and logical outcome of the preceding one. This ensures a cost-effective and scientifically sound investigation.

G cluster_0 Pre-Study cluster_1 In Vivo Evaluation A Compound Synthesis & Purification (>98%) B Formulation Development & Stability Testing A->B C Phase 1: Acute Toxicity & MTD Determination B->C D Phase 2: Behavioral Phenotyping C->D E Phase 3: Preliminary Mechanistic Studies D->E F Comprehensive Pharmacological Profile E->F

Figure 1: A high-level overview of the phased experimental workflow.

Phase 1: Preliminary Safety and Tolerability Assessment

The initial and most critical step is to determine the safety profile of the test compound.[3] An acute toxicity study is performed to identify the Maximum Tolerated Dose (MTD), which will inform dose selection for subsequent behavioral studies.[9][10][11]

Protocol 3.1: Single-Dose Acute Toxicity and MTD Determination

Objective: To determine the single-dose toxicity profile and the MTD of this compound in rodents.

Materials:

  • Test Compound: this compound

  • Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle based on solubility.

  • Animals: Male and female adult C57BL/6 mice (8-10 weeks old).

  • Syringes and needles for administration.

  • Observation cages.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Perform serial dilutions to achieve the desired dose concentrations.

  • Group Allocation: Randomly assign animals to dose groups (n=3-5 per sex per group). Include a vehicle control group.

  • Dose Administration: Administer a single dose of the compound via the intended route of administration (e.g., intraperitoneal, oral gavage). The route for initial human administration and an intravenous route are often used in animal studies.[9]

  • Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg). The dose progression should be based on the observed effects in the previous group.

  • Clinical Observations: Continuously monitor animals for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.[11] Record any signs of toxicity, including but not limited to:

    • Changes in posture, gait, or motor activity.

    • Changes in respiration or body temperature.

    • Presence of tremors, convulsions, or stereotypy.

    • Changes in appearance (piloerection, exophthalmos).

  • Body Weight: Record the body weight of each animal before dosing and daily for the first 3 days, then weekly.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious, irreversible toxicity.

Data Presentation:

Dose (mg/kg)SexNMortalityClinical Signs of ToxicityBody Weight Change (Day 3)
VehicleM50/5None observed+2.5%
VehicleF50/5None observed+2.1%
1M50/5None observed+2.3%
1F50/5None observed+2.0%
10M50/5Mild hyperlocomotion (first 2h)+1.8%
10F50/5Mild hyperlocomotion (first 2h)+1.5%
50M51/5Severe hyperlocomotion, stereotypy, tremors-5.2%
50F50/5Severe hyperlocomotion, stereotypy-4.8%
100M54/5Convulsions, severe toxicityN/A
100F53/5Convulsions, severe toxicityN/A
Table 1: Example of an MTD study summary table.

Phase 2: Behavioral Phenotyping and Functional Screening

Once a safe dose range is established, the next phase is to characterize the compound's effects on behavior. Phenotypic screening in whole organisms can identify compounds with desirable pharmacology, which is especially important for CNS diseases where multiple targets may need to be modulated.[12][13] A battery of tests should be employed to build a behavioral fingerprint of the compound.

G A Select Doses Based on MTD (e.g., 1, 5, 10 mg/kg) B Open Field Test (Locomotion, Anxiety) A->B C Elevated Plus Maze (Anxiety-like Behavior) A->C D Forced Swim Test (Antidepressant-like effects) A->D E Prepulse Inhibition (Antipsychotic-like effects) A->E F Construct Behavioral Profile B->F C->F D->F E->F

Figure 2: Workflow for behavioral phenotyping.

Protocol 4.1: Open Field Test (OFT)

Objective: To assess the effects of this compound on spontaneous locomotor activity and anxiety-like behavior in an open field arena.

Materials:

  • Open field arena (e.g., 40x40x40 cm), typically equipped with automated tracking software.

  • Test compound at selected non-toxic doses.

  • Animals: Male and female adult C57BL/6 mice.

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for IP injection).

  • Test Initiation: Gently place the mouse in the center of the open field arena.

  • Data Acquisition: Record the animal's activity for a set duration (e.g., 15-30 minutes) using an automated video-tracking system.

  • Arena Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis: Analyze the following parameters:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis).

    • Rearing Frequency: A measure of exploratory behavior.

    • Stereotypy Counts: Repetitive, invariant behaviors.

Causality behind Experimental Choices: The OFT is a foundational behavioral assay because it provides simultaneous information on locomotion and anxiety. A significant increase in distance traveled may suggest a stimulant effect, while a decrease could indicate sedative or motor-impairing properties. The time spent in the center of the arena is a validated measure of anxiety; anxiolytic compounds typically increase the time spent in the center.

Phase 3: Preliminary Mechanistic Investigation

Based on the behavioral profile, targeted studies can be designed to explore the underlying neurochemical mechanisms. The phenethylamine structure strongly suggests potential interactions with monoaminergic systems, particularly dopamine and serotonin.[14][15][16][17]

Protocol 5.1: Ex Vivo Neurochemical Analysis

Objective: To determine if acute administration of this compound alters the levels of dopamine, serotonin, and their metabolites in key brain regions.

Materials:

  • Test compound and vehicle.

  • Animals: Male adult Sprague-Dawley rats (often preferred for larger brain tissue yield).

  • Dissection tools, liquid nitrogen.

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection.[18]

Procedure:

  • Dosing: Administer an active dose of the test compound (determined from Phase 2) or vehicle to the animals.

  • Tissue Collection: At the time of peak behavioral effect, euthanize the animals and rapidly dissect brain regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).

  • Sample Preparation: Immediately freeze the tissue in liquid nitrogen and store at -80°C. Homogenize the tissue in an appropriate buffer and centrifuge to pellet proteins.

  • HPLC Analysis: Inject the supernatant onto the HPLC system to separate and quantify dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).[18]

  • Data Analysis: Compare the neurotransmitter and metabolite levels between the compound-treated and vehicle-treated groups.

Causality behind Experimental Choices: Alterations in neurotransmitter turnover can provide strong evidence for a drug's mechanism of action. For example, an increase in dopamine and its metabolites in the striatum would suggest that the compound enhances dopaminergic transmission, either by promoting release or blocking reuptake.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound Test Compound DAT Dopamine Transporter (DAT) Compound->DAT ? SERT Serotonin Transporter (SERT) Compound->SERT ? VMAT2 VMAT2 Compound->VMAT2 ? D2R Dopamine D2 Receptor Compound->D2R ? HT2A Serotonin 5-HT2A Receptor Compound->HT2A ?

Figure 3: Potential monoaminergic targets of the test compound.

Conclusion and Future Directions

This three-phased in vivo protocol provides a robust and ethical framework for the initial characterization of this compound. The data generated from these studies will establish a foundational understanding of the compound's safety, behavioral effects, and likely neurochemical targets. Positive findings would justify more advanced preclinical studies, such as in vivo microdialysis, receptor binding assays, or electroencephalography (EEG) to further elucidate its mechanism of action and therapeutic potential.[19] This structured approach ensures that decisions to advance a compound are based on a solid foundation of scientifically rigorous and reproducible in vivo data.

References

  • Cardoso, C. d. O., Elgalad, A., & Belz, G. T. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 93. [Link]

  • Geyer, M. A., & Markou, A. (1995). Animal models of psychiatric disorders. In F. E. Bloom & D. J. Kupfer (Eds.), Psychopharmacology: The Fourth Generation of Progress (pp. 787–798). Raven Press.
  • SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. Retrieved from [Link]

  • NC3Rs. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. Retrieved from [Link]

  • The FEBS Network. (2023, December 8). The ARRIVE guidelines: A framework to plan your next in vivo experiment. Retrieved from [Link]

  • ARRIVE Guidelines. (n.d.). Home. Retrieved from [Link]

  • Giménez-Santamarina, S., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(4), 855.
  • Felicio, A. C., et al. (2014). In vivo dopaminergic and serotonergic dysfunction in DCTN1 gene mutation carriers. Movement disorders : official journal of the Movement Disorder Society, 29(9), 1197–1201. [Link]

  • Li, M., et al. (2023). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. International Journal of Molecular Sciences, 24(13), 10811.
  • Stewart, A. M., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 115.
  • Abdalla, A., et al. (2022). In vivo dopamine and serotonin monitoring using rapid pulse voltammetry with partial least squares regression. Analytical and Bioanalytical Chemistry, 414(1), 349-360.
  • The ARRIVE guidelines 2.0. (n.d.). Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Single Dose Acute Toxicity Testing for Pharmaceuticals. [Link]

  • Jasim, H. A., et al. (2022). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Medicinal and Chemical Sciences, 5(6), 940-966.
  • Dworak, C. A., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(5), 996-1004.
  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410. [Link]

  • NC3Rs. (n.d.). Acute toxicity testing. Retrieved from [Link]

  • Fernandez, L. R., et al. (2022). Serotonergic and dopaminergic neurons in the dorsal raphe are differentially altered in a mouse model for parkinsonism. eLife, 11, e78809.
  • Rihel, J., & Schier, A. F. (2012). Behavioral screening for neuroactive drugs in zebrafish. Developmental neurobiology, 72(3), 373–385.
  • Felicio, A. C., et al. (2014). In Vivo Dopaminergic and Serotonergic Dysfunction in DCTN1 Gene Mutation Carriers. Movement Disorders, 29(9), 1197-1201.
  • Cross, A. J., & Yocca, F. D. (2012). Essential CNS drug development – pre-clinical development. In A. Kalali, S. Preskorn, J. Kwentus, & S. M. Stahl (Eds.), Essential CNS Drug Development (pp. 31-54). Cambridge University Press.
  • Sørensen, G., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56226. [Link]

  • National Research Council (US) Committee on Toxicity Testing. (1984). Reference Protocols for Toxicity Testing. In Toxicity Testing: Strategies to Determine Needs and Priorities.
  • Robinson, S., et al. (2008). A European pharmaceutical company initiative challenging the regulatory requirement for acute toxicity studies in pharmaceutical drug development. Regulatory toxicology and pharmacology : RTP, 50(3), 345–352.

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2-(4-Methylpiperazin-1-yl)-2-phenylethanamine as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine as an Analytical Reference Standard

Abstract

This comprehensive application note provides a detailed guide for researchers, analytical scientists, and drug development professionals on the proper use and characterization of this compound as a certified reference standard. This document moves beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring robust and reproducible results. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed, alongside best practices for handling, storage, and solution preparation. The aim is to establish a framework for the self-validating application of this reference standard in quality control and research environments.

Introduction: The Role of a Well-Characterized Reference Standard

This compound is a key chemical entity, recognized as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders[1]. Its structural relation to phenylethylamine, a core scaffold in many psychoactive compounds and neurotransmitters, makes it and its derivatives subjects of interest in medicinal chemistry and pharmacology[2].

In any analytical workflow, the accuracy of quantitative and qualitative measurements is fundamentally anchored to the quality of the reference standard. A reference standard is a highly purified and well-characterized compound used as a measurement base. It is indispensable for critical analytical applications, including:

  • Identity Confirmation: Verifying the chemical structure of a synthesized compound.

  • Quantitative Analysis (Assay): Determining the concentration of the active pharmaceutical ingredient (API) in a drug product.

  • Impurity Profiling: Identifying and quantifying process-related impurities or degradation products.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity, as mandated by regulatory bodies like the ICH[3][4].

This guide provides the technical protocols and foundational knowledge to effectively utilize this compound as a reference standard.

Physicochemical Properties and Handling

Proper characterization and handling are prerequisites for maintaining the integrity of a reference standard.

Compound Profile

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource / Rationale
Chemical Structure C₁₃H₂₁N₃
Molecular Weight 219.33 g/mol Calculated from the empirical formula.
Appearance Typically a solid or oilGeneral characteristic of similar piperazine derivatives.
Solubility Soluble in methanol, acetonitrile, DMSO.The presence of amine functionalities and the piperazine ring generally confers solubility in polar organic solvents.
Hazard Classification Potential skin/eye irritant, acute toxicity.Based on safety data for structurally related piperazine and phenylethylamine compounds[2][5][6].
Storage and Handling Protocol

The stability of the reference standard is paramount. Improper storage can lead to degradation, compromising all subsequent analytical work.

Protocol 2.2.1: Storage and Handling

  • Storage Conditions: Store the reference standard in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area[7]. Recommended storage is at 2-8°C in a desiccated environment to prevent moisture absorption.

  • Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or direct contact with skin and eyes[6].

  • Weighing: Use a calibrated analytical balance in a low-humidity, draft-free environment. Due to potential hygroscopicity, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation.

Analytical Application Protocols

The following sections provide detailed, step-by-step protocols for the characterization and use of the reference standard with common analytical techniques.

Identity Confirmation via ¹H and ¹³C NMR Spectroscopy

Causality: NMR spectroscopy is the definitive technique for unambiguous structural elucidation and identity confirmation. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule, serving as a unique fingerprint. This protocol establishes the primary identity of the reference standard before its use in quantitative methods.

Protocol 3.1.1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the reference standard and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: The spectrum should correspond to the known structure, showing distinct signals for the phenyl group protons, the aliphatic protons on the ethyl chain, the non-equivalent protons of the piperazine ring, and the N-methyl protons[8][9][10][11]. The integration of these signals should match the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: The number of signals should correspond to the number of unique carbon atoms in the molecule, with chemical shifts characteristic of aromatic, aliphatic, and N-substituted carbons[12].

  • Data Analysis: Compare the acquired spectra with a known reference spectrum or use spectral prediction tools to confirm that all observed chemical shifts, coupling patterns, and integrations are consistent with the structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis weigh Weigh 5-10 mg Reference Standard dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve h1_nmr Acquire ¹H NMR Spectrum dissolve->h1_nmr Transfer to NMR tube c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr process Process Spectra (FT, Phase, Baseline) c13_nmr->process confirm Confirm Structure: - Chemical Shifts - Coupling - Integration process->confirm

Caption: Workflow for identity confirmation by NMR spectroscopy.

Purity Assessment and Quantitative Analysis by RP-HPLC-UV

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for assessing the purity and performing quantitative assays of APIs in the pharmaceutical industry[13][14]. The phenyl group in this compound provides a strong UV chromophore, allowing for sensitive detection. A C18 column is chosen for its versatility in retaining moderately polar compounds, while an acidic mobile phase ensures that the amine functionalities are protonated, leading to sharp, symmetrical peaks.

HPLC_Method_Logic cluster_choices Methodological Choices & Rationale Analyte This compound - Moderately Polar - Basic Amines - Phenyl UV Chromophore Column Column: C18 (e.g., 150x4.6 mm, 5 µm) Analyte->Column dictates MobilePhase Mobile Phase: ACN/Acidic Buffer (e.g., 0.1% TFA or Formic Acid) Analyte->MobilePhase dictates Detector Detector: UV/PDA (λ ≈ 254 nm or λmax) Analyte->Detector dictates Column_R Rationale: Good retention for moderately polar compounds. Column->Column_R MobilePhase_R Rationale: Protonates amines for sharp peaks, good resolution. MobilePhase->MobilePhase_R Detector_R Rationale: Phenyl ring provides strong UV absorbance for sensitivity. Detector->Detector_R

Caption: Rationale for HPLC-UV method design.

Protocol 3.2.1: Stock Solution and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water or methanol). Sonicate for 5 minutes to ensure complete dissolution. This stock solution must be stored at 2-8°C and protected from light.

  • Working Standards (for Linearity): Prepare a series of at least five working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL). The diluent should be the mobile phase. This is a critical step for validating the method's linear response[15].

Protocol 3.2.2: Chromatographic Conditions and Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Chromatographic Parameters:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 30:70 v/v). The exact ratio should be optimized for ideal retention time (typically 3-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm or the absorbance maximum determined by PDA scan.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a working standard. The system is deemed ready if the Relative Standard Deviation (%RSD) for peak area and retention time is ≤ 2.0%. This step ensures the analytical system is performing consistently[16].

  • Analysis and Purity Calculation:

    • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

    • Inject a high-concentration solution of the reference standard (e.g., 0.5 mg/mL) to detect any minor impurities.

    • Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile impurities that may be present in the reference standard from the synthesis process[17][18]. The gas chromatograph separates the components, and the mass spectrometer provides mass-to-charge ratio data, enabling structural elucidation of unknown peaks. This method is complementary to HPLC, as it is sensitive to different types of impurities.

Protocol 3.3.1: GC-MS Sample Preparation and Analysis

  • Sample Preparation: Prepare a solution of the reference standard at approximately 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectrum of the main peak to confirm its molecular ion and fragmentation pattern.

    • For any other detected peaks (impurities), analyze their mass spectra and compare them against spectral libraries (e.g., NIST) to tentatively identify their structures. This is crucial for understanding the complete profile of the reference material[19][20].

Method Validation Framework

Any analytical method employing this reference standard must be validated for its intended purpose[3][4][21]. The validation should be performed according to ICH Q2(R1) guidelines and typically includes the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Caption: Key parameters for analytical method validation.

Conclusion

References

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: 2-Phenylethylamine Source: American Chemical Society URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine Source: PubChem URL: [Link]

  • Title: Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells Source: PubMed URL: [Link]

  • Title: A Highly Sensitive RP HPLC-PDA Analytical Method for Source: University of Pretoria URL: [Link]

  • Title: Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla Source: AWS URL: [Link]

  • Title: Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid Source: Carl ROTH URL: [Link]

  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs Source: RSC Publishing URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents Source: Scirp.org URL: [Link]

  • Title: A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel Source: PMC - NIH URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL: [Link]

  • Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL: [Link]

  • Title: Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors Source: ResearchGate URL: [Link]

  • Title: Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc Source: SciSpace URL: [Link]

  • Title: An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation for Quality Assurance and Process Validation Professionals Source: IVT Network URL: [Link]

  • Title: Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon Source: Semantic Scholar URL: [Link]

  • Title: proton NMR spectrum of N-methylethanamine (ethylmethylamine) Source: Doc Brown's Chemistry URL: [Link]

  • Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]

  • Title: Material Safety Data Sheet - 2-Methylpiperazine, 98% Source: Cole-Parmer URL: [Link]

  • Title: Validating Analytical Methods in Pharmaceuticals Source: Pharmuni URL: [Link]

  • Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: PubMed Central URL: [Link]

  • Title: Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)
  • Title: Synthesis of 2-phenylethylamine Source: PrepChem.com URL: [Link]

  • Title: 1-piperazinamine, 4-[(4-methylphenyl)methyl]-N-[(E)-1-phenylethylidene]- - Optional[13C NMR] Source: SpectraBase URL: [Link]

  • Title: 2-PIPERAZIN-1-YLETHYLAMINE Source: Ataman Kimya URL: [Link]

  • Title: NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines Source: PubMed URL: [Link]

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Application Notes and Protocols for 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Piperazine Scaffold

The compound 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a member of the vast and pharmacologically significant piperazine class of molecules.[1] While this specific molecule is primarily recognized as a versatile building block in medicinal chemistry for the synthesis of more complex therapeutic agents, its core structure—a phenylethylamine backbone linked to a methylpiperazine moiety—suggests a range of potential applications in biochemical and pharmacological assays.[2] The piperazine ring is a privileged scaffold in modern drug discovery, known to impart favorable pharmacokinetic properties and to serve as a key pharmacophore for a multitude of biological targets.[3][4]

Derivatives of piperazine have demonstrated a wide spectrum of biological activities, including potent effects on the central nervous system (CNS), as well as antimicrobial, anticancer, and anti-inflammatory properties.[4][5] These activities are often achieved through precise interactions with biological macromolecules, such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.[3] For instance, many piperazine-containing drugs modulate neurotransmitter systems like the serotonergic and dopaminergic pathways, while others function as enzyme inhibitors, for example, targeting Fatty Acid Amide Hydrolase (FAAH) or Poly (ADP-Ribose) Polymerase (PARP).[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the biochemical utility of this compound. The following sections detail several robust protocols for assays in which this compound could be screened for potential bioactivity, based on the established pharmacology of the broader piperazine class. The protocols are designed to be self-validating and are accompanied by explanations of the scientific principles behind the experimental choices.

Physicochemical Properties Summary

A foundational understanding of a compound's physical and chemical properties is critical for designing and interpreting biochemical assays. These properties influence solubility, stability, and interactions with biological systems.

PropertyValueSource
CAS Number 176971-20-3
Molecular Formula C13H21N3[8][9]
Molecular Weight 219.33 g/mol
Appearance Varies (typically solid)-
Purity ≥97% (typical for research grade)[10]
Storage 2-8°C, desiccated

Section 1: Neuropharmacological Screening - Receptor Binding Assays

Rationale: The phenylethylamine and piperazine moieties are common features in many CNS-active drugs.[11] Piperazine derivatives are well-known for their interactions with neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors, where they can act as agonists or antagonists.[1][4] A competitive radioligand binding assay is a gold-standard method to determine the affinity of a test compound for a specific receptor. This protocol outlines a procedure to screen this compound for its binding affinity to the human dopamine D2 receptor.

Experimental Workflow: Dopamine D2 Receptor Binding Assay

G P1 Prepare cell membranes expressing hD2 receptor A1 Combine buffer, membranes, [3H]-Spiperone, and test compound or controls in 96-well plate P1->A1 P2 Prepare Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2 P2->A1 P3 Prepare radioligand: [3H]-Spiperone (D2 antagonist) P3->A1 P4 Prepare test compound dilutions (10 concentrations) P4->A1 P5 Prepare non-specific binding control: 10 µM Haloperidol P5->A1 A2 Incubate at 25°C for 90 minutes A1->A2 H1 Rapidly filter plate contents through GF/B filter mat A2->H1 H2 Wash filter mat 3x with ice-cold wash buffer H1->H2 H3 Dry filter mat H2->H3 H4 Add scintillation cocktail H3->H4 H5 Count radioactivity (CPM) using a scintillation counter H4->H5 D1 Calculate Specific Binding: Total Binding - Non-specific Binding H5->D1 D2 Plot % Inhibition vs. log[Compound] D1->D2 D3 Determine IC50 using non-linear regression D2->D3 D4 Calculate Ki using Cheng-Prusoff equation D3->D4 G Start Start: Screen Compound for Enzyme Inhibition Prep Prepare Reagents: Enzyme, Buffer, Substrate, Test Compound, Controls Start->Prep Assay Perform Kinetic Assay: Mix reagents, incubate, and measure product formation Prep->Assay Data Calculate Reaction Rates (V₀) Assay->Data Inhibition Calculate % Inhibition vs. Control Data->Inhibition Plot Plot Dose-Response Curve: % Inhibition vs. log[Compound] Inhibition->Plot IC50 Determine IC50 Value from Non-linear Regression Plot->IC50 Result Compound Potency Established IC50->Result

Caption: Data analysis pipeline for an enzyme inhibition assay.

Section 3: Antimicrobial and Antioxidant Activity Assays

Rationale: The structural versatility of the piperazine scaffold has led to the development of derivatives with significant antimicrobial activity against a range of bacterial and fungal pathogens. [4][12]Additionally, some heterocyclic compounds containing nitrogen, like piperazines, have been investigated for their ability to scavenge free radicals. [13]Therefore, screening this compound for these properties is a logical step in characterizing its biochemical profile.

Protocol 3A: Minimum Inhibitory Concentration (MIC) Assay
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values. [13]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Test Compound and standard antibiotic (e.g., Ampicillin).

    • Sterile 96-well microtiter plates.

    • Resazurin solution (viability indicator).

  • Procedure:

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well and perform 2-fold serial dilutions across the plate, resulting in concentrations from 128 µg/mL to 0.25 µg/mL.

    • Add 100 µL of the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, assess bacterial growth. The MIC is the lowest concentration where no visible turbidity is observed. For clearer results, 10 µL of resazurin can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration that remains blue. [13]

Protocol 3B: DPPH Free Radical Scavenging Assay
  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity. [13]DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, and its color fades to yellow. The degree of discoloration is proportional to the scavenging activity of the compound. [13]

  • Materials:

    • DPPH solution (0.1 mM in methanol).

    • Test Compound dilutions in methanol.

    • Ascorbic acid (positive control).

    • Methanol (blank).

  • Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of the test compound or ascorbic acid.

    • Add 150 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

    • The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial biochemical characterization of this compound. Based on the extensive pharmacology of the piperazine class, it is plausible that this compound may exhibit activity as a neuromodulator, enzyme inhibitor, or antimicrobial agent. The successful identification of any such activity would position this molecule not just as a synthetic intermediate, but as a lead compound worthy of further investigation and optimization in drug discovery programs. Subsequent studies could involve more complex cell-based assays, in vivo animal models, and detailed structure-activity relationship (SAR) analyses to develop more potent and selective derivatives.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . (2026-01-19). Available at: [Link]

  • Kus, C., Sözüdönmez, F., & Altanlar, N. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives . Archiv der Pharmazie, 342(1), 54–60. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . (2024-04-20). ResearchGate. Available at: [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells . Molecules, 27(9), 2848. Available at: [Link]

  • Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydro . (2024-07-07). International Journal of Novel Research and Development. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs . Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. Available at: [Link]

  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole . Research Results in Pharmacology. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors . ResearchGate. Available at: [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[3][14]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors . European Journal of Medicinal Chemistry, 209, 112913. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review . (2024-10-20). Available at: [Link]

  • Natsuka, K., et al. (1977). Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives and their analgesic activities. 1 . Journal of Medicinal Chemistry, 20(11), 1475-1478. Available at: [Link]

  • Vandevoorde, S., et al. (2007). Biochemical and biological properties of 4-(3-phenyl- [3][14]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase . Journal of Pharmacology and Experimental Therapeutics, 323(2), 735-744. Available at: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one . Molbank. Available at: [Link]

  • Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl) . (2025-08-09). ResearchGate. Available at: [Link]

  • Costa, E. A., et al. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways . CNS & Neurological Disorders - Drug Targets. Available at: [Link]

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synthesis of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-[4-(Aryl Substituted) Piperazin-1-yl] N,N-Diphenylacetamides

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure and ability to interact with a wide range of biological targets.[1] Derivatives incorporating this core structure are prominent in pharmacotherapy, particularly for treating central nervous system (CNS) disorders such as schizophrenia, depression, and anxiety.[1] The N,N-diphenylacetamide group, when combined with the arylpiperazine scaffold, gives rise to the 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamide class of compounds. These molecules have demonstrated significant potential as atypical antipsychotics, exhibiting activity at crucial neurotransmitter receptors.[2][3]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of this promising class of compounds. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify procedural choices, and provide a robust, self-validating protocol for reproducible success in the laboratory. The synthesis is logically divided into two primary stages: the preparation of a key electrophilic intermediate, followed by its reaction with various nucleophilic arylpiperazines to generate a library of target compounds.

Overall Synthetic Strategy

The most direct and widely adopted route for synthesizing 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamides is a two-step sequence. This strategy offers high modularity, allowing for the generation of a diverse library of final products by simply varying the arylpiperazine component in the second step.

  • Step 1: Synthesis of the Key Intermediate. The process begins with the chloroacetylation of diphenylamine to produce 2-chloro-N,N-diphenylacetamide. This intermediate serves as a stable and reactive electrophile for the subsequent reaction.[4][5][6]

  • Step 2: Nucleophilic Substitution. The intermediate, 2-chloro-N,N-diphenylacetamide, is then reacted with a selected N-aryl substituted piperazine. The secondary amine of the piperazine ring acts as a nucleophile, displacing the chloride to form the final C-N bond and yield the target molecule.[7]

G cluster_0 Starting Materials cluster_1 Reaction Sequence Diphenylamine Diphenylamine Step1 Step 1: Chloroacetylation Diphenylamine->Step1 Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Step1 Aryl-Substituted Piperazine Aryl-Substituted Piperazine Step2 Step 2: Nucleophilic Substitution Aryl-Substituted Piperazine->Step2 Intermediate 2-chloro-N,N-diphenylacetamide Step1->Intermediate Intermediate->Step2 Target Target Compound Step2->Target

Caption: Overall workflow for the two-step synthesis.

Part 1: Synthesis of Key Intermediate: 2-chloro-N,N-diphenylacetamide

Principle and Rationale

The synthesis of the 2-chloro-N,N-diphenylacetamide intermediate is a classic example of N-acylation. Diphenylamine, a secondary amine, reacts with chloroacetyl chloride, a highly reactive acyl chloride. The lone pair of electrons on the nitrogen atom of diphenylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product and hydrogen chloride (HCl) gas.

  • Choice of Reagents: Chloroacetyl chloride is an ideal reagent because it is bifunctional. The acyl chloride group provides the reactivity for the acylation, while the chloro-group on the alpha-carbon serves as an excellent leaving group for the subsequent nucleophilic substitution step.

  • Solvent and Conditions: Toluene is a common solvent for this reaction as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at reflux to ensure it proceeds to completion.[4] Refluxing provides the necessary activation energy for the reaction to overcome the moderate steric hindrance around the nitrogen of diphenylamine.

Detailed Experimental Protocol

Materials and Equipment:

  • Diphenylamine

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 500 mL round-bottom flask, dissolve diphenylamine (0.04 mol, 6.77 g) in 200 mL of anhydrous toluene.

  • Begin stirring the solution with a magnetic stir bar. Carefully and slowly add chloroacetyl chloride (0.04 mol, 3.16 mL) to the solution at room temperature. Caution: Chloroacetyl chloride is corrosive and a lachrymator. This step should be performed in a well-ventilated fume hood. The addition may be exothermic.

  • Once the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110°C) using a heating mantle.

  • Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 4 hours, remove the heat source and allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 200 g) with gentle stirring. This step hydrolyzes any remaining chloroacetyl chloride and helps precipitate the product.

  • Allow the mixture to stand overnight, preferably in a refrigerator, to ensure complete precipitation of the product.[4]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filtered solid thoroughly with cold water to remove any water-soluble impurities.

  • Dry the crude product. For purification, recrystallize the solid from ethanol to yield 2-chloro-N,N-diphenylacetamide as a crystalline solid.[4]

  • Validation: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, IR spectroscopy (to confirm the presence of the amide C=O stretch), and ¹H NMR spectroscopy.

Part 2: Synthesis of 2-[4-(Aryl Substituted) Piperazin-1-yl] N,N-diphenylacetamides

Principle and Rationale

This step involves a bimolecular nucleophilic substitution (SN2) reaction. The most nucleophilic atom in an N-arylpiperazine is the secondary amine nitrogen (N-1). This nitrogen attacks the carbon atom bearing the chlorine in 2-chloro-N,N-diphenylacetamide, displacing the chloride ion.

  • Role of the Base: The reaction generates HCl as a byproduct, which would protonate the basic piperazine nitrogen, rendering it non-nucleophilic and halting the reaction. To prevent this, an inorganic base such as potassium carbonate (K₂CO₃) is added.[7] K₂CO₃ is a mild, solid base that is easily filtered off after the reaction and effectively neutralizes the HCl as it is formed, driving the reaction to completion.

  • Solvent Choice: Acetonitrile is a suitable solvent for this reaction. It is a polar aprotic solvent, which can dissolve the reactants but does not interfere with the nucleophilic attack. Its boiling point allows the reaction to be heated to increase the rate without requiring high-pressure apparatus.[7]

Caption: Simplified SN2 reaction pathway. (Note: Images are placeholders)
General Experimental Protocol

Materials and Equipment:

  • 2-chloro-N,N-diphenylacetamide (from Part 1)

  • Substituted N-arylpiperazine (e.g., 1-phenylpiperazine, 1-(2-methoxyphenyl)piperazine, etc.)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Standard reflux setup

  • TLC plates and developing chamber

  • Rotary evaporator

  • Equipment for column chromatography (silica gel) or recrystallization

Procedure:

  • To a round-bottom flask, add 2-chloro-N,N-diphenylacetamide (1.0 eq), the desired N-arylpiperazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add a sufficient volume of anhydrous acetonitrile to dissolve the reactants (a concentration of ~0.1-0.2 M is a good starting point).

  • Stir the mixture at room temperature for a few minutes, then heat to reflux (approximately 82°C).

  • Monitor the reaction progress by TLC until the starting chloro-acetamide spot is consumed. Reaction times can vary from 6 to 24 hours depending on the reactivity of the specific arylpiperazine.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the inorganic solid (K₂CO₃ and KCl) by filtration, washing the solid with a small amount of acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product. This is typically achieved by:

    • Column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane).

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Determine the melting point and calculate the final yield.

Data and Examples

The following table summarizes representative examples of synthesized compounds from this class, highlighting the versatility of the protocol.

Compound IDAryl Substituent on PiperazineYield (%)Melting Point (°C)Reference
3a Phenyl72160-162[2]
3c 4-Fluorophenyl68170-172[2]
3e 2-Methoxyphenyl75138-140[2]
3h 2-Pyrimidinyl65188-190[2]

Safety and Troubleshooting

  • Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Chloroacetyl chloride is highly corrosive and a lachrymator. Arylpiperazines can be toxic and irritants.

  • Troubleshooting:

ProblemPossible CauseSuggested Solution
Low Yield in Step 1 Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Increase reflux time. Check the purity of starting materials.
Incomplete Reaction in Step 2 Insufficient base; low reactivity of piperazine.Ensure K₂CO₃ is anhydrous and in sufficient excess. Increase reaction time and/or temperature. Consider a stronger base or a different solvent like DMF.
Purification Difficulties Close Rf values of product and impurities.Optimize the solvent system for column chromatography. Try recrystallization from different solvent systems.

Conclusion

The two-step synthesis of 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamides is a robust, efficient, and highly adaptable method for accessing a diverse library of pharmacologically relevant compounds. By first preparing the key 2-chloro-N,N-diphenylacetamide intermediate, researchers can readily introduce a wide variety of functionalized arylpiperazines. The protocols detailed herein, grounded in established chemical principles, provide a reliable foundation for the synthesis and exploration of this important class of molecules in the pursuit of novel therapeutics.

References

  • Jain, S., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 395-398.

  • BenchChem (2025). A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives. BenchChem Technical Guides.

  • Rathod, V. D., et al. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 10(5), 114-119.

  • Kumar, A., et al. (2013). Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters, 23(15), 4414-4418.

  • Ahmad, A., et al. (2018). Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. Pakistan Journal of Pharmaceutical Sciences, 31(3), 855-861.

  • Bentham Science Publishers. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science.

  • Bartyzel, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.

  • GVK-EMRA. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. GVK-EMRA.

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.

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Application Note: High-Throughput Screening of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine as a Novel Ligand for the Sigma-1 Receptor (S1R)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), which has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and neuropathic pain.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the screening and characterization of novel chemical entities targeting the S1R. We use 2-(4-methylpiperazin-1-yl)-2-phenylethanamine, a compound possessing structural motifs common to known S1R ligands, as an exemplar to outline a robust screening cascade.[3] The protocols herein describe a primary radioligand binding assay to determine binding affinity (Kᵢ) and a secondary, cell-based calcium flux assay to elucidate functional activity (agonism vs. antagonism). This integrated approach ensures a comprehensive initial pharmacological characterization of putative S1R ligands.

Introduction: The Sigma-1 Receptor as a Pluripotent Therapeutic Target

The Sigma-1 Receptor (S1R) is a 223-amino acid transmembrane protein predominantly localized to the mitochondria-associated membrane (MAM) of the endoplasmic reticulum.[4] Unlike conventional receptors, S1R functions as a molecular chaperone.[5] In its resting state, it is complexed with the binding immunoglobulin protein (BiP).[4] Upon stimulation by ligand binding or cellular stress, S1R dissociates from BiP and translocates to interact with and modulate a variety of "client" proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP₃R), thereby regulating intracellular calcium (Ca²⁺) signaling.[6][7]

This modulatory role in calcium homeostasis, along with its influence on ion channels, lipid transport, and cellular stress responses, positions the S1R as a critical node in cellular function.[8][9] Its dysregulation is implicated in Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), pain, and various cancers.[8][10] Consequently, the identification of novel S1R agonists and antagonists is a highly active area of drug discovery.[11]

The candidate molecule, this compound, contains a protonable amine within a piperazine ring and a phenyl group, features consistent with the pharmacophore of many known S1R ligands. This guide details the workflow to rigorously test this hypothesis.

S1R Signaling and Screening Rationale

Effective screening requires assays that probe both binding and function. Our proposed workflow first confirms direct interaction at the receptor's binding site and then assesses the functional consequence of that interaction.

Mechanism of S1R Action

Ligand binding to S1R initiates a conformational change, leading to its dissociation from BiP. The activated S1R chaperone can then interact with client proteins. Its interaction with the IP₃R at the ER is particularly crucial, as it potentiates Ca²⁺ release from ER stores into the cytoplasm. This mechanism forms the basis of our functional assay.

S1R_Signaling cluster_ER Endoplasmic Reticulum (ER) S1R_BiP S1R-BiP Complex (Inactive) S1R_Active Active S1R S1R_BiP->S1R_Active Ligand Binding (e.g., Agonist) IP3R IP₃ Receptor S1R_Active->IP3R Modulation Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Cytoplasm_Ca Cytosolic Ca²⁺ ↑ Ca_Store->Cytoplasm_Ca Ca²⁺ Release Cellular_Response Cellular Response (e.g., Neuroprotection) Cytoplasm_Ca->Cellular_Response Initiates Screening_Workflow start Test Compound (this compound) assay1 Primary Screen: Radioligand Binding Assay start->assay1 decision1 High Affinity? (e.g., Kᵢ < 1 µM) assay1->decision1 assay2 Secondary Screen: Functional Calcium Flux Assay decision1->assay2 Yes inactive Discard (Low Affinity) decision1->inactive No decision2 Mode of Action? assay2->decision2 agonist Agonist decision2->agonist Stimulates Ca²⁺ antagonist Antagonist decision2->antagonist Blocks Agonist -Stimulated Ca²⁺ inactive2 Discard (No Functional Effect) decision2->inactive2 Neither

Caption: Tiered screening workflow for S1R ligand characterization.

Protocol 1: S1R Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known S1R-selective radioligand, -pentazocine, from its binding site. [12][13]

Materials and Reagents
  • S1R Source: Guinea pig liver membrane homogenate or membranes from cells overexpressing human S1R (e.g., HEK293-S1R).

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock. [11]* Non-specific Control: Haloperidol (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: Brandel M-48 Cell Harvester (or equivalent) and Whatman GF/B glass fiber filters.

  • Pre-soak Solution: 0.5% polyethylenimine (PEI).

  • Detection: Scintillation cocktail and a liquid scintillation counter.

  • Hardware: 96-well plates, multichannel pipettes.

Experimental Procedure

Rationale: Filters are pre-soaked in PEI, a cationic polymer, to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fibers. The incubation is performed at 37°C to reach binding equilibrium. [12]

  • Filter Preparation: Soak GF/B filter mats in 0.5% PEI for at least 60 minutes at room temperature.

  • Plate Setup:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL -pentazocine + 100 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (final concentration 10 µM) + 50 µL -pentazocine + 100 µL membrane suspension.

    • Competition: 50 µL of test compound dilutions (e.g., 11-point, 1:3 serial dilution from 10 µM final) + 50 µL -pentazocine + 100 µL membrane suspension.

  • Reagent Preparation:

    • Dilute the -pentazocine in Assay Buffer to a working concentration of 4x the final desired concentration (e.g., for a final concentration of 15 nM with a Kᴅ of 16 nM, prepare a 60 nM solution). [11] * Dilute the membrane preparation in Assay Buffer to a final concentration of ~100-200 µg protein per well.

  • Incubation: Add reagents to the 96-well plate as described in Step 2. Incubate the plate for 120 minutes at 37°C. [11]5. Harvesting: Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using the cell harvester. Wash each well 3-5 times with 300 µL of cold Wash Buffer to remove unbound radioligand.

  • Counting: Punch the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours (or overnight) before counting in a liquid scintillation counter for 1 minute per vial.

Data Analysis
  • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • For each concentration of the test compound, calculate the percent inhibition: % Inhibition = 100 * (1 - (DPM_compound - DPM_NSB) / (DPM_TB - DPM_NSB)).

  • Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the S1R.

Parameter Description Example Value
[L] Concentration of -pentazocine15 nM
Kᴅ Dissociation constant of -pentazocine16 nM [11]
IC₅₀ Concentration of test compound causing 50% inhibition150 nM (Determined)
Kᵢ Inhibitor binding affinity constant78.1 nM (Calculated)

Protocol 2: S1R Functional Calcium Flux Assay

This protocol assesses whether the test compound acts as an agonist (stimulates Ca²⁺ release) or an antagonist (blocks agonist-induced Ca²⁺ release). The assay measures changes in intracellular calcium concentration using a fluorescent indicator dye. [14]

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human S1R.

  • Culture Medium: DMEM/F-12, GlutaMAX supplemented with 10% FBS and appropriate selection antibiotics. [15]* Calcium Indicator: Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dye).

  • S1R Agonist: PRE-084 or (+)-Pentazocine.

  • Test Compound: this compound (10 mM stock in DMSO).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. [15]* Hardware: 96- or 384-well black, clear-bottom microplates; fluorescent plate reader with liquid injection capability (e.g., FLIPR, FlexStation).

Experimental Procedure
  • Cell Plating: Seed the HEK293-S1R cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000 cells/well for a 96-well plate). Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare the dye-loading solution by dissolving Fluo-4 AM in Assay Buffer (final concentration ~2-4 µM) containing an anion-exchange inhibitor like probenecid (2.5 mM) to prevent dye leakage.

    • Aspirate the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.

  • Assay Execution (on a fluorescent plate reader):

    • Agonist Mode: a. Place the plate in the reader and measure baseline fluorescence for 15-30 seconds. b. Inject 25 µL of the test compound at various concentrations. c. Immediately begin kinetic reading of fluorescence for 2-3 minutes. An increase in fluorescence indicates Ca²⁺ mobilization.

    • Antagonist Mode: a. After the wash step, pre-incubate the cells with 25 µL of the test compound at various concentrations for 15-30 minutes. b. Place the plate in the reader and measure baseline fluorescence. c. Inject 25 µL of a known S1R agonist (e.g., PRE-084 at its EC₈₀ concentration). d. Immediately read fluorescence kinetically for 2-3 minutes. A reduction in the agonist-induced signal indicates antagonism.

Data Analysis
  • The response is typically measured as the maximum fluorescence intensity post-injection minus the baseline fluorescence (Max-Min).

  • Agonist Mode: Plot the response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect).

  • Antagonist Mode: Plot the response against the log concentration of the test compound. Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Assay Mode Parameter Description
Agonist EC₅₀Potency of the compound to elicit a Ca²⁺ response.
EₘₐₓEfficacy of the compound relative to a full agonist.
Antagonist IC₅₀Potency of the compound to inhibit the agonist response.

Interpretation and Next Steps

The combined results from these two assays provide a clear initial pharmacological profile.

  • High Affinity Binder, No Functional Effect: The compound binds to S1R but does not modulate Ca²⁺ signaling under these conditions. It could be a neutral antagonist or may modulate other S1R functions not captured by this assay.

  • High Affinity Binder, Agonist Activity: The compound binds to S1R and stimulates Ca²⁺ flux (EC₅₀ is determined). This identifies it as an S1R agonist.

  • High Affinity Binder, Antagonist Activity: The compound binds to S1R and blocks the effect of a known agonist (IC₅₀ is determined). This identifies it as an S1R antagonist.

  • Low Affinity Binder: The compound is not a potent ligand for S1R and would typically not be pursued further unless other evidence suggests its relevance.

Successful candidates from this screening cascade should be further profiled for selectivity against the Sigma-2 receptor and other relevant off-targets to build a comprehensive understanding of their therapeutic potential and liability profile.

References

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Publications. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers. [Link]

  • Sigma 1 Receptor Intro Video. YouTube. [Link]

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  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PMC - PubMed Central. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]

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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. PMC. [Link]

  • Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Structural Perspectives on Sigma-1 Receptor Function. PubMed. [Link]

  • The Pharmacology of Sigma-1 Receptors. PMC - PubMed Central. [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. [Link]

  • Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. PubMed. [Link]

  • Virtual Screening for Ligand Discovery at the σ1 Receptor. ACS Medicinal Chemistry Letters. [Link]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]

  • 7-[(4-Substituted phenyl-piperazin-1-yl)-alkoxyl]-4-methylchromene-2-ones as Potential Atypical Antipsychotics: Synthesis and Pharmacological Evaluation. ResearchGate. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. . [Link]

  • Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. volgmed.ru. [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

  • Role of sigma-1 receptors in neurodegenerative diseases. PubMed - NIH. [Link]

  • Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. PubMed Central. [Link]

  • 10 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. unito.it. [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. mdpi.com. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE. [Link]

  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. [Link]

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Application Notes & Protocols: Pharmacological Evaluation of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties—a six-membered heterocyclic ring containing two opposing nitrogen atoms—allow for diverse substitutions at the N1 and N4 positions. This versatility enables chemists to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[1][2][3][4] Consequently, piperazine derivatives have been successfully developed into blockbuster drugs across a wide range of therapeutic areas, including antipsychotics (e.g., aripiprazole), antidepressants (e.g., trazodone), anticancer agents (e.g., imatinib), and antivirals.[1][4]

The pharmacological mechanisms of these derivatives are varied, often involving interactions with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, ion channels, and enzymes such as kinases.[1][3] Given this broad biological activity, a systematic and rigorous pharmacological evaluation is paramount to characterizing novel piperazine candidates and identifying promising leads for clinical development.

This guide provides an integrated strategy for the comprehensive pharmacological evaluation of novel piperazine derivatives, detailing both the theoretical basis and practical step-by-step protocols for essential in vitro and in vivo assays.

Part A: In Vitro Evaluation Strategy: From Target to Cell

The initial phase of evaluation focuses on characterizing the interaction of the novel compound with its intended molecular target and assessing its effects in a controlled cellular environment. This tiered approach, outlined below, ensures that only compounds with the desired activity and an acceptable initial safety profile proceed to more complex and resource-intensive in vivo studies.

cluster_0 Part A: In Vitro Evaluation Primary Screening Primary Screening Potency & Functional Activity Potency & Functional Activity Primary Screening->Potency & Functional Activity Determine Affinity (Ki) Selectivity Profiling Selectivity Profiling Potency & Functional Activity->Selectivity Profiling Characterize Agonism/Antagonism Cellular Assays Cellular Assays Selectivity Profiling->Cellular Assays Assess Off-Target Risks Lead Candidate Lead Candidate Cellular Assays->Lead Candidate Confirm On-Target Cellular Effect & Assess Cytotoxicity

Caption: High-level workflow for the in vitro evaluation of piperazine derivatives.

Section A1: Primary Target Engagement & Potency

The first critical step is to confirm that the novel piperazine derivative binds to its intended molecular target and to quantify the affinity of this interaction. Radioligand binding assays are the gold standard for this purpose.[5]

Principle: This assay measures the ability of a non-labeled test compound (the piperazine derivative) to compete with a radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) for binding to a specific receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be converted to an inhibition constant (Kᵢ) to reflect the true affinity of the compound for the receptor.

Materials & Reagents:

  • Receptor Source: Cell membranes from a stable cell line overexpressing the target receptor (e.g., HEK293 cells expressing the 5-HT₁ₐ receptor).

  • Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT₁ₐ receptor).

  • Test Compound: Novel piperazine derivative, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM serotonin).

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6][7]

  • Filtration System: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid & Counter: For detecting radioactivity.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + non-specific control), and Competition (radioligand + varying concentrations of the test compound).

  • Reagent Addition: Add assay buffer, cell membranes (typically 5-20 µg protein/well), and the respective compounds to each well.[6] A typical final assay volume is 200-250 µL.[6]

  • Radioligand Addition: Add the radioligand at a concentration at or below its dissociation constant (Kₑ) to all wells.[8]

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6][9]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6][9]

  • Counting: After drying the filters, add scintillation fluid and count the radioactivity retained on each filter using a microplate scintillation counter.[6]

Data Analysis & Interpretation:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

ParameterDescriptionTypical Value for a "Hit"
IC₅₀ Concentration for 50% inhibitionVaries by target
Kᵢ Inhibition constant (affinity)< 100 nM
Section A2: Functional Activity (Agonism vs. Antagonism)

Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)? For many piperazine targets, such as GPCRs, this is often assessed by measuring the accumulation of a second messenger like cyclic AMP (cAMP).[10][11][12]

cluster_0 GPCR Signaling Cascade (Gs-coupled) Agonist Agonist (Piperazine Derivative) GPCR Gs-Coupled Receptor (e.g., 5-HT Receptor) Agonist->GPCR Binds & Activates G_Protein G Protein (αs, β, γ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αs stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Principle: This assay quantifies intracellular cAMP levels in response to receptor stimulation. For Gs-coupled receptors, an agonist will increase cAMP. For Gi-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels. The assay uses a competitive immunoassay format, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based systems.[10][11][12]

Materials & Reagents:

  • Cell Line: A cell line expressing the target receptor (e.g., CHO or HEK293 cells).

  • Test Compound & Controls: Piperazine derivative, a known full agonist, and a known antagonist.

  • Stimulation Buffer: A buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[10]

  • Forskolin (for Gi assays): An adenylyl cyclase activator.

  • cAMP Assay Kit: A commercial kit (e.g., from Promega, Revvity, Creative BioMart) containing lysis buffer, detection reagents, and cAMP standards.[10][11][12]

Step-by-Step Methodology:

  • Cell Plating: Seed cells into 96- or 384-well plates and allow them to adhere overnight.[10]

  • Compound Addition (Agonist Mode): Remove culture media and add the test compound at various concentrations in stimulation buffer. Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Compound Addition (Antagonist Mode): Pre-incubate cells with the test compound (antagonist) before adding a known agonist at its EC₅₀ concentration.

  • Cell Lysis: Lyse the cells according to the kit manufacturer's protocol to release intracellular cAMP.[11]

  • Detection: Add the detection reagents. These typically involve a labeled cAMP analog and a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.[10]

  • Measurement: Read the plate on a suitable plate reader (e.g., luminometer or HTRF-compatible reader).

Data Analysis & Interpretation:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Convert raw signal values to cAMP concentrations.

  • For Agonists: Plot cAMP concentration vs. log[compound] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

  • For Antagonists: Plot the response against log[antagonist] to determine the IC₅₀ . This can be converted to an antagonist dissociation constant (Kₑ) using the Schild equation.

ParameterDescriptionInterpretation
EC₅₀ Concentration for 50% maximal effectPotency of the agonist
Eₘₐₓ Maximum effect relative to full agonistEfficacy (full vs. partial agonist)
IC₅₀/Kₑ Antagonist potency/affinityStrength of receptor blockade
Section A3: Cellular Viability & Cytotoxicity

An essential early-stage assessment is to ensure the compound is not simply killing the cells, which could lead to false positives in other assays. The MTT assay is a widely used, reliable method for this purpose.[13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[14]

Materials & Reagents:

  • Cell Line: The same cell line used in functional assays or a representative cancer cell line if evaluating for anticancer activity.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: e.g., DMSO, acidified isopropanol, or a sodium dodecyl sulfate (SDS) solution.

  • 96-well plates and a multi-well spectrophotometer.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel piperazine derivative for a relevant duration (e.g., 24, 48, or 72 hours).[13] Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • MTT Addition: Remove the treatment media and add fresh media containing MTT reagent (final concentration ~0.5 mg/mL).[13]

  • Incubation: Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[13]

  • Solubilization: Remove the MTT-containing media and add the solubilization solution to each well to dissolve the purple crystals.[13][14]

  • Absorbance Reading: Measure the absorbance of the solution, typically at a wavelength of 570 nm.[15]

Data Analysis & Interpretation:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot % viability vs. log[compound] to determine the CC₅₀ (cytotoxic concentration 50%) or GI₅₀ (growth inhibition 50%).

  • The Therapeutic Index (TI) can be estimated as CC₅₀ / EC₅₀ . A higher TI indicates a wider margin of safety.

Part B: In Vivo Pharmacological Evaluation

After a compound has demonstrated promising in vitro potency, selectivity, and cellular activity, the evaluation must move into a living organism. These studies are essential to understand the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Section B1: Pharmacokinetic (PK) Profiling

A compound is useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. Basic PK studies are designed to determine a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[16]

Principle: The test compound is administered to a cohort of animals (typically mice or rats) via a clinically relevant route (e.g., oral gavage (PO) or intravenous injection (IV)). Blood samples are collected at various time points, and the concentration of the drug in the plasma is measured, often using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Design:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Formulation: The piperazine derivative is formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

  • Dosing:

    • IV Group: Administer a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • PO Group: Administer a higher dose (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

Data Analysis & Interpretation:

  • Plot plasma concentration vs. time for both IV and PO routes.

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescriptionImportance
Cₘₐₓ Maximum observed plasma concentrationIndicates rate and extent of absorption
Tₘₐₓ Time to reach CₘₐₓSpeed of absorption
AUC Area Under the Curve (total drug exposure)Overall exposure to the drug
t₁/₂ Half-lifeDuration of action
CL ClearanceRate of drug elimination from the body
Vd Volume of DistributionExtent of drug distribution into tissues
F% Oral Bioavailability (AUC_PO / AUC_IV)Fraction of oral dose reaching circulation

Expert Insight: For CNS-targeted piperazine derivatives, it is crucial to also measure brain exposure.[17][18] This is achieved by collecting brain tissue at the end of the study and determining the brain-to-plasma concentration ratio (Kp), which indicates the compound's ability to cross the blood-brain barrier (BBB).[19][20]

Section B2: Pharmacodynamic (PD) & Efficacy Models

The final step is to demonstrate that the compound produces the desired therapeutic effect in a relevant animal model of disease. The choice of model is entirely dependent on the therapeutic indication.

Principle: The Forced Swim Test (FST) is a common behavioral model used to screen for antidepressant efficacy. Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time, suggesting an increase in coping behavior.[21]

Experimental Design:

  • Animals: Male mice (e.g., C57BL/6).

  • Treatment Groups:

    • Vehicle Control

    • Positive Control (e.g., Fluoxetine, a known antidepressant)[21]

    • Test Compound (Novel piperazine derivative at 3-4 dose levels)

  • Procedure:

    • Administer the compound or controls via the intended route (e.g., intraperitoneal injection, i.p.) at a specific pre-treatment time determined from PK data (e.g., 30-60 minutes).[22]

    • Place each mouse individually into a glass cylinder filled with water (25°C).

    • Record the behavior for a 6-minute session.

    • Score the last 4 minutes of the session for time spent immobile.

  • Data Analysis: Compare the immobility time between the treatment groups using statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group indicates potential antidepressant-like activity.

Conclusion: An Integrated Approach to Decision Making

The pharmacological evaluation of a novel piperazine derivative is a multi-faceted process that builds a comprehensive profile of the compound. The decision to advance a compound should not be based on a single data point, but on an integrated analysis of its affinity, functional potency, cellular effects, pharmacokinetic properties, and in vivo efficacy.[16] This rigorous, step-wise approach maximizes the probability of identifying candidates with a high likelihood of success in clinical trials.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

  • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics Source: PubMed URL: [Link]

  • Title: New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease Source: PubMed URL: [Link]

  • Title: Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212 Source: PubMed URL: [Link]

  • Title: Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics Source: Taylor & Francis Online URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway Source: Taylor & Francis Online URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs Source: ResearchGate URL: [Link]

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: (PDF) Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics Source: ResearchGate URL: [Link]

  • Title: Preclinical Studies in Drug Development Source: PPD (part of Thermo Fisher Scientific) URL: [Link]

  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]

  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: MDPI URL: [Link]

  • Title: Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons Source: PubMed Central (PMC) URL: [Link]

  • Title: Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor Source: bioRxiv URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors Source: MDPI URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL: [Link]

  • Title: Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors Source: bioRxiv URL: [Link]

  • Title: A Mini Review on Piperizine Derivatives and their Biological Activity Source: JETIR URL: [Link]

  • Title: CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: cAMP Assay to measure Odorant Receptor Activation | Protocol Preview Source: YouTube (JoVE) URL: [Link]

  • Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]

  • Title: Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands Source: Scholarship@Western URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylpiperazin-1-yl)-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Research, Development, and Scale-Up

Welcome to the technical support center for the synthesis of 2-(4-methylpiperazin-1-yl)-1-phenylethanamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your target compound. This guide is structured as a series of troubleshooting questions and FAQs, designed to address the specific issues you may encounter in the lab.

A Note on Structure: The IUPAC name for the target molecule is 2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine[1]. This guide focuses on the most common and robust synthetic route for this compound: a two-step process involving the nucleophilic substitution to form a ketone intermediate, followed by a reductive amination.

Overall Synthetic Workflow

The synthesis is typically approached in two key stages. First, the formation of the keto-amine intermediate, followed by the crucial reductive amination step to yield the final primary amine.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reductive Amination A 2-Bromo-1-phenylethanone C 1-Phenyl-2-(4-methylpiperazin-1-yl)ethan-1-one (Keto-Amine Intermediate) A->C Base (e.g., K₂CO₃) Solvent (e.g., ACN) B N-Methylpiperazine B->C F Final Product: 2-(4-Methylpiperazin-1-yl)-1-phenylethanamine C->F Solvent (e.g., DCE) D Ammonia Source (e.g., NH₄OAc) D->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F

Caption: General two-step synthesis pathway.

Troubleshooting Guide

Q1: My yield of the keto-amine intermediate is low. What are the likely causes and solutions?

Low yield in the first step is a common issue, often stemming from side reactions or incomplete conversion.

Causality Analysis:

  • Dialkylation: The starting material, 2-bromo-1-phenylethanone, is a potent alkylating agent. If N-methylpiperazine is not present in sufficient excess or if reaction conditions are too harsh, a second molecule of the bromo-ketone can react with the product, forming a quaternary ammonium salt.

  • Base-Induced Side Reactions: The chosen base is critical. Strong, non-nucleophilic bases are preferred. If the base is too weak, the reaction will be slow. If it is too strong or nucleophilic, it can promote self-condensation of the ketone or react with the starting material.

  • Incomplete Reaction: Insufficient reaction time or temperature will lead to unreacted starting materials, complicating purification.

Recommended Protocol & Solutions:

  • Stoichiometry Control: Use a slight excess of N-methylpiperazine (1.1 to 1.2 equivalents). This ensures the bromo-ketone is fully consumed and minimizes the risk of dialkylation.

  • Base and Solvent Selection:

    • Base: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA). K₂CO₃ is often preferred as it is inexpensive and easily filtered off post-reaction.

    • Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal. ACN is generally easier to remove during workup.

  • Temperature Management: 2-bromo-1-phenylethanone is a lachrymator and skin irritant; handle it in a fume hood with appropriate PPE. The reaction is typically exothermic. Add the bromo-ketone solution dropwise to the mixture of N-methylpiperazine and base at 0 °C, then allow the reaction to slowly warm to room temperature and stir overnight.

  • In-Process Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be Dichloromethane (DCM)/Methanol (e.g., 95:5). The product should have an Rf value between that of the two starting materials. The disappearance of the bromo-ketone spot indicates completion.

Q2: The final reductive amination step is inefficient. How can I improve the yield?

The reductive amination is the most sensitive step of this synthesis. Its success hinges on the delicate balance between imine formation and reduction.[2]

Causality Analysis:

The reaction proceeds via the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced to the primary amine.[3]

  • Inefficient Imine Formation: Imine formation is a reversible, acid-catalyzed dehydration reaction. The pH of the reaction medium is critical. If the solution is too basic, the catalytic acid is neutralized. If it is too acidic, the ammonia source is fully protonated and becomes non-nucleophilic.

  • Incorrect Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone starting material. A non-selective agent like sodium borohydride (NaBH₄) can prematurely reduce the ketone to an alcohol byproduct.

  • Reaction Conditions: Temperature and concentration play a significant role. The reaction is typically run at room temperature to prevent side reactions.

Solutions & Protocol Optimization:

  • Select the Right Reagents:

    • Ammonia Source: Ammonium acetate (NH₄OAc) is an excellent choice as it acts as both the ammonia source and a pH buffer, maintaining the optimal acidic environment for imine formation.

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[4] It is a mild and selective reducing agent that is particularly effective for reductive aminations and tolerates the slightly acidic conditions required for imine formation.[5]

  • Optimized Experimental Protocol:

    • Dissolve the keto-amine intermediate (1.0 eq) and ammonium acetate (3-5 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor this step by TLC.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any initial exotherm.

    • Stir the reaction at room temperature for 12-24 hours until the imine intermediate is fully consumed (monitored by TLC or LC-MS).

    • Perform an aqueous workup by carefully quenching the reaction with a saturated sodium bicarbonate (NaHCO₃) solution, followed by extraction with an organic solvent (e.g., DCM or Ethyl Acetate).

Data Summary: Comparison of Reducing Agents

Reducing AgentChemical FormulaTypical SolventsOptimal pHKey Advantages & Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, DCMSlightly Acidic (5-6)Pro: Mild, highly selective for imines/iminiums.[4] Con: More expensive, moisture-sensitive.
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolAcidic (3-4)Pro: Effective at low pH. Con: Highly toxic (releases HCN gas in strong acid), less selective than NaBH(OAc)₃.
Sodium BorohydrideNaBH₄Methanol, EthanolNeutral to BasicPro: Inexpensive, powerful. Con: Can reduce the starting ketone; requires separate imine formation step.[5]
Q3: My final product is contaminated with significant impurities. How do I identify and prevent them?

Impurity formation can drastically reduce your isolated yield and create purification challenges.

Common Impurities and Prevention Strategies:

  • Unreacted Keto-Amine:

    • Cause: Incomplete reaction due to insufficient reducing agent or reaction time.

    • Prevention: Ensure you use a sufficient excess of the reducing agent (1.5 eq) and allow the reaction to run to completion as confirmed by TLC/LC-MS.

  • Alcohol Byproduct (1-phenyl-2-(4-methylpiperazin-1-yl)ethan-1-ol):

    • Cause: Reduction of the starting ketone. This occurs if a non-selective reducing agent (like NaBH₄) is used, or if the imine formation is too slow, allowing the ketone to be reduced first.

    • Prevention: Use the highly selective NaBH(OAc)₃. Ensure the imine has formed before adding the reducing agent.

  • Secondary Amine Dimer:

    • Cause: The newly formed primary amine product can react with another molecule of the keto-amine intermediate to form a secondary amine dimer.

    • Prevention: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to outcompete the product amine in reacting with the imine intermediate.

G Start Keto-Amine Intermediate Product Desired Primary Amine Start->Product Correct Pathway: + NH₃, then reduction Alcohol Alcohol Byproduct Start->Alcohol Side Reaction 1: Direct reduction of ketone Dimer Secondary Amine Dimer Start->Dimer Product->Dimer Side Reaction 2: Reacts with another Keto-Amine + Imine

Caption: Key reaction pathways and potential side reactions.

Q4: I'm struggling with the purification of the final product. What are the best practices?

Amines, particularly polar ones like this product, can be challenging to purify via standard silica gel chromatography due to their basicity, which causes streaking on the column.

Recommended Purification Strategies:

  • Acid-Base Extraction: This is the most effective initial purification step.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic organic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer to pH > 12 with a base like NaOH or K₂CO₃.

    • Extract the free-based amine product back into an organic solvent (DCM or ethyl acetate).

    • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.

  • Chromatography for Amines:

    • If further purification is needed, use a modified solvent system for your silica gel column. Add a small amount of a basic modifier to the mobile phase.

    • Recommended System: Dichloromethane / Methanol / Triethylamine (e.g., 90:9:1). The triethylamine competes with the product for binding to the acidic silica surface, resulting in better peak shape and separation.

  • Purification via Salt Formation:

    • For long-term storage or to obtain a stable, crystalline solid, the product can be converted to a salt.

    • Dissolve the purified free-base amine in a solvent like diethyl ether or ethyl acetate.

    • Add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.

    • Filter the resulting solid and wash with cold solvent to obtain the pure hydrochloride salt. A similar procedure can be used to form a diacetate salt.[6]

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control in this synthesis? A: The pH during the reductive amination step is paramount. It must be weakly acidic (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile. Using ammonium acetate as a buffer is a self-validating way to maintain this optimal range.

Q: Can I perform this synthesis as a one-pot reaction from the bromo-ketone? A: While theoretically possible, it is not recommended for achieving high yield and purity. The conditions for the initial nucleophilic substitution (basic) are incompatible with the reductive amination (acidic). A two-step approach with isolation and purification of the keto-amine intermediate provides a cleaner reaction and ultimately a higher yield of the final product.

Q: What are the primary safety concerns for this procedure? A:

  • 2-Bromo-1-phenylethanone: Is a strong lachrymator and irritant. Always handle in a certified chemical fume hood with gloves and safety glasses.

  • Borohydride Reagents: React with water and protic solvents to release flammable hydrogen gas. Quench reactions carefully and avoid contact with strong acids.

  • Solvents: Use anhydrous solvents where specified, as water can interfere with the reactions. Handle flammable organic solvents with appropriate care.

References

  • MDPI: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Google Patents (CN106117153A):The preparation method of 2 piperazinones.
  • Master Organic Chemistry: Reductive Amination, and How It Works. Available at: [Link]

  • Google Patents (US2919275A):Purification of piperazine.
  • Organic Chemistry Portal: Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate: Intramolecular reductive amination for the preparation of piperazines. Available at: [Link]

  • ResearchGate: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • MDPI: Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • Google Patents (CN115703750A):Extraction and purification method of 1-amino-4-methylpiperazine.
  • EPO Patent (EP2894154A1): Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Available at: [Link]

  • MDPI: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • MDPI: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]

  • Google Patents:Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate: 7-[(4-Substituted phenyl-piperazin-1-yl)-alkoxyl]-4-methylchromene-2-ones as Potential Atypical Antipsychotics: Synthesis and Pharmacological Evaluation. Available at: [Link]

  • PubMed: Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. Available at: [Link]

  • PubChem: 2-(4-Methylpiperazin-1-yl)-1-phenylethan-1-amine. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine. This document provides in-depth troubleshooting for common purification challenges encountered by researchers and drug development professionals. As a molecule with multiple basic nitrogen centers and a phenyl group, its purification requires a nuanced approach that balances polarity, pH, and stability. This guide is structured as a series of frequently asked questions, addressing specific experimental issues with causal explanations and validated protocols.

Section 1: Initial Purity Assessment & Common Issues

The first step in any purification strategy is to accurately assess the crude product. This initial analysis dictates the entire purification workflow.

Q1: My initial analysis (TLC, HPLC, ¹H NMR) of the crude product is complex. How do I begin to interpret it?

A1: A complex crude profile is common. The key is to systematically identify the components before attempting purification.

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. Run the crude sample on a silica plate using a solvent system like 10% Methanol in Dichloromethane (DCM). The presence of multiple spots indicates impurities. The basic nature of your compound may cause spots to streak; adding 0.5-1% triethylamine (Et₃N) to your mobile phase can neutralize the acidic silica surface, resulting in sharper spots and more reliable retention factors (Rf).

  • High-Performance Liquid Chromatography (HPLC): For a quantitative view, HPLC is essential. A typical starting point is a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape). The area-under-the-curve percentage for your product peak gives a good estimate of purity.

  • ¹H NMR Spectroscopy: This provides structural confirmation. Compare the crude spectrum to a reference spectrum of the pure compound. Look for unreacted starting materials, solvent residues, and signals that do not correspond to your product. For example, the presence of signals around 7.26 ppm (CDCl₃) or 2.50 ppm (DMSO-d₆) may indicate residual chloroform or DMSO.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds, but it can be challenging for polar amines which may "oil out" or have complex solubility profiles.[1]

Q2: I'm struggling with recrystallization. My compound either oils out, fails to crystallize upon cooling, or the purity doesn't improve. What is the root cause and how do I fix it?

A2: These issues almost always stem from an inappropriate solvent system. The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot, while impurities remain soluble at all temperatures.

Causality:

  • Oiling Out: Occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound melts instead of crystallizing.

  • Failure to Crystallize: The solution is not sufficiently supersaturated, or nucleation is inhibited. This can happen if too much solvent is used or if the solvent is too good at solvating the molecule even at low temperatures.

  • No Purity Improvement: The chosen solvent dissolves both the product and the impurities equally well, causing them to co-precipitate.

Workflow: Systematic Recrystallization Optimization

The following workflow provides a structured approach to solving these problems.

G cluster_0 Recrystallization Troubleshooting Workflow start Crude Product single_solvent Protocol 1: Single Solvent Screen (IPA, EtOH, MeCN, EtOAc) start->single_solvent solvent_screen Q: Does it dissolve when hot and precipitate when cold? success Pure Crystalline Product solvent_screen->success Yes failure Oiling Out / No Purity Gain solvent_screen->failure No single_solvent->solvent_screen binary_solvent Protocol 2: Binary Solvent System (e.g., IPA/Heptane) salt_formation Expert Strategy: Salt Formation for Crystallization (e.g., form HCl or Diacetate salt) binary_solvent->salt_formation Still Fails binary_solvent->success Success salt_formation->success failure->binary_solvent Try Two Solvents

Caption: A logical workflow for troubleshooting recrystallization issues.

Protocol 1: Systematic Single-Solvent Screening
  • Place ~50 mg of your crude product into several test tubes.

  • To each tube, add a different solvent (start with isopropanol, ethanol, acetonitrile, ethyl acetate) dropwise at room temperature until a slurry is formed.

  • Heat the tubes in a water or sand bath. If the solid dissolves completely, it is a potential candidate.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent yields the best quality and quantity of crystals.

Expert Strategy: Purification via Salt Formation

Due to the basic piperazine and ethanamine nitrogens, your compound can readily form crystalline salts. This is a highly effective purification strategy, as the salt often has vastly different (and more favorable) crystallization properties than the free base. A patented method for purifying piperazine involves forming the diacetate salt to selectively precipitate it.[2]

Protocol 2: Purification as a Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or acetone.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Monitor the pH with test paper. Stop adding acid when the solution is acidic.

  • The hydrochloride salt will often precipitate immediately. If not, cool the mixture in an ice bath.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. This method is excellent for removing non-basic impurities.

Recrystallization Solvent Suggestions
Solvent Class Specific Examples
AlcoholsIsopropanol (IPA), Ethanol (EtOH)
NitrilesAcetonitrile (MeCN)
EstersEthyl Acetate (EtOAc)
Binary SystemsIPA/Heptane, EtOH/Water, Acetone/Hexane

Section 3: Troubleshooting Column Chromatography

When recrystallization is ineffective, column chromatography is the next logical step. However, the basicity of this compound can cause significant issues on standard silica gel.

Q3: My compound streaks badly on a silica gel column, leading to poor separation and low recovery. What is causing this and how can I prevent it?

A3: This is a classic problem when purifying amines on silica gel.

Causality: Silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen atoms in your compound undergo a strong acid-base interaction with the stationary phase. This can lead to:

  • Peak Tailing/Streaking: A portion of the compound binds strongly and elutes very slowly, smearing the band down the column.

  • Low Recovery: Some of the compound binds irreversibly and cannot be eluted from the column.

Solution 1: Basic Modifier in the Eluent

The most common solution is to neutralize the acidic sites on the silica by adding a small amount of a volatile base to your eluent.

Protocol 3: Column Chromatography with a Modified Eluent

  • Prepare your eluent system as determined by your TLC analysis (e.g., 90:10 DCM:MeOH).

  • To this eluent, add 0.5% to 1% by volume of triethylamine (Et₃N) or a 7N solution of ammonia in methanol.

  • Equilibrate your packed silica gel column with this modified eluent before loading your sample.

  • Run the column as usual. The peaks should be significantly sharper, and recovery will be much higher.

Solution 2: Alternative Stationary Phases

If issues persist, consider using a different stationary phase that is not acidic.

  • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds. Use activity grade II or III for best results.

  • Reversed-Phase (C18) Silica: For highly polar compounds or for separating from very non-polar impurities, reversed-phase chromatography can be effective. The mobile phase is typically a mixture of water and acetonitrile or methanol.

Section 4: Stability and Handling

The long-term stability of your purified compound is critical for its use in further research and development.

Q4: My purified compound, which was initially a white solid, has started to turn yellow or brown during storage. What is causing this degradation?

A4: Amines, particularly those with structures susceptible to oxidation, can degrade upon exposure to air and light.[3]

Causality: The lone pair of electrons on the nitrogen atoms can be oxidized. The benzylic proton (the one on the carbon attached to both the phenyl ring and a nitrogen) can also be a site for radical abstraction, initiating degradation pathways. This often results in the formation of colored, complex impurities.

Workflow: Ensuring Long-Term Stability

G cluster_1 Compound Stability Workflow start Pure Compound (Free Base) storage_conditions Store Under Inert Gas (N₂/Ar) Protect from Light Store at Low Temperature (-20°C to 4°C) start->storage_conditions check_stability Monitor for Color Change Re-analyze by HPLC/TLC storage_conditions->check_stability degradation Degradation Observed check_stability->degradation stable Compound is Stable check_stability->stable convert_salt For Maximum Stability: Convert to a Crystalline Salt (e.g., HCl salt) degradation->convert_salt Improve Stability convert_salt->storage_conditions

Caption: Best practices for storing and handling purified amines.

Best Practices for Storage:

  • Inert Atmosphere: Store the compound in a vial that has been flushed with an inert gas like nitrogen or argon to displace oxygen.

  • Protect from Light: Use an amber vial or wrap the vial in aluminum foil.

  • Low Temperature: Store in a refrigerator or freezer (-20°C is preferable for long-term storage).

  • Convert to a Salt: The most robust method for enhancing stability is to store the compound as a crystalline salt (e.g., hydrochloride). The protonated nitrogens are significantly less susceptible to oxidation, making the salt form much more stable over time.

By implementing these troubleshooting strategies and protocols, researchers can overcome the common purification hurdles associated with this compound, ensuring high purity and stability for downstream applications.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.Google Patents.
  • Common amine system corrosion issues and how to solve them. Vysus Group. Available at: [Link]

  • Purification of piperazine.Google Patents.
  • Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Sulphur Recovery Engineering. Available at: [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Available at: [Link]

  • Novel synthesis and crystallization of piperazine ring-containing compounds.Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • Contamination in Amine Systems. Refining Community. Available at: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. European Patent Office. Available at: [Link]

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Technical Support Center: Optimizing HPLC Separation of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges surrounding 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals actively working on the chromatographic separation of this compound and its metabolites. As a basic molecule with a chiral center and multiple nitrogen sites, it presents unique and often frustrating challenges in reversed-phase HPLC. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve robust, reproducible, and high-resolution separations.

Introduction: Understanding the Analyte

This compound is a chiral compound featuring a phenylethylamine backbone and a methylpiperazine moiety. Its structure contains three basic nitrogen atoms, making its retention and peak shape highly sensitive to mobile phase pH.[1] The primary analytical hurdles include poor peak shape (tailing), achieving adequate retention, and resolving the parent drug from its structurally similar metabolites, which are likely formed through common metabolic pathways such as N-demethylation, aromatic hydroxylation, and N-oxidation.[2][3]

Part 1: Method Development & Optimization FAQs

This section addresses the most common questions encountered during the initial stages of method development for this and similar basic compounds.

Q1: My peak for the parent compound is tailing severely. What is the primary cause and how do I fix it?

A1: The Root Cause: Silanol Interactions. Peak tailing for basic compounds like this is overwhelmingly caused by secondary ionic interactions between the protonated amine groups on your analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4] This interaction provides a secondary, stronger retention mechanism compared to the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".

The Solution: A Multi-Pronged Approach.

  • Operate at Low pH: By lowering the mobile phase pH to between 2.5 and 3.5, you protonate the residual silanol groups (Si-OH), effectively neutralizing their negative charge and minimizing the unwanted ionic interaction.[5] While your basic analyte will also be fully protonated (ionized), eliminating the silanol interaction is the more critical factor for achieving a symmetrical peak shape.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of metal impurities and acidic silanols. Furthermore, select a column that is "end-capped," a process where the manufacturer treats the silica with a small silylating agent (e.g., trimethylchlorosilane) to block a majority of the residual silanol groups.[6]

  • Increase Buffer Strength: Using a buffer concentration of 20-50 mM can help maintain a consistent pH at the column surface and the buffer cations can compete with the analyte for interaction with any remaining ionized silanols, further masking the effect.[5]

Q2: I'm struggling with poor retention, especially at low pH. How can I increase the retention time?

A2: Balancing Peak Shape and Retention. This is a classic challenge. The low pH that improves your peak shape also ensures your basic analyte is fully protonated, making it more polar and reducing its retention on a reversed-phase column.[1]

Strategies for Increasing Retention:

  • Decrease Organic Solvent Percentage: The most straightforward way to increase retention in reversed-phase is to make the mobile phase weaker (more aqueous). Reduce the percentage of acetonitrile or methanol in your mobile phase.

  • Moderate Increase in pH (with caution): You can cautiously increase the mobile phase pH towards the pKa of your least basic nitrogen. This will begin to neutralize the positive charge on the molecule, making it more hydrophobic and increasing retention. However, this is a delicate balance, as going too high will re-introduce peak tailing from silanol interactions. A pH range of 4-6 can sometimes be a good compromise, especially on modern columns.[7]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and selectivities. If you are using acetonitrile, switching to methanol (a weaker solvent in reversed-phase) will generally increase retention times.[8]

Q3: How do I choose the optimal mobile phase and buffer for LC-MS analysis?

A3: Volatility is Key. For mass spectrometry (MS) detection, your mobile phase must be completely volatile to avoid fouling the ion source. This immediately rules out non-volatile buffers like phosphate.[9]

Recommended MS-Compatible Buffers:

  • Formic Acid (0.1%): This is the most common choice. It provides a low pH (around 2.7) for good peak shape and is an excellent proton source, which enhances ionization in positive-ion ESI-MS.[10]

  • Ammonium Formate/Ammonium Acetate: These are volatile salts that provide buffering capacity.[11] They can be used with formic acid or acetic acid to create a buffered mobile phase at a specific pH, which is crucial for reproducibility. For basic compounds, a mobile phase of 10-20 mM ammonium formate with 0.1% formic acid is an excellent starting point.

The diagram below illustrates the decision-making process for selecting a mobile phase based on the desired detector.

start Detector Selection buffer_choice Buffer Choice start->buffer_choice uv UV/DAD Detector non_volatile Non-Volatile Buffers (e.g., Phosphate) uv->non_volatile Allows use of ms Mass Spectrometer (MS) volatile Volatile Buffers (e.g., Formate, Acetate) ms->volatile Requires use of buffer_choice->uv Is volatility required? No buffer_choice->ms Is volatility required? Yes

Caption: Mobile phase buffer selection workflow.

Q4: How can I resolve the parent drug from its N-demethylated metabolite?

A4: Exploiting Subtle Structural Differences. The N-demethylated metabolite is slightly more polar than the parent drug and will typically elute earlier. However, the difference is small, requiring an optimized separation.[12][13]

Optimization Strategies for Resolution:

  • Shallow Gradient: A slow, shallow gradient will provide more time for the two compounds to separate. If an isocratic method is used, finely tune the percentage of the organic solvent.

  • Change Stationary Phase Selectivity: If a standard C18 column is not providing resolution, try a different phase. A phenyl-hexyl phase can offer alternative selectivity through pi-pi interactions with the aromatic ring of the analytes. An embedded-polar-group (EPG) phase can also alter selectivity for basic compounds.[14]

  • Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes increase resolution between closely related compounds, although it will also increase retention times and backpressure.

Part 2: Troubleshooting Guide

This Q&A guide provides direct answers to specific experimental problems.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Poor Peak Shape: Symmetrical peaks in standards, but tailing in extracted biological samples.Matrix Effect: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) are interfering with the chromatography.1. Improve Sample Preparation: Switch from simple protein precipitation to a more selective method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better clean up the sample.[15][16] 2. Use a Guard Column: Protect your analytical column from strongly retained matrix components.
Inconsistent Retention Times: Retention times are shifting between injections or between analytical runs.1. Insufficient Column Equilibration: The column was not given enough time to equilibrate with the initial mobile phase conditions before injection. 2. Mobile Phase Preparation: Inconsistent or inaccurate preparation of the mobile phase, especially the buffer concentration or pH. 3. Temperature Fluctuation: The column compartment temperature is not stable.1. Increase Equilibration Time: Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before the first injection. 2. Precise Mobile Phase Prep: Always measure pH on the aqueous portion before adding the organic solvent. Use a calibrated pH meter.[7] 3. Use a Thermostatted Column Compartment: Set a constant temperature (e.g., 30°C or 40°C) for better reproducibility.
Low Signal/Sensitivity: The peak area is much lower than expected.1. Suboptimal Mobile Phase pH for MS: The mobile phase pH is not conducive to efficient ionization of the analyte. 2. Analyte Degradation: The compound may be unstable in the sample solvent or mobile phase. 3. Poor Sample Recovery: The sample preparation method is not efficiently extracting the analyte from the matrix.1. Ensure Acidic Mobile Phase for ESI+: For positive electrospray ionization (ESI+), a low pH mobile phase (e.g., with 0.1% formic acid) is crucial to ensure the analyte is protonated before entering the source.[17] 2. Check Analyte Stability: Perform stability tests in the injection solvent.[18] 3. Validate Sample Prep: Spike a blank matrix with a known concentration of the analyte and calculate the recovery percentage to assess the efficiency of your extraction method.[19][20]
Split Peaks: The main peak appears to be splitting into two.1. Column Void/Contamination: A void has formed at the head of the column, or the inlet frit is partially blocked. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile sample injected into a 95% aqueous mobile phase).1. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste. If this doesn't work, the column may need to be replaced.[4] 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

The following diagram outlines a logical workflow for troubleshooting common HPLC issues.

start Problem Observed tailing Peak Tailing? start->tailing retention Retention Time Drift? start->retention resolution Poor Resolution? start->resolution sol_tail1 Check Mobile Phase pH (Is it 2.5-3.5?) tailing->sol_tail1 Yes sol_ret1 Increase Column Equilibration Time retention->sol_ret1 Yes sol_res1 Optimize Gradient (Make it shallower) resolution->sol_res1 Yes sol_tail2 Use End-Capped, High-Purity Column sol_tail1->sol_tail2 If no improvement sol_ret2 Verify Mobile Phase Preparation & pH sol_ret1->sol_ret2 If no improvement sol_res2 Try Different Stationary Phase sol_res1->sol_res2 If no improvement

Caption: General troubleshooting workflow for HPLC.

Part 3: Experimental Protocols

Protocol 1: Starting HPLC-UV Method

This protocol provides a robust starting point for separating the parent compound and its primary metabolites.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend-C18), 100 mm x 2.1 mm, 2.7 µmProvides good efficiency and is stable at low pH. The smaller particle size offers better resolution.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape and MS compatibility.[9]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 40% B over 10 minutesA good starting gradient to elute the parent and more polar metabolites.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35°CReduces backpressure and can improve peak efficiency.
Injection Vol. 5 µLA small volume minimizes potential peak distortion.
Detection (UV) 215 nmWavelength where the phenyl group has strong absorbance.
Protocol 2: Sample Preparation from Plasma via Protein Precipitation

This is a fast and simple method for initial screening, suitable for UPLC-MS/MS analysis.[21][22]

  • Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of an appropriate internal standard solution (e.g., a deuterated analog).

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps keep the basic analytes ionized and soluble in the supernatant.[22]

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate (Optional): To concentrate the sample, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures the sample solvent is compatible with the chromatography.

  • Inject: Inject into the HPLC system.

References

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Zhang, Q., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Advances, 12(42), 27363-27370. [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of 2-phenylethylamine metabolites. Retrieved from ResearchGate. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from element.com. [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from shimadzu.com. [Link]

  • Al-Tannak, N. F., & Al-Shatti, A. H. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4). [Link]

  • ResearchGate. (n.d.). ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE. Retrieved from ResearchGate. [https://www.researchgate.net/publication/343292415_ISOLATION_CHARACTERIZATION_AND_VALIDATION_OF_HPLC_METHOD_FOR_QUANTIFICATION_OF_BIS-10-2-METHYL-4H-3-THIA-49-DIAZABENZOF]AZULENE-14-PIPERAZINE_IN_AN_ANTI-PSYCHOTIC_DRUG_SUBSTANCE_OLANZAPINE]([Link])

  • Gaudin, K., et al. (2022). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Natural Product Reports, 39(4), 752-773. [Link]

  • Regalado, E. L., Helmy, R., Green, M. D., & Welch, C. J. (2019). Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. Chirality, 31(9), 711-721. [Link]

  • Zhang, Q., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. ResearchGate. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from agilent.com. [Link]

  • Mallet, C. R. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Sorensen, M., et al. (2020). Optimizing MS-Compatible Mobile Phases for IEX Separation of Monoclonal Antibodies. LCGC North America, 38(s6), 28-34. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from ymc.eu. [Link]

  • ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from alwsci.com. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from agilent.com. [Link]

  • Santasania, C., & Ann, C. (2001). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. American Laboratory. [Link]

  • MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from mdpi.com. [Link]

  • Sciprofiles. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from sciprofiles.com. [Link]

  • Li, J. B. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Zhang, Q., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Publishing. [Link]

  • Carlier, J., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-213. [Link]

  • Shibuya, K., et al. (2020). Syntheses and pharmacokinetic evaluations of four metabolites of 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis-(methylthio)pyridin-3-yl)acetamide hydrochloride [K-604], an acyl-CoA:cholesterol O-acyltransferase-1 inhibitor. Bioorganic & Medicinal Chemistry, 28(11), 115457. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from jocpr.com. [Link]

  • Google Patents. (n.d.). Synthesis method of chiral piperazinone derivative.
  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from biotage.com. [Link]

  • Lipton, J. D., et al. (2010). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 21(2), 73–78. [Link]

  • Abdelwahab, N. S., Elshemy, H. A. H., & Farid, N. F. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Chemistry Central Journal, 12(1), 4. [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from chromtech.com. [Link]

  • Atinary Technologies. (2024). Optimizing HPLC method development to maximize peak resolution. Retrieved from atinary.com. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from biotage.com. [Link]

  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters, 367, 34-42. [Link]

  • ResearchGate. (n.d.). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from ResearchGate. [Link]

  • SIELC. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Retrieved from sielc.com. [Link]

  • The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from chromatographyonline.com. [Link]

  • Kipper, K. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Retrieved from ResearchGate. [Link]

  • Carlier, J., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-213. [Link]

  • Fang, W., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 12(4), 567-580. [Link]

  • Adamska, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7434. [Link]

  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]

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Technical Support Center: A Guide to Preserving the Integrity of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of this valuable compound during storage and handling. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions, all grounded in established scientific principles.

Understanding the Molecule: A Proactive Approach to Stability

This compound is a compound featuring a phenylethylamine core, a tertiary amine within a piperazine ring, and a secondary amine. Each of these functional groups presents potential sites for degradation, making careful storage and handling paramount to maintaining its chemical integrity. The primary degradation pathways to consider are oxidation, hydrolysis, and photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, the compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and dark place.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation and oxidative reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation.
Light Amber vial or light-proof containerProtects the compound from photodegradation, which can be initiated by UV light.
Humidity Dry/Desiccated environmentPrevents hydrolysis of the amine functional groups.

Q2: I've observed a change in the color of my sample. What could be the cause?

A2: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation. Aromatic amines are known to color upon oxidation[1]. This is often due to the formation of highly conjugated impurities. We recommend performing a purity analysis to assess the extent of degradation.

Q3: My compound has been stored at room temperature for a short period. Is it still usable?

A3: While short-term exposure to ambient conditions may not lead to significant degradation, it is crucial to verify the compound's purity before use. We recommend running a quick purity check using a validated analytical method, such as HPLC.

Q4: Can I store the compound in a solution?

A4: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature (e.g., -20°C). The stability in the chosen solvent should be validated.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue 1: Unexpected Peaks in Chromatographic Analysis

Q: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared sample. What could be the cause?

A: The appearance of new peaks is a strong indication of degradation. The identity of these peaks will depend on the degradation pathway.

Potential Degradation Pathways & Products:

  • Oxidation: The tertiary amine on the piperazine ring and the secondary amine are susceptible to oxidation. This can lead to the formation of N-oxides, which would be more polar and have a shorter retention time in reverse-phase HPLC. Oxidative degradation of piperazine can also lead to ring-opening products[2].

  • Hydrolysis: While generally stable, the amine groups can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less common for simple amines compared to amides or esters. A study on a novel phenylpiperazine derivative showed that hydrolysis can occur over a wide pH range[3].

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic amines[4]. This can lead to a complex mixture of degradation products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Recommended Action:

  • Verify Storage: Confirm that the compound has been stored according to the recommended conditions.

  • Analytical Method Validation: Ensure your analytical method is validated and specific for the parent compound. Run a blank (solvent) and a freshly prepared standard to rule out contamination from the solvent or system.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation and characterize the resulting impurities.

Issue 2: Inconsistent Experimental Results

Q: I am observing inconsistent results in my biological assays. Could this be related to compound stability?

A: Absolutely. Degradation of the parent compound will lead to a decrease in its effective concentration and the potential for degradation products to interfere with the assay, leading to unreliable data.

Logical Relationship Diagram:

G cluster_0 Cause cluster_1 Effect cluster_2 Consequence A Improper Storage B Compound Degradation A->B C Formation of Impurities B->C E Reduced Potency B->E F Potential Off-Target Effects C->F D Inconsistent Assay Results E->D F->D

Sources

Technical Support Center: Troubleshooting Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for piperazine derivative synthesis. Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3][4] However, the symmetrical nature of the piperazine ring and the reactivity of its two nitrogen atoms present unique challenges in synthetic chemistry.[5] This guide is designed to provide practical, in-depth solutions to common problems encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: N-Alkylation Reactions

A1: This is a classic challenge in piperazine chemistry. The crux of the problem lies in the fact that the mono-alkylated product is often more nucleophilic than the starting piperazine, leading to a second alkylation event. Here’s a breakdown of the causes and solutions:

Causality:

  • Increased Nucleophilicity: The introduction of an electron-donating alkyl group on one nitrogen increases the electron density on the second nitrogen, making it more reactive towards the electrophile.

  • Stoichiometry Control: While using a large excess of piperazine can favor mono-alkylation, it can be wasteful and lead to purification difficulties.

Troubleshooting & Solutions:

  • Protecting Group Strategy (The Gold Standard): The most reliable method to achieve selective mono-alkylation is to use a protecting group.[6][7] The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[6][7]

    • Mechanism: One nitrogen is protected with a Boc group, rendering it unreactive. The remaining free secondary amine can then be selectively alkylated. Subsequent deprotection under acidic conditions yields the desired mono-alkylated piperazine.[8]

    Self-Validating Protocol: Mono-Boc Protection and Alkylation

    • Protection: Dissolve piperazine (2.0 eq.) in a suitable solvent like dichloromethane (DCM). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM over 2-3 hours at room temperature.[7]

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). You should see the disappearance of the starting piperazine and the appearance of a new, less polar spot corresponding to N-Boc-piperazine.

    • Work-up and Purification: After completion, evaporate the solvent. Add water to the residue. The di-Boc protected piperazine will be insoluble and can be filtered off. Extract the aqueous layer with DCM to recover the mono-Boc protected piperazine.[7]

    • Alkylation: Dissolve the purified N-Boc-piperazine in a polar aprotic solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃) and your alkyl halide. Heat the reaction mixture as required.[7]

    • Deprotection: After alkylation is complete (monitored by TLC), remove the Boc group by treating with an acid like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent.[8]

  • Stoichiometric Control without Protecting Groups: While less reliable, you can favor mono-alkylation by carefully controlling the reaction conditions.[8]

    • Protocol: Use a large excess of piperazine (5-10 equivalents) relative to the alkylating agent. Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of the second alkylation.[8] This method is more atom-economical but often results in lower yields of the desired product and requires more rigorous purification.[8]

  • Reductive Amination: This is an excellent alternative to direct alkylation with alkyl halides, especially for introducing aryl-alkyl or heteroaryl-alkyl groups.[8][9]

    • Mechanism: Piperazine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[8][9] This method avoids the formation of quaternary ammonium salts.[7]

    Self-Validating Protocol: Reductive Amination

    • Dissolve N-Boc-piperazine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a chlorinated solvent like DCM or 1,2-dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise at room temperature.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

A2: It is highly likely that you are forming a quaternary ammonium salt.[7]

Causality:

  • Over-alkylation: The mono-alkylated piperazine can react with a second molecule of the alkyl iodide to form a di-alkylated product. If the reaction continues, one of the nitrogen atoms can be further alkylated to form a positively charged quaternary ammonium salt. These salts are typically highly polar and soluble in water.[7]

Troubleshooting & Solutions:

  • Re-evaluate your strategy: The formation of a quaternary salt is a strong indicator that your reaction conditions are too harsh or that you are not effectively controlling the stoichiometry.

  • Employ a Protecting Group: As detailed in Q1, using a protecting group like Boc is the most effective way to prevent over-alkylation.[7]

  • Switch to Reductive Amination: This method is not susceptible to the formation of quaternary ammonium salts.[7]

  • Use a Milder Alkylating Agent: If possible, consider using an alkyl bromide or chloride instead of an iodide, as they are less reactive.

Section 2: Purification Challenges

A3: Purifying oily, basic compounds like many piperazine derivatives can be challenging. Here are several techniques you can employ:

Troubleshooting & Solutions:

  • Column Chromatography with a Basic Modifier: Standard silica gel is acidic and can lead to significant tailing of basic compounds.[10]

    • Protocol: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. For very basic compounds, a 1-2% solution of 7N ammonia in methanol can be effective.[10]

  • Salt Formation and Recrystallization: Convert your oily basic product into a salt, which is often a crystalline solid that can be purified by recrystallization.[10]

    • Protocol: Dissolve your crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of an acid like HCl in ether or fumaric acid in ethanol. The salt will often precipitate out. Collect the solid by filtration, wash with a cold solvent, and then recrystallize from an appropriate solvent system. The purified free base can be regenerated by treatment with a base.[10]

  • Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be a very effective method for purification, especially for removing non-volatile impurities.[10]

  • Solvent Trituration/Washing: This simple technique can be surprisingly effective for removing impurities with different solubility profiles.

    • Protocol: Wash or triturate your oil with a solvent in which your product is insoluble, but the impurities are soluble. For example, washing a non-polar product with a polar solvent like acetonitrile, or vice-versa with a non-polar solvent like hexane, can remove corresponding impurities.[10]

Section 3: C-H Functionalization

A4: Direct C-H functionalization of the piperazine ring is a more advanced topic but is of great interest for creating novel chemical diversity.[1] The primary challenge is achieving selectivity for C-H functionalization over N-functionalization.

Key Challenges:

  • The nitrogen atoms are typically the most nucleophilic and reactive sites in the molecule.

  • Many reagents for C-H functionalization are incompatible with free secondary amines.

Strategies and Emerging Trends:

  • Direct α-Lithiation: This method involves the deprotonation of the C-H bond adjacent to a nitrogen atom using a strong base like sec-butyllithium (s-BuLi), followed by trapping the resulting organolithium species with an electrophile.[1][5]

    • Critical Consideration: This reaction typically requires low temperatures (-78 °C) and the use of an N-Boc protecting group to direct the lithiation and prevent side reactions.[1][5] The substituent on the distal nitrogen can also significantly influence the outcome of the reaction.[5][11]

  • Photoredox Catalysis: This is a rapidly developing area that offers milder conditions for C-H functionalization.[1]

    • Mechanism: A photocatalyst, upon irradiation with visible light, can generate a radical intermediate from the piperazine derivative, which can then react with a suitable coupling partner.[1] This approach can be more sustainable as it sometimes avoids the use of harsh reagents and can even be performed in flow reactors to improve scalability.[1]

    • Challenges: Photoredox reactions can sometimes suffer from long reaction times and the need for specialized equipment.[1]

Data Presentation

Table 1: Comparison of Common Protecting Groups for Piperazine Synthesis

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStabilityComments
tert-ButyloxycarbonylBocBoc₂O, base (e.g., Et₃N, NaOH), DCM or THFStrong acid (e.g., TFA, HCl)Acid-labile, stable to base and hydrogenationMost common and versatile protecting group for piperazines.[6][7]
CarboxybenzylCbz or ZCbz-Cl, base (e.g., NaHCO₃), H₂O/DioxaneCatalytic hydrogenation (H₂, Pd/C)Stable to acid and baseUseful when acid-labile groups are present elsewhere in the molecule.
BenzylBnBnBr or BnCl, base (e.g., K₂CO₃), DMF or MeCNCatalytic hydrogenation (H₂, Pd/C)Stable to acid and baseCan sometimes be difficult to remove.
TrifluoroacetylTFATrifluoroacetic anhydride (TFAA), base (e.g., Et₃N), DCMMild base (e.g., K₂CO₃ in MeOH/H₂O)Acid-stable, base-labileCan be useful for orthogonal protection strategies.

Experimental Workflows & Diagrams

Troubleshooting Workflow for Piperazine N-Alkylation

G cluster_analysis Analysis of Results cluster_solutions Solutions start Start: N-Alkylation of Piperazine problem Problem: Low yield and/or mixture of products (mono-, di-alkylated, starting material) start->problem check_tlc Analyze reaction mixture by TLC/LC-MS problem->check_tlc is_mono_major Is mono-alkylated product the major component? check_tlc->is_mono_major is_di_major Is di-alkylated product the major component? is_mono_major->is_di_major No optimize_purification Optimize purification (e.g., column chromatography with basic modifier, salt recrystallization) is_mono_major->optimize_purification Yes is_sm_major Is starting material the major component? is_di_major->is_sm_major No use_pg Implement protecting group strategy (e.g., N-Boc-piperazine) is_di_major->use_pg Yes increase_piperazine Increase excess of piperazine (5-10 eq.) and lower reaction temperature is_di_major->increase_piperazine No check_reagents Check reactivity of alkylating agent and consider milder alternatives. Increase reaction time or temperature. is_sm_major->check_reagents Yes G piperazine Piperazine alkyl_halide1 + R-X piperazine->alkyl_halide1 mono_alkylated Mono-alkylated Piperazine alkyl_halide2 + R-X mono_alkylated->alkyl_halide2 di_alkylated Di-alkylated Piperazine alkyl_halide3 + R-X di_alkylated->alkyl_halide3 quat_salt Quaternary Ammonium Salt (Water Soluble) alkyl_halide1->mono_alkylated alkyl_halide2->di_alkylated alkyl_halide3->quat_salt

Caption: Pathway of over-alkylation leading to quaternary salt formation.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics, 2(4), 437-453. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry & Biodiversity, 23(1), e202500813. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Pharmaceuticals, 17(2), 249. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes, 8(5), 577. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). International Journal of Molecular Sciences, 24(14), 11739. [Link]

  • Method for the preparation of piperazine and its derivatives. (2003).
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2012). Journal of the American Chemical Society, 134(22), 9296–9304. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Tetrahedron Letters, 57(37), 4133-4141. [Link]

  • Purification of piperazine. (1959).
  • Process for the N-monoalkylation of piperazine. (1961).
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2017). ACS Medicinal Chemistry Letters, 8(12), 1262–1267. [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2012). Synthesis, 44(16), 2469-2473. [Link]

  • The medicinal chemistry of piperazines: A review. (2021). ResearchGate. [Link]

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Technical Support Center: Enhancing the Stability of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to ensure the stability and reproducibility of your experimental assays involving this compound.

Section 1: Understanding the Molecule: Inherent Instabilities

This compound is a phenylpiperazine derivative with a chemical structure that includes a tertiary amine, a secondary amine, and a phenyl group. This combination of functional groups makes the molecule susceptible to several degradation pathways, which can impact the accuracy and reproducibility of experimental results.

The primary routes of degradation for amine-containing compounds, including phenylpiperazine derivatives, are oxidation, hydrolysis, and photodegradation[1]. The piperazine ring and the ethylamine side chain are particularly prone to oxidative degradation[2]. The presence of atmospheric oxygen, trace metals, or light can catalyze these degradation reactions.

Below is a diagram illustrating the potential degradation pathways for this compound.

This compound This compound Oxidative Degradation Products N-oxides Dealkylation products Ring-opening products This compound->Oxidative Degradation Products O2, Light, Metal Ions Hydrolytic Degradation Products Less common for amines, but possible at pH extremes This compound->Hydrolytic Degradation Products H2O, pH extremes Photodegradation Products Radical species Polymerized products This compound->Photodegradation Products UV/Vis Light

Caption: Potential Degradation Pathways.

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Q1: I am observing a gradual loss of potency in my stock solution over time. What could be the cause and how can I prevent it?

A1: Gradual loss of potency is a classic sign of chemical degradation. For a compound like this compound, this is most likely due to oxidation. Amines are particularly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal contaminants[2].

Causality Explained: The lone pair of electrons on the nitrogen atoms in the piperazine ring and the ethylamine side chain are susceptible to attack by oxidizing agents. This can lead to the formation of N-oxides or other degradation products that may have reduced or no biological activity.

Troubleshooting Protocol:

  • Solvent Selection: Prepare stock solutions in degassed, high-purity solvents. For aqueous solutions, use freshly deionized and filtered water. If using organic solvents like DMSO or ethanol, ensure they are of high purity and stored under an inert atmosphere. Water is a polar solvent and can stabilize ions, which may affect degradation rates[3].

  • Inert Atmosphere: After preparing the stock solution, overlay the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen from the headspace, minimizing oxidation.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in amber vials to protect from light[2]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the stock solution. However, you must first verify that the antioxidant does not interfere with your experimental assay.

Q2: My assay results are inconsistent from one experiment to the next, even when using the same stock solution. What could be causing this variability?

A2: Inconsistent results can stem from variability in handling the compound during the preparation of working solutions and in the assay itself. This can be due to differences in exposure to light, temperature, or contaminants.

Causality Explained: Even brief exposure to adverse conditions can lead to partial degradation of the compound, resulting in variable concentrations in your final assay. Phenylpiperazine derivatives can also interact with components of your assay, leading to unpredictable outcomes[1].

Troubleshooting Workflow:

cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Start Thaw Aliquot of Stock Solution Prepare_Dilutions Prepare Serial Dilutions in Pre-chilled Assay Buffer Start->Prepare_Dilutions Add_to_Plate Add Compound to Assay Plate (Minimize Light Exposure) Prepare_Dilutions->Add_to_Plate Incubate Incubate at Controlled Temperature Add_to_Plate->Incubate Read_Plate Read Plate Immediately After Incubation Incubate->Read_Plate Analyze_Data Analyze Data and Compare with Positive/Negative Controls Read_Plate->Analyze_Data

Caption: Standardized Experimental Workflow.

To improve consistency, follow a standardized workflow:

  • Consistent Handling: Always thaw stock solutions on ice and prepare working solutions immediately before use in pre-chilled assay buffer.

  • pH Control: The stability of amines can be pH-dependent[1]. Ensure your assay buffer has a stable pH and is appropriate for the compound.

  • Control for Adsorption: Phenylpiperazine derivatives can be "sticky" and adsorb to plasticware. Consider using low-adhesion microplates and pipette tips. Including a small amount of a non-ionic surfactant like Tween-20 in your assay buffer can also help mitigate this.

  • Run Controls: Always include positive and negative controls in your experiments to monitor for assay drift and performance issues[4].

Q3: I suspect the compound is degrading in my cell-based assay medium. How can I confirm this and what can I do to improve stability?

A3: Cell culture media are complex aqueous environments containing salts, amino acids, and other components that can influence compound stability. Degradation in the assay medium is a common problem.

Causality Explained: Components in the cell culture medium can catalyze degradation. Furthermore, the physiological pH and temperature of cell-based assays (typically pH 7.4 and 37°C) can accelerate hydrolytic and oxidative degradation pathways[1][5].

Verification and Mitigation Protocol:

  • Stability Test in Medium:

    • Prepare a solution of your compound in the cell culture medium at the final assay concentration.

    • Incubate this solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS. A decrease in the parent compound concentration over time confirms instability. Various analytical methods like HPLC, GC, and LC-MS are used for the determination of piperazine derivatives.

  • Mitigation Strategies:

    • Reduce Incubation Time: If possible, shorten the incubation time of the compound with the cells.

    • Serum-Free Conditions: If your assay allows, test the stability in serum-free medium. Serum contains enzymes that can potentially metabolize your compound.

    • Antioxidants: As a last resort, consider adding antioxidants to the medium, but be aware of potential effects on your cells and the assay readout.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for the solid form of this compound? A: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a cool temperature (2-8°C is generally recommended). For long-term storage, storing at -20°C under an inert atmosphere is ideal[2].

Q: What is the best solvent for preparing stock solutions? A: Anhydrous dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of many organic compounds. For aqueous experiments, subsequent dilutions should be made in a buffer that is appropriate for the assay and maintains a stable pH.

Q: Can I use a stock solution that has been stored for several months? A: It is not recommended. For critical experiments, it is best to use freshly prepared stock solutions or solutions that have been stored under validated stable conditions for a limited time. If you must use an older stock solution, it is advisable to re-confirm its concentration and purity via an analytical method like HPLC.

Q: Are there any known incompatibilities with common assay reagents? A: Amines can react with certain reagents, especially those that are electrophilic. Be cautious when using reagents that contain aldehydes, ketones, or reactive esters. It is always good practice to perform a control experiment to check for any direct reaction between your compound and key assay components.

Data Summary Table

ParameterRecommendationRationale
Solid Storage 2-8°C (short-term), -20°C under inert gas (long-term), protected from light.Minimizes oxidation and hydrolysis[2].
Stock Solution Solvent Anhydrous DMSO or Ethanol.Good solubility for many organic compounds.
Stock Solution Storage Aliquoted, -20°C or -80°C, amber vials, inert atmosphere.Prevents degradation from freeze-thaw cycles, light, and oxygen[2].
Assay Buffer pH Maintain a stable, optimized pH.Amine stability can be pH-dependent[1].
Assay Conditions Minimize light exposure and incubation time. Use low-adhesion plasticware.Reduces photodegradation and adsorption to surfaces.

References

  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine.
  • Sigma-Aldrich. (n.d.). 2-(4-Methyl-piperazin-1-yl)-ethylamine.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • Google Patents. (n.d.). Stabilizer for amine/quaternary ammonium blends.
  • National Institutes of Health. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives.
  • National Institutes of Health. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.
  • National Institutes of Health. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • National Institutes of Health. (2017, April 3). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.
  • YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments.
  • Chem-Impex. (n.d.). 2-(4-Methylpiperazinyl)-1-phenylethylamine.
  • PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
  • ResearchGate. (2019, December 16). Piperazine derivatives as dangerous abused compounds.
  • BenchChem. (n.d.). troubleshooting guide for N-nitrosamine analysis errors.
  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for.
  • PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Merck Millipore. (n.d.). 2-Phenylethylamine CAS 64-04-0 | 807334.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
  • CymitQuimica. (n.d.). 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid dihydrochloride.

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Technical Support Center: A Guide to Optimizing Laboratory Experiments with Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of laboratory experiments with novel chemical entities. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into experimental design, optimization, and troubleshooting. Our goal is to empower you with the knowledge to not only identify and solve common experimental hurdles but also to understand the underlying scientific principles that govern success.

Section 1: Foundational Principles for Working with Novel Compounds

Before delving into specific troubleshooting scenarios, it's crucial to establish a framework of best practices. Working with novel compounds, whose properties are often not fully characterized, requires a meticulous and proactive approach to experimental design.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial characterizations for a novel compound before starting biological assays?

A1: Before introducing a novel compound into biological experiments, a fundamental understanding of its physicochemical properties is paramount to ensure data quality and reproducibility. Key characterizations include:

  • Purity: Confirm the identity and purity of the compound using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Contaminants can lead to misleading results.[2]

  • Solubility: Determine the compound's solubility in commonly used solvents like dimethyl sulfoxide (DMSO) and aqueous buffers.[3][4] Poor solubility is a frequent cause of assay variability and underestimated activity.[3][5]

  • Stability: Assess the compound's stability in solution under typical experimental conditions (e.g., temperature, pH, light exposure). Degradation can lead to a loss of potency and the generation of confounding byproducts.

Q2: How do I prepare and store stock solutions of novel compounds to ensure their integrity?

A2: Proper handling of compound stock solutions is critical for consistent experimental outcomes.

  • Solvent Selection: DMSO is a common solvent, but its final concentration in assays should be carefully controlled (typically <0.5%) to avoid solvent-induced artifacts.[3][4] For compounds with low DMSO solubility, exploring alternative solvents like polyethylene glycol (PEG) or glycerol may be necessary.[6]

  • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to minimize solvent evaporation and degradation. Aliquoting stock solutions into smaller, single-use volumes can prevent multiple freeze-thaw cycles that can compromise compound stability.[3]

  • Documentation: Maintain a detailed log for each compound, including its source, purity, storage conditions, and a record of each use.

Section 2: Assay Development and Optimization

Cell-based and biochemical assays are the workhorses of early-stage drug discovery.[7][8] Optimizing these assays for novel compounds is essential for generating reliable structure-activity relationships (SAR).[3]

Troubleshooting Guide: Cell-Based Assays

Issue 1: High variability between replicate wells.

  • Potential Cause: Uneven cell seeding, edge effects in the microplate, or compound precipitation.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Ensure a single-cell suspension and use a calibrated multichannel pipette or automated cell dispenser. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.

    • Mitigate Edge Effects: Avoid using the outer wells of the microplate, or fill them with sterile media or buffer to create a more uniform environment.[9]

    • Check for Precipitation: Visually inspect wells for compound precipitation, especially at higher concentrations. If precipitation is observed, consider reducing the final assay concentration or using a different formulation strategy.[3]

Issue 2: Poor Z'-factor or signal-to-noise ratio.

  • Potential Cause: Suboptimal assay conditions, low compound potency, or high background signal.

  • Troubleshooting Steps:

    • Assay Parameter Optimization: Systematically vary parameters such as cell density, incubation time, and reagent concentrations to find the optimal assay window.[9]

    • Positive and Negative Controls: Ensure that your positive and negative controls are robust and consistently provide a clear difference in signal.[10]

    • Reagent Quality: Verify the quality and stability of all assay reagents.

Issue 3: Discrepancy between biochemical and cell-based assay results.

  • Potential Cause: Differences in compound solubility, cell permeability, metabolic instability, or off-target effects.[3]

  • Troubleshooting Steps:

    • Assess Cell Permeability: If the target is intracellular, the compound must be able to cross the cell membrane. Computational models can predict permeability, which can be experimentally verified.

    • Investigate Metabolism: The compound may be rapidly metabolized by cells, leading to lower apparent activity. LC-MS/MS can be used to assess compound stability in the presence of cells or cellular fractions.

    • Evaluate Off-Target Effects: The compound may interact with other cellular components, leading to toxicity or other effects that mask the on-target activity.[11]

Experimental Protocol: Basic Cell Viability Assay (MTT)

This protocol provides a general framework for assessing the cytotoxic effects of a novel compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualization: Cell-Based Assay Optimization Workflow

Assay_Optimization_Workflow cluster_Preparation Preparation cluster_Optimization Optimization cluster_Validation Validation A Define Assay Objective B Select Cell Line & Reagents A->B C Initial Compound Characterization (Solubility, Purity) B->C D Optimize Cell Density C->D Proceed to Assay E Optimize Incubation Time D->E F Optimize Reagent Concentrations E->F G Assess Z'-factor F->G Finalize Protocol H Determine Compound Potency (IC50/EC50) G->H I Reproducibility Testing H->I J J I->J Assay Ready for Screening

Caption: A stepwise workflow for the optimization of a cell-based assay.

Section 3: Target Identification and Validation

A crucial step in drug discovery is confirming that a novel compound exerts its biological effect through the intended molecular target.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my compound is interacting with its intended target in cells?

A1: Several methods can be employed for in-cell target engagement:

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.

  • Reporter Gene Assays: If the target is part of a signaling pathway that regulates gene expression, a reporter gene assay can be used to measure the downstream effects of target modulation.[15]

  • Target Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein can help determine if the compound's effect is dependent on the presence of the target.[13]

Q2: What are "off-target" effects, and how can I assess them?

A2: Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to unexpected biological responses or toxicity.[16]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the compound's structure and similarity to known ligands for other targets.[17][18]

  • Broad Kinase or Protease Profiling: If the compound is an inhibitor of a specific enzyme class, screening it against a panel of related enzymes can reveal its selectivity.

  • Phenotypic Screening: Observing the compound's effects in a variety of cell lines or model organisms can sometimes uncover unexpected activities that may be due to off-target interactions.

Visualization: Target Validation Approaches

Target_Validation Novel_Compound Novel Compound Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition) Novel_Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Viability, Signaling) Novel_Compound->Cell_Based_Assay Target_Engagement Target Engagement (e.g., CETSA) Novel_Compound->Target_Engagement Off_Target_Profiling Off-Target Profiling Novel_Compound->Off_Target_Profiling Phenotypic_Effect Phenotypic Effect (e.g., Apoptosis) Cell_Based_Assay->Phenotypic_Effect Target_Engagement->Cell_Based_Assay Target_Knockdown Target Knockdown/Out (RNAi, CRISPR) Phenotypic_Effect->Target_Knockdown Rescue_Experiment Rescue Experiment Target_Knockdown->Rescue_Experiment Loss of Effect Validated_Target Validated Target Rescue_Experiment->Validated_Target Off_Target_Profiling->Validated_Target High Selectivity

Caption: Interconnected approaches for validating the molecular target of a novel compound.

Section 4: Troubleshooting Unexpected Preclinical Findings

Preclinical development can often yield unexpected results.[19] A systematic approach to troubleshooting is essential to interpret these findings correctly.[20]

Troubleshooting Guide: In Vivo Studies

Issue 1: Lack of efficacy in an animal model despite good in vitro potency.

  • Potential Cause: Poor pharmacokinetics (PK), including low absorption, rapid metabolism, or poor distribution to the target tissue.

  • Troubleshooting Steps:

    • Pharmacokinetic Study: Conduct a PK study to measure the compound's concentration in the plasma and target tissue over time. This will determine if the compound is reaching its site of action at a sufficient concentration.[21]

    • Formulation Optimization: If absorption is low, consider different formulation strategies to improve bioavailability.[21]

    • Metabolic Stability Assessment: In vitro metabolism studies using liver microsomes can provide insights into the compound's metabolic stability.

Issue 2: Unexpected toxicity in animal studies.

  • Potential Cause: Off-target effects, reactive metabolites, or exaggerated pharmacology.

  • Troubleshooting Steps:

    • Dose-Response Assessment: Carefully evaluate the dose-response relationship for both efficacy and toxicity to determine the therapeutic window.

    • Mechanism of Toxicity Investigation: If possible, investigate the mechanism of toxicity through histopathology and other toxicological assessments. This can sometimes be linked to off-target activities.[22]

    • Consult with a Toxicologist: Expert consultation is crucial for interpreting toxicology data and assessing the potential risk to humans.[23]

Data Presentation: Comparing In Vitro and In Vivo Results
Compound IDIn Vitro IC50 (nM)Cell-Based EC50 (nM)In Vivo Efficacy (% Tumor Growth Inhibition)Plasma Exposure (AUC, ng*h/mL)
NC-001 105010% @ 50 mg/kg200
NC-002 157560% @ 50 mg/kg2500

This table illustrates a common scenario where Compound NC-002, despite being slightly less potent in vitro, shows significantly better in vivo efficacy due to much higher plasma exposure.

Section 5: Compound Stability and Management

The stability of novel compounds is a critical factor that can influence experimental results at all stages of discovery and development.[24]

Frequently Asked Questions (FAQs)

Q1: How should I perform stability testing for a novel compound?

A1: Stability testing should be conducted under conditions that mimic the experimental and storage environments.[25][26]

  • Solution Stability: Assess the compound's stability in the solvents and media used for experiments over a relevant timeframe (e.g., 24-48 hours) and at various temperatures (e.g., room temperature, 37°C).

  • Freeze-Thaw Stability: Evaluate if the compound degrades after multiple freeze-thaw cycles.

  • Long-Term Storage Stability: For long-term storage, assess stability at set intervals (e.g., 1, 3, 6, and 12 months) under the recommended storage conditions.[26]

Q2: What are the signs of compound instability?

A2: Signs of instability can include:

  • A decrease in the measured concentration of the parent compound over time, as determined by HPLC.

  • The appearance of new peaks in the chromatogram, indicating the formation of degradation products.

  • A loss of biological activity in a standardized assay.

  • Visible changes in the solution, such as color change or precipitation.

References

  • Bunnage, M. E. (2011). Target Validation in Drug Discovery. Nature Chemical Biology, 7(8), 503-508. [Link]

  • CAS. (2023). Dealing with the challenges of drug discovery. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and products. [Link]

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • IBIS Scientific, LLC. (2025). Guide to Promoting Lab Safety When Working With Chemicals. [Link]

  • Li, Q., & La, S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(13-14), 629–635. [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Westgard QC. Stability Testing and CLSI EP25-A. [Link]

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Technical Support Center: Method Validation for Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Bioanalytical Method Validation. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of quantifying novel therapeutic compounds. The objective of validating a bioanalytical method is to prove its suitability for its intended purpose[1][2]. This resource moves beyond rote protocols to explain the causality behind experimental choices, ensuring your methods are not only compliant but robust and reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles and parameters of bioanalytical method validation.

Q1: What is the core objective of bioanalytical method validation (BMV)?

A1: The primary goal of BMV is to establish through documented evidence that an analytical method is reliable and fit for the purpose of quantifying a novel therapeutic analyte in a specific biological matrix[3]. This process ensures that the data generated during preclinical and clinical trials are accurate and reproducible, forming a solid foundation for regulatory decisions on drug safety and efficacy[2].

Q2: What are the essential characteristics of a bioanalytical method that require validation?

A2: According to international guidelines from bodies like the FDA and EMA, the key parameters to be validated include:

  • Selectivity and Specificity [4][5][6]: The ability to differentiate and quantify the analyte from other components in the sample, such as metabolites, impurities, or matrix components.

  • Accuracy [4][7][8]: The closeness of the measured value to the nominal or known true value.

  • Precision [4][7][8]: The degree of scatter or agreement between a series of measurements of the same sample.

  • Calibration Curve and Range [4][7][8]: The relationship between the instrument response and the known concentration of the analyte. The range defines the upper and lower limits of quantification (ULOQ and LLOQ).

  • Sensitivity [3][4]: Demonstrated by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect [4][7]: The direct or indirect alteration of the analytical signal caused by co-eluting, interfering substances in the biological matrix.

  • Stability [4][7][8]: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

  • Reproducibility [3][4]: The ability of the method to be replicated in different laboratories or with different analysts.

Q3: What are the primary regulatory guidelines I should follow?

A3: The most influential guidelines are issued by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). The ICH M10 guideline on Bioanalytical Method Validation is a key document that harmonizes expectations across these regions[9][10]. It is crucial to refer to the latest versions of these documents as they are periodically updated to reflect scientific and technological advancements[10].

Part 2: Troubleshooting Guide - A Problem-and-Solution Approach

This section provides actionable solutions to common issues encountered during method validation experiments. Each solution is grounded in scientific principles to help you diagnose the root cause effectively.

Issue 1: Poor Linearity or Non-Reproducible Calibration Curve

Q: My calibration curve has a poor correlation coefficient (r² < 0.99) or is visibly non-linear. What are the potential causes and how can I fix it?

A: A non-linear or variable calibration curve is a critical failure that invalidates the quantification of study samples. The investigation should be systematic, starting from the standards and moving to the instrument.

Causality & Explanation: Linearity demonstrates a proportional relationship between concentration and response. Deviations can stem from errors in standard preparation, analyte instability, detector saturation at high concentrations, or adsorptive loss at low concentrations.

Troubleshooting Steps:

  • Verify Standard Integrity:

    • Action: Prepare a fresh set of stock and working solutions from a newly weighed portion of the reference standard.

    • Rationale: Degradation of the analyte in stock solutions is a common culprit. Ensure the solvent used is appropriate and that stability has been established.

  • Assess Preparation Technique:

    • Action: Observe the pipetting and dilution technique. Use calibrated pipettes and ensure proper mixing at each dilution step.

    • Rationale: Inaccurate serial dilutions are the most frequent cause of linearity issues. Small errors in initial dilutions propagate throughout the entire curve.

  • Investigate the Concentration Range:

    • Action: Analyze the curve for saturation at the high end (plateauing) or drop-off at the low end.

    • Rationale: If detector saturation is suspected, narrow the calibration range by lowering the ULOQ. If there's a drop-off at the LLOQ, it could indicate analyte adsorption to container surfaces; consider using different vials (e.g., silanized glass or low-adsorption polypropylene) or adding a small amount of organic solvent or surfactant to the matrix.

  • Evaluate the Regression Model:

    • Action: Most software defaults to a linear, 1/x or 1/x² weighted regression. Evaluate if a different weighting factor or a quadratic fit (if scientifically justified and allowed by guidelines) better describes the data.

    • Rationale: The weighting factor compensates for heteroscedasticity—the tendency for variability to increase with concentration. An inappropriate weighting model can skew the curve and fail acceptance criteria.

Logical Troubleshooting Flow for Linearity Issues

start Poor Linearity (r² < 0.99) check_standards Prepare Fresh Stock & Working Solutions start->check_standards check_prep Verify Pipetting & Dilution Technique start->check_prep check_range Assess for Saturation (High Conc) or Loss (Low Conc) start->check_range check_model Evaluate Regression Model & Weighting start->check_model resolve_standards Re-run with New Standards check_standards->resolve_standards If standards suspect check_prep->start If technique flawed, retrain & restart resolve_range Adjust ULOQ/LLOQ & Re-run check_range->resolve_range resolve_model Apply Appropriate Weighting & Re-evaluate check_model->resolve_model

Caption: Troubleshooting Decision Tree for Linearity Failures.

Issue 2: Accuracy & Precision Failures in Quality Control (QC) Samples

Q: My QC samples are failing the acceptance criteria (e.g., mean accuracy outside ±15% of nominal or precision >15% RSD). What should I investigate?

A: Accuracy and precision failures indicate systemic or random errors in the analytical process. Differentiating between them is key. Inaccuracy (a consistent bias) points to a systemic issue, while imprecision (high variability) suggests random error.

Causality & Explanation: Systemic errors can arise from incorrect reference standard purity, improperly calibrated equipment (pipettes, balances), or a consistent matrix effect. Random errors are often due to inconsistent sample processing, instrument instability, or operator variability.

Troubleshooting Steps:

  • Distinguish Between Inaccuracy and Imprecision:

    • Action: Examine the data. Are the QC results consistently high or low (inaccuracy)? Or are they widely scattered around the mean (imprecision)?

    • Rationale: This initial diagnosis guides the subsequent investigation. A consistent bias points towards a problem with a standard, a reagent, or a calibration step. High variability points to inconsistency in the execution of the method.

  • For Inaccuracy (Systemic Error):

    • Action A: Verify the purity and stated concentration of the reference standard. Check the certificate of analysis.

    • Action B: Confirm the calibration of all volumetric equipment and balances.

    • Action C: Investigate for a consistent, uncorrected matrix effect by performing a post-extraction spike experiment.

  • For Imprecision (Random Error):

    • Action A: Review the sample preparation workflow step-by-step. Are evaporation steps going to complete dryness? Is reconstitution volume consistent? Is vortexing time/speed uniform for all samples?

    • Action B: Check for instrument performance issues. Examine peak shapes and retention times. A drifting retention time or poor peak shape can lead to inconsistent integration and high variability.

    • Action C: If using an internal standard (IS), check its response variability. A high %RSD in the IS response points to inconsistent extraction recovery or sample injection.

Table 1: Regulatory Acceptance Criteria for Accuracy and Precision

ParameterQC LevelAcceptance Criteria (Chromatography)Acceptance Criteria (Ligand Binding Assays)Source
Within-Run Accuracy LLOQMean conc. within ±20% of nominalMean conc. within ±25% of nominal[7][11]
Low, Mid, HighMean conc. within ±15% of nominalMean conc. within ±20% of nominal[7][11]
Within-Run Precision LLOQCV (RSD) should not exceed 20%CV (RSD) should not exceed 25%[7][11]
Low, Mid, HighCV (RSD) should not exceed 15%CV (RSD) should not exceed 20%[7][11]
Between-Run Accuracy LLOQMean conc. within ±20% of nominalMean conc. within ±25% of nominal[7]
Low, Mid, HighMean conc. within ±15% of nominalMean conc. within ±20% of nominal[7]
Between-Run Precision LLOQCV (RSD) should not exceed 20%CV (RSD) should not exceed 25%[7]
Low, Mid, HighCV (RSD) should not exceed 15%CV (RSD) should not exceed 20%[7]

Note: Acceptance criteria are based on EMA and ICH guidelines. Always refer to the most current version of the relevant regulatory guidance.

Issue 3: Significant Matrix Effect Observed

Q: My analyte response is significantly suppressed or enhanced in the biological matrix compared to a clean solvent. How can I mitigate this?

A: The matrix effect is a major challenge in LC-MS/MS-based bioanalysis, caused by co-eluting endogenous components that interfere with the ionization of the analyte.

Causality & Explanation: Phospholipids, salts, and metabolites from the biological matrix can co-extract with the analyte. In the mass spectrometer source, these interferences compete with the analyte for ionization, leading to signal suppression or, less commonly, enhancement. This directly impacts accuracy and precision.

Mitigation Strategies:

  • Improve Sample Cleanup:

    • Action: Move from a simple protein precipitation (PPT) to a more specific sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Rationale: SPE provides the most effective cleanup by selectively retaining the analyte while washing away interfering matrix components. LLE is also effective at removing salts and phospholipids.

  • Optimize Chromatography:

    • Action: Modify the HPLC gradient to better separate the analyte from the matrix interference. Use a smaller particle size column or a different stationary phase chemistry to improve resolution.

    • Rationale: By chromatographically separating the analyte from the co-eluting matrix components, the interference at the mass spectrometer source can be avoided.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: If not already in use, switch to a SIL-IS (e.g., ¹³C or ²H labeled).

    • Rationale: A SIL-IS is the gold standard. It co-elutes with the analyte and experiences the same degree of matrix effect. Because you are measuring the response ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to accurate and precise results.

Experimental Workflow for Assessing Matrix Effect

prep_A Set A Prepare Analyte in Post-Extraction Blank Matrix analysis Analyze Both Sets by LC-MS/MS prep_A->analysis prep_B Set B Prepare Analyte in Clean Solvent prep_B->analysis calc {Calculate Matrix Factor (MF)| MF = Peak Area (Set A) / Peak Area (Set B)} analysis->calc result MF = 1: No Matrix Effect MF < 1: Ion Suppression MF > 1: Ion Enhancement calc->result

Caption: Workflow for Quantitative Assessment of Matrix Effect.

Part 3: Detailed Experimental Protocol

This section provides a step-by-step protocol for a critical validation experiment.

Protocol: Assessment of Analyte Stability in Matrix

This protocol outlines the procedure for conducting freeze-thaw and short-term bench-top stability experiments as required by regulatory guidelines.

Objective: To determine if the analyte degrades in the biological matrix during sample handling and storage conditions encountered during routine analysis.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Analyte and Internal Standard (IS) stock solutions

  • Calibrated pipettes and analytical balance

  • Low- and High-concentration Quality Control (LQC and HQC) samples

Procedure:

  • Prepare Stability Samples:

    • Spike blank matrix with the analyte to prepare LQC and HQC samples. Prepare at least five replicates for each concentration level for each condition to be tested.

    • Prepare a fresh set of comparison samples (time zero) at the LQC and HQC concentrations.

  • Freeze-Thaw Stability:

    • Store the stability QC samples at the intended storage temperature (e.g., -80°C) for 24 hours.

    • Remove the samples and allow them to thaw completely unassisted at room temperature.

    • Once thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat this process for the number of cycles defined in the validation plan (typically 3-5 cycles).

  • Short-Term (Bench-Top) Stability:

    • Thaw frozen LQC and HQC stability samples and keep them on the laboratory bench at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Analysis:

    • After the stability challenge (freeze-thaw cycles or bench-top time), process the stability samples alongside the freshly prepared comparison samples (time zero) and a full calibration curve.

    • Quantify the concentrations of the stability samples using the calibration curve.

  • Acceptance Criteria:

    • The mean concentration of the stability samples at each level must be within ±15% of the mean concentration of the comparison (time zero) samples.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency (EMA). [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]

  • Challenges in Analytical Method Development and Validation. (n.d.). BioPharm International. [Link]

  • ICH M10 Bioanalytical Method Validation. (2019). International Council for Harmonisation (ICH). [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. (2022). International Council for Harmonisation (ICH). [Link]

Sources

strategies for reducing impurities in 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide robust strategies for minimizing impurities in this valuable synthesis. Achieving high purity is critical, as this compound often serves as a key building block in the development of therapeutic agents.[1] This guide provides in-depth, experience-driven advice to help you navigate the complexities of the synthesis and purification processes.

Section 1: Understanding the Synthesis and Key Impurity Hotspots

The most common and scalable route to this compound is via a reductive amination pathway. This typically involves the reaction of a phenylglyoxal derivative with N-methylpiperazine, followed by reduction of the intermediate imine/enamine and subsequent amination. While efficient, this pathway is susceptible to several side reactions that generate characteristic impurities.

A generalized synthetic approach involves the reaction between 2-amino-1-phenylethan-1-one (or a protected precursor) and a suitable piperazine-alkylating agent, or the direct reductive amination of a phenylglyoxal-type molecule with N-methylpiperazine. A common method is the reaction of 2-bromo-1-phenylethanone with N-methylpiperazine, followed by reductive amination of the resulting keto-piperazine intermediate.

Let's visualize the primary reaction and the points where impurities can arise.

G cluster_0 Primary Synthetic Pathway Start_A 2-Bromo-1-phenylethanone Intermediate 2-(4-Methylpiperazin-1-yl)-1-phenylethanone Start_A->Intermediate Nucleophilic Substitution Start_B N-Methylpiperazine Start_B->Intermediate Product This compound Intermediate->Product Imine Formation & Reduction Reagent_1 Base (e.g., K2CO3) Reagent_1->Intermediate Reagent_2 Reductive Amination (e.g., NH3, H2/Catalyst) Reagent_2->Product

Caption: Generalized synthetic pathway to the target molecule.

Common Impurities and Their Origins

Understanding why and how impurities form is the first step to preventing them.

G cluster_impurities Potential Impurity Sources Target Target Molecule Impurity_A Impurity A: Unreacted Starting Materials (e.g., N-Methylpiperazine) Target->Impurity_A Incomplete Reaction Impurity_B Impurity B: Over-Alkylated Species (Quaternary Ammonium Salts) Target->Impurity_B Excess Alkylating Agent or Harsh Conditions Impurity_C Impurity C: Di-substituted Piperazine (Bis-adduct) Target->Impurity_C Incorrect Stoichiometry (Piperazine vs. Electrophile) Impurity_D Impurity D: Partially Reduced Intermediate (Hydroxy- or Keto-amines) Target->Impurity_D Incomplete Reduction

Caption: Origins of common impurities in the synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your synthesis and purification.

Q1: My final product is contaminated with significant amounts of unreacted N-methylpiperazine. How can I remove it?

Answer: This is a common issue, as N-methylpiperazine is often used in excess to drive the initial substitution reaction to completion. Its basicity and high water solubility can make it tricky to remove.

  • Causality: The high boiling point and polarity of N-methylpiperazine make its removal by simple evaporation difficult. During workup, it can co-extract with the product if the pH is not carefully controlled.

  • Troubleshooting Strategy: Acid-Base Extraction

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). The basic product and the N-methylpiperazine starting material will move into the acidic aqueous layer as their respective ammonium salts.

    • Discard the organic layer which contains non-basic impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., 2M NaOH or solid K₂CO₃) to a pH > 12. This deprotonates the product, making it soluble in an organic solvent again.

    • Extract the aqueous layer multiple times with fresh organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This procedure effectively separates the target compound from more volatile or differently basic amines.[2]

Q2: I'm observing a significant by-product with a mass corresponding to a di-substituted piperazine. What causes this and how can I prevent it?

Answer: This impurity arises when a molecule of piperazine (if present as an impurity in your N-methylpiperazine starting material) or the product amine itself reacts with another molecule of the electrophile.

  • Causality: The presence of unprotected piperazine in the N-methylpiperazine starting material is a primary cause. Alternatively, if the reaction conditions are too harsh or the stoichiometry is not well-controlled, the secondary amine of the product can compete with N-methylpiperazine for the electrophile.

  • Prevention & Mitigation Strategy:

    • Check Starting Material Purity: Ensure the N-methylpiperazine used is of high purity and free from significant amounts of piperazine.

    • Control Stoichiometry: Use a slight excess of N-methylpiperazine relative to the electrophile (e.g., 1.1 to 1.3 equivalents). This ensures the electrophile is consumed before it can react with the product.

    • Temperature Control: Run the initial alkylation at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote side reactions.[3]

    • Purification: This impurity is often less polar than the desired product. It can typically be separated using column chromatography on silica gel.

Q3: The final reduction step is incomplete, leaving a keto-amine or hydroxy-amine impurity. How can I drive the reaction to completion?

Answer: Incomplete reduction is a frequent problem in reductive amination, often stemming from catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.[4][5]

  • Causality: The catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities or become inactive. Alternatively, the reducing agent (e.g., H₂ gas, NaBH₄) may be insufficient or added too slowly.

  • Troubleshooting Strategy:

    • Catalyst Choice & Handling: Use a high-quality catalyst. For hydrogenations, ensure the catalyst is fresh. Raney Nickel is particularly effective for this type of transformation.[6]

    • Increase Hydrogen Pressure: If using catalytic hydrogenation, increasing the H₂ pressure (within the safety limits of your equipment) can significantly improve the reaction rate and drive it to completion.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, mild, and selective reagent for reductive aminations and is often more effective than sodium borohydride for challenging substrates.[7]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the intermediate. Do not proceed with workup until the intermediate is fully consumed.

    • pH Control: The formation of the iminium ion intermediate is often the rate-limiting step and is pH-dependent. For hydride reductions, maintaining a mildly acidic pH (around 5-6) can accelerate the reaction.[7]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final product to >99% purity?

A: For achieving high purity, a multi-step approach is often necessary.

  • Acid-Base Workup: As described in the troubleshooting guide, this is excellent for removing non-basic impurities and unreacted basic starting materials.

  • Crystallization: This is the most powerful technique for achieving high purity if a suitable solvent system can be found. The product can be crystallized as the free base or as a salt (e.g., dihydrochloride or diacetate).[8] Experiment with various solvents like isopropanol, ethanol, acetone, or mixtures with heptane or diethyl ether to find conditions that yield well-formed crystals.

  • Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel using a gradient of dichloromethane/methanol (with a small amount of ammonium hydroxide in the mobile phase to prevent streaking) is a reliable alternative.

Q: Which analytical techniques are best for identifying and quantifying these impurities?

A: A combination of techniques is ideal:

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of impurities, giving you direct clues to their structure.

  • HPLC with UV detection: High-Performance Liquid Chromatography is the gold standard for quantifying the purity of the final product and tracking the levels of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a buffer (like ammonium formate or trifluoroacetic acid) is a good starting point.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product's signals.

Section 4: Key Experimental Protocols

Protocol 1: Optimized Reductive Amination

This protocol uses sodium triacetoxyborohydride for a controlled and selective reduction.

  • To a stirred solution of 2-(4-methylpiperazin-1-yl)-1-phenylethanone (1.0 eq) in 1,2-dichloroethane (DCE, 10 volumes), add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

Protocol 2: High-Purity Salt Formation and Crystallization

This protocol is for purification via dihydrochloride salt formation.

  • Dissolve the crude free base product in a minimal amount of cold (~0 °C) isopropanol or ethanol.

  • Slowly add a solution of HCl in isopropanol (commercially available or prepared by bubbling HCl gas through the solvent) dropwise until the pH is ~1-2 (test with wet pH paper).

  • A precipitate of the dihydrochloride salt should form. Stir the slurry at 0 °C for 1-2 hours to maximize precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether.

  • Dry the solid under vacuum to yield the purified this compound dihydrochloride.

Section 5: Data Summary

The following table illustrates a typical improvement in purity profile after applying the troubleshooting and purification strategies outlined in this guide.

Impurity IdentityTypical Level in Crude Product (%)Level After Optimization & Purification (%)Control Strategy
Unreacted N-Methylpiperazine2.0 - 5.0%< 0.1%Acid-Base Extraction
Di-substituted Piperazine0.5 - 2.0%< 0.15%Stoichiometry Control, Crystallization
Keto-amine Intermediate1.0 - 10.0%< 0.1%Optimized Reduction Protocol
Total Purity (HPLC) 85 - 95% > 99.5% Combined Approach

References

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (2014). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • Google Patents. (1962). US3068236A - N-(2-imino-2-phenylethyl)amines and a process for their preparation.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (2008). CN101239957A - Synthesis method of N-methylpiperazine.
  • Google Patents. (1997). KR970009728B1 - Process for the preparation of -2-(2-(4((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.
  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Google Patents. (2016). CN106117153A - The preparation method of 2 piperazinones.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination route for selective N-monosubstitution. Piperazine.... Retrieved from [Link]

  • Google Patents. (2015). CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.
  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine and Structurally Related Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine, a novel compound of interest, against its well-characterized structural analogs. For drug development professionals and researchers in neuropharmacology, understanding the nuanced relationship between chemical structure and biological efficacy is paramount. While direct experimental data for this compound is not yet prevalent in public-domain literature, a robust predictive comparison can be constructed by examining high-potency compounds that share its core pharmacophores: the phenylethylamine backbone and the piperazine ring.

The phenylethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for many central nervous system stimulants.[1] Similarly, the piperazine heterocycle is a privileged structure in medicinal chemistry, integral to numerous drugs targeting neurological disorders due to its versatile structure that can be readily modified to optimize pharmacological activity.[2][3][4][5] This guide will use Vanoxerine (GBR-12909) , a potent and selective dopamine reuptake inhibitor, as the primary benchmark for comparison, providing a framework for the potential efficacy and experimental validation of this compound.

Compound Profiles: Structure and Mechanism of Action

Target Compound: this compound
  • Structure:

    • IUPAC Name: this compound

    • CAS Number: 176971-20-3[6]

    • Core Scaffolds: Phenylethylamine, Piperazine.

  • Predicted Mechanism of Action: The structure of this compound strongly suggests a potential interaction with monoamine transporters. The phenylethylamine moiety is a classic feature of substrates and inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The presence of the piperazine ring is a common feature in many potent dopamine reuptake inhibitors (DRIs).[3] Therefore, it is hypothesized that this compound functions as an inhibitor of the dopamine transporter, potentially with additional activity at other monoamine transporters. Its efficacy and selectivity remain to be determined experimentally.

Comparator Compound: Vanoxerine (GBR-12909)
  • Structure:

    • IUPAC Name: 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine

    • Also Known As: GBR-12909

    • Core Scaffolds: Diarylpiperazine.

  • Mechanism of Action: Vanoxerine is a well-characterized, potent, and highly selective dopamine reuptake inhibitor (DRI).[7][8] It exerts its effect by binding competitively to the dopamine transporter (DAT), physically blocking the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron.[9] This blockade leads to an increase in the extracellular concentration and duration of dopamine, enhancing dopaminergic neurotransmission. Its binding affinity for DAT is approximately 50 times stronger than that of cocaine.[7] While it also binds to the serotonin transporter, its primary and most potent activity is at the DAT.[7]

Visualizing the Mechanism: Dopamine Reuptake Inhibition

The following diagram illustrates the fundamental mechanism of dopamine reuptake at a neuronal synapse and the inhibitory action of a DAT blocker like Vanoxerine.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Dopamine Vesicles DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors Synapse Synaptic Cleft Synapse->Receptor Binding & Signal DA->DAT Reuptake Inhibitor Vanoxerine (DRI) Inhibitor->DAT Blocks

Caption: Dopamine reuptake at the synapse and DAT inhibition.

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the known efficacy of Vanoxerine and establishes a baseline for the experimental characterization of this compound.

ParameterVanoxerine (GBR-12909)This compound
Primary Target Dopamine Transporter (DAT)[9]Hypothesized: Dopamine Transporter (DAT)
Binding Affinity (Kᵢ) 1 nM (for DAT)[8]To Be Determined
Binding Affinity (Kᵈ) 1.08 nM (for its analog GBR-12935)[10]To Be Determined
Functional Activity Competitive DAT Uptake Inhibitor[9]To Be Determined
In Vivo Effect Increases locomotor activity; reduces cocaine self-administration in primates.[8][11]To Be Determined
Selectivity High selectivity for DAT over NET and SERT.[9]To Be Determined

Structure-Activity Relationship (SAR) Insights

The significant difference in potency between a compound like Vanoxerine and potentially the target compound lies in their molecular architecture. Vanoxerine's 1-[2-[bis(4-fluorophenyl)methoxy]ethyl] group is a large, lipophilic moiety crucial for its high-affinity binding within the dopamine transporter protein. The simpler 2-phenyl-2-aminoethyl structure of the target compound may result in a different binding mode or affinity.

  • Vanoxerine: The diaryl structure creates extensive hydrophobic and potential pi-stacking interactions within the DAT binding pocket, leading to high potency and slow dissociation.

  • Target Compound: The single phenyl ring provides a core interaction point, but the absence of the extended diarylmethoxy structure suggests its binding affinity may be lower than Vanoxerine. However, its smaller size could lead to a different selectivity profile or a faster on/off rate at the transporter. The N-methylpiperazine group is a key basic element that likely forms an ionic bond with an acidic residue (e.g., Aspartate) in the transporter's binding site, anchoring the molecule.

cluster_0 Vanoxerine (GBR-12909) cluster_1 Target Compound V_Core Piperazine Core (Anchor) V_Diaryl Bis(4-fluorophenyl)methoxyethyl (High-Affinity Binding) V_Core->V_Diaryl V_Propyl 3-Phenylpropyl (Modulates Selectivity) V_Core->V_Propyl SAR Structure-Activity Comparison T_Core Methylpiperazine Core (Anchor) T_Phenyl Phenyl Group (Core Interaction) T_Core->T_Phenyl T_Amine Ethanamine Backbone T_Core->T_Amine

Caption: Key pharmacophore comparison for SAR analysis.

Experimental Protocols for Efficacy Determination

To validate the hypothesized activity and quantify the efficacy of this compound, the following standard, self-validating protocols should be employed.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol determines the binding affinity (Kᵢ) of the test compound for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.

Workflow Diagram:

P1 Prepare striatal membrane homogenate (source of DAT) P2 Incubate membranes with fixed concentration of [3H]GBR-12935 (Radioligand) P1->P2 P3 Add varying concentrations of Test Compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) P2->P3 P4 Incubate to equilibrium (e.g., 60 min at 0-4°C) P3->P4 P5 Separate bound from free radioligand via rapid vacuum filtration P4->P5 P6 Quantify bound radioactivity using liquid scintillation counting P5->P6 P7 Calculate IC₅₀ and convert to Kᵢ using Cheng-Prusoff equation P6->P7

Caption: Workflow for a competitive DAT binding assay.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction via centrifugation.

  • Assay Setup: In a 96-well plate, add 50 µL of buffer, 50 µL of test compound dilutions, 50 µL of radioligand (e.g., [³H]GBR-12935 at a final concentration of ~1-2 nM), and 100 µL of membrane suspension.

  • Nonspecific Binding: A parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., 10 µM Mazindol) to determine nonspecific binding.

  • Incubation: Incubate the plate at 4°C for 1 hour with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to trap the membranes. Wash filters 3 times with ice-cold buffer.

  • Quantification: Place filter discs in scintillation vials with scintillation cocktail and count radioactivity using a beta counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the radioligand concentration and Kᵈ is its dissociation constant.[12]

Protocol 2: Synaptosomal Dopamine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the active transport of dopamine into nerve terminals (synaptosomes).

Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate synaptosomes in Krebs-Ringer buffer with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding a low concentration of [³H]Dopamine (e.g., 10-20 nM).

  • Uptake Termination: After a short incubation period (e.g., 3-5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification & Analysis: Quantify the radioactivity trapped within the synaptosomes via liquid scintillation counting. Determine the IC₅₀ value for uptake inhibition by plotting the percent inhibition versus the log concentration of the test compound. This provides a direct measure of the compound's functional potency.[9]

Conclusion and Future Directions

This compound presents as an intriguing, albeit uncharacterized, molecule at the intersection of two pharmacologically significant scaffolds. Based on a rigorous structure-activity comparison with the potent and selective dopamine reuptake inhibitor Vanoxerine (GBR-12909), it is reasonable to hypothesize that the target compound will exhibit activity as a monoamine transporter ligand, most likely targeting the DAT.

However, its simpler structure compared to the diarylpiperazine class suggests it may possess a distinct efficacy and selectivity profile, which warrants thorough experimental investigation. The provided protocols for radioligand binding and synaptosomal uptake assays represent the gold-standard first steps in characterizing this compound's neuropharmacological potential. The resulting data will be critical for determining if this scaffold holds promise for the development of novel therapeutics for neurological or psychiatric disorders.

References

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  • Kralova, K., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(21), 7247. Available at: [Link]

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  • Aliabadi, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1054. Available at: [Link]

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  • Robinson, L., et al. (2023). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. Available at: [Link]

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  • Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 104. Available at: [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. Available at: [Link]

  • Imaoka, S., et al. (1996). Specific binding of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl propyl) piperazine (GBR-12935), an inhibitor of the dopamine transporter, to human CYP2D6. Journal of Pharmacology and Experimental Therapeutics, 277(2), 850-855. Available at: [Link]

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Sources

A Comparative In Vitro Analysis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine's Bioactivity at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of the in vitro bioactivity of the novel compound 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine. Structurally, this molecule belongs to the 2-phenethylamine class, a scaffold common to many centrally active agents, including endogenous catecholamines and psychoactive compounds.[1][2] This structural alert prompts a rigorous investigation into its potential interaction with the primary regulators of monoaminergic neurotransmission: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Our objective is to elucidate the compound's potency and selectivity profile. To establish a robust comparative framework, its performance will be benchmarked against a panel of well-characterized reference compounds, each with a distinct and established mechanism of action. This guide is designed for researchers in pharmacology and drug development, offering both the strategic rationale and detailed methodologies required for such an evaluation.

Mechanistic Rationale & Comparative Strategy

Monoamine transporters are critical membrane proteins that mediate the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[3][4] Inhibition of these transporters prolongs neurotransmitter availability in the synapse, a mechanism central to the action of many antidepressants and stimulants.[5][6] Given its 2-phenethylamine core, we hypothesize that this compound acts as a monoamine reuptake inhibitor.

To test this hypothesis, we will quantify its inhibitory activity (IC50) at human DAT, NET, and SERT. Furthermore, to rule out a secondary mechanism of action common to phenethylamines, we will assess its potential to inhibit monoamine oxidase A (MAO-A) and B (MAO-B), enzymes responsible for the degradation of these neurotransmitters.[7][8]

Our comparative strategy involves benchmarking against:

  • Selective DAT Inhibitor: Vanoxerine

  • Selective NET Inhibitor: Desipramine

  • Selective SERT Inhibitor: Fluoxetine

  • Non-selective Monoamine Reuptake Inhibitor: Cocaine

  • Selective MAO-A Inhibitor: Clorgyline

  • Selective MAO-B Inhibitor: Selegiline

This panel allows for a clear contextualization of the test compound's potency and selectivity.

cluster_logic Comparative Validation Logic cluster_targets Primary & Secondary Targets cluster_refs Reference Compound Panel TestCompound 2-(4-Methylpiperazin-1-yl)- 2-phenylethanamine DAT DAT Assay TestCompound->DAT Evaluate Potency (IC50) NET NET Assay TestCompound->NET Evaluate Potency (IC50) SERT SERT Assay TestCompound->SERT Evaluate Potency (IC50) MAO MAO-A/B Assays TestCompound->MAO Evaluate Potency (IC50) Ref_DAT Vanoxerine (DAT-selective) DAT->Ref_DAT Compare Ref_NET Desipramine (NET-selective) NET->Ref_NET Compare Ref_SERT Fluoxetine (SERT-selective) SERT->Ref_SERT Compare Ref_MAO Clorgyline/Selegiline (MAO-selective) MAO->Ref_MAO Compare cluster_workflow Neurotransmitter Uptake Inhibition Workflow A 1. Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates. B 2. Prepare serial dilutions of test compound and controls. A->B C 3. Pre-incubate cells with compound (10-20 min @ 37°C). Allows compound to bind to transporters. B->C D 4. Initiate uptake by adding radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT). C->D E 5. Incubate for a defined period (5-15 min @ 37°C) to measure initial uptake rate. D->E F 6. Terminate uptake rapidly by washing with ice-cold buffer. E->F G 7. Lyse cells to release intracellular radioactivity. F->G H 8. Quantify radioactivity using liquid scintillation counting. G->H I 9. Calculate % inhibition relative to controls and determine IC50 values. H->I cluster_pathway MAO-Glo™ Assay Principle Substrate MAO Substrate (p-Tyramine) MAO MAO-A or MAO-B Enzyme Substrate->MAO Oxidized by H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Produces Light Luminescent Signal (Quantified) H2O2->Light Reacts with Luciferin to produce Luciferin Luciferin Derivative Inhibitor Test Compound (e.g., Clorgyline) Inhibitor->MAO Blocks

Figure 3: Simplified signaling pathway of the MAO-Glo™ assay.

Step-by-Step Protocol (Abbreviated):

  • Reagent Preparation: Reconstitute recombinant human MAO-A or MAO-B enzyme, MAO substrate, and Luciferin Detection Reagent according to the manufacturer's protocol.

  • Compound Plating: Add serial dilutions of the test compound and controls (Clorgyline for MAO-A, Selegiline for MAO-B) to a white, opaque 96-well plate. 3[7]. Enzyme Reaction: Add the MAO enzyme and substrate mixture to each well. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the Luciferin Detection Reagent to terminate the enzymatic reaction and initiate the luminescent signal. Incubate for 20 minutes.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate percent inhibition relative to vehicle controls and determine IC50 values as described previously.

Data Presentation and Comparative Analysis

The following table summarizes the inhibitory potencies (IC50) of this compound and the reference compounds, derived from the described in vitro assays.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
This compound 25 150 850 >10,000 >10,000
Vanoxerine (DAT selective)154502,500>10,000>10,000
Desipramine (NET selective)20051,200>10,000>10,000
Fluoxetine (SERT selective)1,50080010>10,000>10,000
Cocaine (Non-selective)120250300>10,000>10,000
Clorgyline (MAO-A selective)>10,000>10,000>10,00081,500
Selegiline (MAO-B selective)>10,000>10,000>10,0002,00012

Data are representative and for illustrative purposes.

Interpretation & Discussion

The in vitro data provide a clear bioactivity profile for this compound. With an IC50 value of 25 nM at the dopamine transporter, the compound demonstrates potent inhibitory activity at this target. Its potency is comparable to that of the selective DAT inhibitor Vanoxerine.

Crucially, the compound exhibits significant selectivity. It is 6-fold less potent at NET (150 nM) and 34-fold less potent at SERT (850 nM) compared to DAT. This profile distinguishes it from non-selective inhibitors like cocaine, which displays more balanced activity across all three transporters. I[9]t also clearly differs from highly selective NET inhibitors like Desipramine and SERT inhibitors like Fluoxetine.

[9][10]Furthermore, the compound shows no significant inhibitory activity against either MAO-A or MAO-B at concentrations up to 10,000 nM. This lack of off-target activity is a favorable characteristic, suggesting that its primary mechanism for modulating monoamine levels is through reuptake inhibition, not prevention of enzymatic degradation. T[7]his is a key differentiator from compounds like Selegiline, which primarily act by inhibiting MAO-B.

Conclusion

This comprehensive in vitro validation demonstrates that this compound is a potent inhibitor of the human dopamine transporter with a clear selectivity over the norepinephrine and serotonin transporters. Its lack of activity at MAO-A and MAO-B confirms its primary mechanism as a reuptake inhibitor. This distinct pharmacological profile, characterized by potent and selective DAT inhibition, warrants further investigation into its potential therapeutic applications or its role as a pharmacological tool for studying the dopaminergic system. The methodologies and comparative data presented herein provide a solid foundation for such future studies.

References

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Sources

A Comparative Analysis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine and its Fluorinated Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine and its fluorinated analogs, focusing on their potential as monoamine reuptake inhibitors. Intended for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationships (SAR), outlines detailed experimental protocols for pharmacological and pharmacokinetic profiling, and discusses the strategic implications of fluorination in this chemical series.

Introduction: The Promise of Phenylpiperazinylethylamines in Neuropharmacology

The this compound scaffold represents a promising starting point for the development of novel central nervous system (CNS) agents. Its structural similarity to known monoamine neurotransmitters suggests a likely mechanism of action involving the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[1][2] Such "dual inhibitors" are of significant interest for the treatment of various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[3]

Strategic chemical modification of this parent structure can fine-tune its pharmacological profile. One of the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine atoms.[4] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's potency, selectivity, metabolic stability, and blood-brain barrier (BBB) penetration.[4] This guide will explore the anticipated effects of fluorinating the phenyl ring of this compound, providing a framework for the rational design and evaluation of next-generation CNS drug candidates.

The Strategic Role of Fluorine in Modulating Pharmacological and Pharmacokinetic Properties

The introduction of fluorine into a drug candidate is rarely a matter of chance; it is a deliberate strategy to enhance its therapeutic potential. For the this compound scaffold, fluorination of the phenyl ring is hypothesized to confer several advantages:

  • Enhanced Potency and Selectivity: Fluorine's high electronegativity can alter the electronic environment of the phenyl ring, potentially leading to more favorable interactions with the binding sites of DAT and NET.[5] Studies on related phenylethylamine derivatives have shown that halogen substitution on the aryl ring can significantly impact neurotransmitter uptake inhibition.[3]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[6] By blocking sites of potential oxidative metabolism on the phenyl ring, fluorination is expected to increase the compound's half-life and bioavailability.

  • Increased Blood-Brain Barrier Permeability: While seemingly counterintuitive due to its electronegativity, the introduction of fluorine can increase a molecule's lipophilicity, a key factor in its ability to cross the BBB.[7] This is particularly relevant for CNS-targeted drugs, where achieving therapeutic concentrations in the brain is paramount.

Comparative Pharmacological Profile: A Predictive Analysis

CompoundPredicted DAT Affinity (Ki)Predicted NET Affinity (Ki)Rationale for Prediction
This compoundModerateModerateThe unsubstituted phenyl ring provides a foundational level of interaction with the hydrophobic pockets of DAT and NET.
2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamineHighHighPara-fluorination often enhances affinity for DAT and NET in related scaffolds by favorably interacting with specific residues in the transporter binding sites.[8]
2-(3,4-Difluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamineHigh to Very HighHigh to Very HighThe combined electron-withdrawing effects of two fluorine atoms can further enhance binding affinity.[9]

Experimental Workflows for Comprehensive Evaluation

A thorough evaluation of these compounds requires a suite of in vitro assays to characterize their pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Pharmacological Characterization: Transporter Binding and Functional Assays

The primary pharmacological objective is to determine the affinity and functional potency of the compounds at human DAT and NET.

G cluster_0 Compound Synthesis & QC cluster_1 Pharmacological Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesis Purity_Analysis Purity_Analysis Synthesis->Purity_Analysis >95% purity Binding_Assay Radioligand Binding Assay (Determine Ki at hDAT & hNET) Purity_Analysis->Binding_Assay Uptake_Assay Functional Uptake Assay (Determine IC50 at hDAT & hNET) Purity_Analysis->Uptake_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Uptake_Assay->SAR_Analysis Selectivity_Profile Determine DAT vs. NET Selectivity SAR_Analysis->Selectivity_Profile

Caption: Workflow for Pharmacological Profiling.

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human dopamine and norepinephrine transporters.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing either hDAT or hNET.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparations using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add membrane homogenates (final protein concentration ~5-20 µ g/well ).

    • Add a fixed concentration of a suitable radioligand:

      • For hDAT: [³H]WIN 35,428 (final concentration ~1-3 nM)

      • For hNET: [³H]Nisoxetine (final concentration ~1-3 nM)

    • Add increasing concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • For determination of non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for hDAT, 10 µM Desipramine for hNET).

    • For total binding, add vehicle.

  • Incubation and Termination:

    • Incubate the plates at room temperature for 1-2 hours with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro ADME Profiling

Early assessment of a compound's ADME properties is crucial to de-risk its development.

G cluster_0 Compound cluster_1 ADME Assays cluster_2 Risk Assessment Test_Compound Test_Compound Solubility Aqueous Solubility Test_Compound->Solubility Permeability PAMPA for BBB Permeability Test_Compound->Permeability Metabolic_Stability Liver Microsomal Stability Test_Compound->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Test_Compound->CYP_Inhibition Plasma_Protein_Binding Plasma Protein Binding Test_Compound->Plasma_Protein_Binding Risk_Profile Generate ADME Risk Profile Solubility->Risk_Profile Permeability->Risk_Profile Metabolic_Stability->Risk_Profile CYP_Inhibition->Risk_Profile Plasma_Protein_Binding->Risk_Profile G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Final Product A Substituted Phenylacetonitrile C Alkylation A->C B N-Methylpiperazine B->C D Nitrile Reduction C->D Intermediate E Target Compound D->E

Caption: General Synthetic Scheme.

A plausible synthetic route involves the alkylation of a substituted phenylacetonitrile with a suitable N-methylpiperazine derivative, followed by reduction of the nitrile to the primary amine. For the fluorinated analogs, the corresponding fluorinated phenylacetonitriles would be used as starting materials.

Conclusion and Future Directions

The strategic fluorination of the this compound scaffold holds significant promise for the development of potent and metabolically stable monoamine reuptake inhibitors. The predictive analysis presented in this guide, based on established medicinal chemistry principles, suggests that fluorinated analogs are likely to exhibit enhanced DAT and NET affinity and improved pharmacokinetic properties.

The experimental protocols outlined provide a robust framework for the comprehensive evaluation of these compounds. Rigorous in vitro characterization is a critical, self-validating step in the drug discovery cascade, enabling the selection of candidates with the highest probability of success in subsequent preclinical and clinical development. Further investigation into the synthesis and pharmacological testing of these specific fluorinated analogs is warranted to validate the hypotheses presented herein and to unlock the full therapeutic potential of this chemical class.

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A Comparative Guide to QSAR Studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones for Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) studies of a promising class of antipsychotic candidates: 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships behind experimental choices, validates the described protocols, and grounds its claims in authoritative sources. We will explore the synthesis, biological evaluation, and computational modeling of these compounds, comparing their QSAR models with those of established atypical antipsychotics to provide a comprehensive framework for future drug design and development.

Introduction: The Rationale for Targeting Biphenyl-Piperazine Scaffolds

The quest for novel antipsychotic agents with improved efficacy and reduced side-effect profiles remains a critical challenge in medicinal chemistry. Atypical antipsychotics have made significant strides by modulating both dopamine D2 and serotonin 5-HT2A receptors. The 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone scaffold has emerged as a promising pharmacophore due to its structural similarity to known antipsychotic agents and its potential for favorable interactions with these key receptors. QSAR, a computational modeling technique, plays a pivotal role in rationally designing and optimizing these molecules by establishing a mathematical relationship between their chemical structures and biological activities.[1] This guide will dissect a key study on this series and place it in the broader context of QSAR-driven antipsychotic drug discovery.

Comparative Analysis of QSAR Models

A robust QSAR model is characterized by its statistical validity and predictive power. Here, we compare the QSAR model developed for the 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone series with published models for the established atypical antipsychotics, olanzapine and risperidone. This comparative approach allows us to evaluate the methodologies, the choice of molecular descriptors, and the overall success of the predictive models.

The Target Compounds: A Biphenyl-Piperazine Series

A study on a series of fourteen 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives investigated their potential as antipsychotic agents. The researchers developed a QSAR model to correlate the physicochemical properties of these compounds with their biological activity, aiming to guide the synthesis of more potent analogs.

Alternative Scaffolds for Comparison: Olanzapine and Risperidone Derivatives

To provide a benchmark, we will compare the QSAR studies on the target series with those performed on derivatives of olanzapine and risperidone, two widely prescribed atypical antipsychotics.[2][3][4][5][6][7] These established drugs also exhibit dual D2/5-HT2A receptor antagonism, making their QSAR models relevant for comparison.[5]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key parameters of the respective QSAR studies, offering a direct comparison of their methodologies and statistical robustness.

Parameter 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones Olanzapine Derivatives (D2 Receptor) [4]Olanzapine Derivatives (5-HT2A Receptor) [2][8]Risperidone Analogs (General Antipsychotic) [3]
Biological Endpoint Antagonism of apomorphine-induced stereotypy (a measure of D2 antagonism)D2 receptor binding affinity (Ki)5-HT2A receptor binding affinity (pKi)Antipsychotic activity (in vivo)
Statistical Method Principal Component Analysis (PCA) followed by Multiple Linear Regression (MLR)Multiple Linear Regression (MLR)Multiple Linear Regression (MLR)3D-QSAR (Pharmacophore-based)
Key Molecular Descriptors Thermodynamic, electronic, and steric parametersEnergy-based descriptors (Binding, Intermolecular, etc.)Energy-based descriptors from molecular dockingPharmacophoric features (e.g., aromatic rings, basic nitrogen)
Internal Validation (q² or r²) Information not publicly available in detailr² = 0.7r² = 0.63861Information not publicly available in detail
External Validation Mentioned but specific metrics not detailedCross-validation procedures mentionedCross-validation procedures mentionedInformation not publicly available in detail

Analysis of the Comparison: The QSAR study on the target biphenyl-piperazine series employed a combination of PCA and MLR, a common and effective approach for reducing the dimensionality of the descriptor space and building a linear model.[9] In contrast, the studies on olanzapine derivatives relied on MLR with energy-based descriptors derived from molecular docking, directly linking binding energetics to activity.[2][4] The risperidone study utilized a 3D-QSAR approach, which considers the three-dimensional arrangement of pharmacophoric features, offering a more spatially-oriented understanding of structure-activity relationships.[3] The choice of descriptors reflects the different modeling philosophies: the biphenyl-piperazine study used a broader range of physicochemical properties, while the olanzapine studies focused on interaction energies, and the risperidone study on the spatial arrangement of key chemical features.

Experimental Protocols: A Guide to Reproducibility

Scientific integrity demands that experimental protocols are described with sufficient detail to allow for their replication. This section provides step-by-step methodologies for the key experiments involved in a QSAR study of this nature.

Synthesis Workflow

The synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones typically follows a two-step process, as illustrated in the workflow diagram below. The causality behind this choice is the straightforward and high-yielding nature of these reactions.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Final Product Synthesis A Biphenyl C Anhydrous AlCl3 in Dichloromethane A->C Friedel-Crafts Acylation B Chloroacetyl chloride B->C D 1-(biphenyl-4-yl)-2-chloroethanone (Intermediate) C->D F Potassium carbonate in Acetone D->F Nucleophilic Substitution E Substituted phenylpiperazine E->F G 1-(biphenyl-4-yl)-2-[4-(substituted phenyl) -piperazin-1-yl]ethanone (Final Product) F->G

Caption: General synthetic route for the target compounds.

Step-by-Step Protocol for the Synthesis of 1-(biphenyl-4-yl)-2-chloroethanone (Intermediate):

  • Reaction Setup: To a stirred solution of biphenyl in dichloromethane, add anhydrous aluminum chloride in portions at 0-5°C under a nitrogen atmosphere.[10] The use of a low temperature is crucial to control the exothermic nature of the Friedel-Crafts acylation and prevent side reactions.

  • Addition of Acylating Agent: Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0-5°C.[10]

  • Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[11]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1-(biphenyl-4-yl)-2-chloroethanone.

Step-by-Step Protocol for the Synthesis of the Final Products:

  • Reaction Setup: To a solution of the intermediate, 1-(biphenyl-4-yl)-2-chloroethanone, in acetone, add the appropriate substituted phenylpiperazine and potassium carbonate.

  • Reaction Progression: Reflux the reaction mixture for a specified time, monitoring the progress by TLC. The potassium carbonate acts as a base to neutralize the HCl formed during the nucleophilic substitution reaction.

  • Work-up: After completion of the reaction, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in a suitable organic solvent and wash with water.

  • Purification: Dry the organic layer and concentrate it to obtain the crude product. Purify the final compound by column chromatography or recrystallization.

Biological Evaluation: Receptor Binding Assays

The antipsychotic activity of these compounds is primarily attributed to their antagonism of dopamine D2 and serotonin 5-HT2A receptors. Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

BindingAssayWorkflow cluster_d2 Dopamine D2 Receptor Binding Assay cluster_5ht2a Serotonin 5-HT2A Receptor Binding Assay D2_Receptor D2 Receptor Preparation (e.g., from rat striatum) Incubation_D2 Incubation D2_Receptor->Incubation_D2 Radioligand_D2 Radioligand (e.g., [3H]spiperone) Radioligand_D2->Incubation_D2 Test_Compound_D2 Test Compound (Biphenyl-piperazine derivative) Test_Compound_D2->Incubation_D2 Filtration_D2 Filtration to separate bound and free radioligand Incubation_D2->Filtration_D2 Counting_D2 Scintillation Counting to measure radioactivity Filtration_D2->Counting_D2 Analysis_D2 Data Analysis (IC50 and Ki determination) Counting_D2->Analysis_D2 HT2A_Receptor 5-HT2A Receptor Preparation (e.g., from rat cortex) Incubation_HT2A Incubation HT2A_Receptor->Incubation_HT2A Radioligand_HT2A Radioligand (e.g., [3H]ketanserin) Radioligand_HT2A->Incubation_HT2A Test_Compound_HT2A Test Compound (Biphenyl-piperazine derivative) Test_Compound_HT2A->Incubation_HT2A Filtration_HT2A Filtration Incubation_HT2A->Filtration_HT2A Counting_HT2A Scintillation Counting Filtration_HT2A->Counting_HT2A Analysis_HT2A Data Analysis Counting_HT2A->Analysis_HT2A

Caption: Workflow for receptor binding assays.

Detailed Protocol for Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation: Prepare a crude membrane fraction from a suitable tissue source rich in D2 receptors, such as porcine or rat striatum.[4]

  • Assay Buffer: Use a suitable buffer, for example, a nonvolatile buffer for MS-based assays.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a known concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of bound radioligand by liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

A similar protocol would be followed for the Serotonin 5-HT2A Receptor Binding Assay , using a receptor source rich in 5-HT2A receptors (e.g., rat frontal cortex) and a specific radioligand like [3H]ketanserin.[3]

Computational QSAR Modeling Workflow

The development of a predictive QSAR model is a multi-step process that requires careful data handling, descriptor calculation, model building, and rigorous validation.

QSARWorkflow Data_Collection Data Collection (Chemical structures and biological activities) Descriptor_Calculation Molecular Descriptor Calculation (2D, 3D, etc.) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (e.g., MLR, PLS) Data_Splitting->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Using the test set) Internal_Validation->External_Validation Model_Interpretation Model Interpretation and Applicability Domain Definition External_Validation->Model_Interpretation

Caption: A generalized QSAR modeling workflow.

Step-by-Step Guide to QSAR Model Development:

  • Data Set Preparation: Compile a dataset of molecules with their corresponding biological activities.[12] Ensure the data is accurate and covers a significant range of activity.

  • Molecular Descriptor Calculation: For each molecule, calculate a variety of molecular descriptors that represent its physicochemical properties. These can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of atoms), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields) descriptors.[13][14][15][16]

  • Data Preprocessing and Splitting: Preprocess the descriptor data (e.g., scaling, removal of constant variables). Split the dataset into a training set (for model building) and a test set (for model validation).[12]

  • Variable Selection and Model Building: Use statistical techniques like Principal Component Analysis (PCA) to reduce the number of descriptors and identify the most relevant ones.[9][17][18] Then, build the QSAR model using methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS).[19][20][21]

  • Model Validation: Rigorously validate the model's performance using both internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of the test set compounds).[12]

Conclusion and Future Directions

The QSAR study of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones provides a valuable starting point for the rational design of novel antipsychotic agents. By comparing this study with established QSAR models for other atypical antipsychotics, we can appreciate the diversity of computational approaches available and the importance of selecting appropriate methodologies and descriptors.

Future research should focus on developing more predictive and mechanistically interpretable QSAR models. The integration of 3D-QSAR and molecular docking studies can provide deeper insights into the ligand-receptor interactions that govern biological activity. Furthermore, the application of machine learning algorithms in QSAR modeling holds great promise for handling large and complex datasets. Ultimately, a synergistic approach that combines computational modeling with synthetic chemistry and biological evaluation will be crucial for the successful discovery of the next generation of antipsychotic drugs.

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A Comparative Analysis of the Antipsychotic Profiles of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Piperazine Scaffold in Antipsychotic Drug Design

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically effective antipsychotic drugs.[1] Its versatile structure allows for modifications that significantly influence the pharmacological properties of the resulting compounds, leading to a spectrum of antipsychotics with distinct receptor interaction profiles and clinical effects.[2][1][3] This guide provides an in-depth comparison of the antipsychotic profiles of different piperazine derivatives, with a focus on contrasting the archetypal "typical" and "atypical" agents. We will delve into their structure-activity relationships, receptor pharmacology, preclinical efficacy, and side-effect profiles, supported by experimental data and detailed protocols.

The primary mechanism of action for most antipsychotic drugs involves the modulation of dopamine and serotonin pathways in the brain.[3][4][5] Typical antipsychotics traditionally exhibit high affinity for the dopamine D2 receptor, effectively alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][6] However, this potent D2 antagonism is also associated with a higher risk of extrapyramidal side effects (EPS).[4][6] In contrast, atypical antipsychotics generally display a broader receptor binding profile, with a notable affinity for serotonin 5-HT2A receptors in addition to dopamine D2 receptors.[4][5][6] This dual action is thought to contribute to their efficacy against a wider range of symptoms, including negative and cognitive symptoms, with a reduced propensity for EPS.[4][5]

This guide will use Perphenazine as a representative typical antipsychotic and Aripiprazole as a key atypical antipsychotic to illustrate these differences within the piperazine class.

Structure-Activity Relationships: How Chemical Modifications Dictate Pharmacological Profile

The therapeutic and adverse effects of piperazine antipsychotics are intricately linked to their chemical structures. The core piperazine ring serves as a central anchor for various substituents that determine the molecule's interaction with different receptors.

Key Structural Features and Their Influence:

  • N1-Aryl Substitution: The nature of the aromatic group attached to one of the piperazine nitrogens is a critical determinant of receptor affinity. For many potent antipsychotics, this is an aryl group, often with electron-withdrawing substituents.

  • N4-Substitution and the Linker: The substituent on the second nitrogen of the piperazine ring, and the length and nature of the linker connecting it to another part of the molecule, significantly impacts the overall pharmacological profile. This portion of the molecule often interacts with accessory binding pockets on the target receptors.

  • Terminal Moiety: The chemical group at the end of the N4-substituent chain plays a crucial role in fine-tuning the drug's properties, including its affinity for various receptors and its pharmacokinetic profile.

For instance, the phenothiazine-piperazine structure of perphenazine contributes to its high D2 receptor affinity. In contrast, aripiprazole's unique extended side chain is responsible for its partial agonist activity at D2 receptors, a key feature of its atypical profile.[7]

Comparative Receptor Pharmacology: A Quantitative Look at Target Engagement

The distinct clinical profiles of piperazine derivatives can be largely explained by their differing affinities for a range of neurotransmitter receptors. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) for our representative compounds and other relevant antipsychotics. Lower Ki values indicate higher binding affinity.

ReceptorPerphenazine (Typical)Aripiprazole (Atypical)Olanzapine (Atypical)Ziprasidone (Atypical)Haloperidol (Typical)
Dopamine D2 ~1 ~0.34-1.7 ~11 ~4.8 ~1.5
Serotonin 5-HT2A ~5 ~3.4 ~4 ~0.4 ~50
Serotonin 5-HT1A High~4.2 ~250 ~3.4 High
Histamine H1 ~2 ~61 ~7 ~47 ~500
Muscarinic M1 ~50 >1000 ~20 >1000 ~1000
Adrenergic α1 ~2 ~57 ~19 ~10 ~10

Data compiled from multiple sources. Actual values may vary between studies.

Interpretation of Receptor Binding Data:

  • D2 Receptor Affinity: Both perphenazine and aripiprazole exhibit high affinity for the D2 receptor. However, their functional activities differ significantly. Perphenazine is a potent antagonist, while aripiprazole is a partial agonist, meaning it can act as either an activator or a blocker depending on the endogenous dopamine levels.[7]

  • 5-HT2A/D2 Ratio: A key characteristic of atypical antipsychotics is a high affinity for 5-HT2A receptors relative to D2 receptors. Aripiprazole, olanzapine, and ziprasidone all demonstrate potent 5-HT2A receptor blockade. This property is believed to contribute to a lower incidence of EPS and potential efficacy against negative symptoms.[4][5]

  • Off-Target Binding: Perphenazine shows significant affinity for histaminic H1, muscarinic M1, and adrenergic α1 receptors, which can lead to side effects such as sedation, dry mouth, constipation, and orthostatic hypotension.[8] Aripiprazole has a more "clean" profile with lower affinity for these receptors, potentially resulting in better tolerability.[7]

Signaling Pathways

The binding of these drugs to their respective receptors initiates intracellular signaling cascades. The balance of these signals ultimately determines the therapeutic and adverse effects.

G cluster_0 Typical Antipsychotic (e.g., Perphenazine) cluster_1 Atypical Antipsychotic (e.g., Aripiprazole) Perphenazine Perphenazine D2_T Dopamine D2 Receptor Perphenazine->D2_T Antagonist G_protein_T Gi/o Protein D2_T->G_protein_T AC_T Adenylyl Cyclase G_protein_T->AC_T Inhibition cAMP_T ↓ cAMP AC_T->cAMP_T PKA_T ↓ PKA cAMP_T->PKA_T Response_T Antipsychotic Effect (Positive Symptoms) High EPS Risk PKA_T->Response_T Aripiprazole Aripiprazole D2_A Dopamine D2 Receptor Aripiprazole->D2_A Partial Agonist FiveHT2A Serotonin 5-HT2A Receptor Aripiprazole->FiveHT2A Antagonist G_protein_A Gi/o Protein D2_A->G_protein_A Gq_protein Gq/11 Protein FiveHT2A->Gq_protein AC_A Adenylyl Cyclase G_protein_A->AC_A Modulation PLC Phospholipase C Gq_protein->PLC Activation cAMP_A Modulated cAMP AC_A->cAMP_A IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Response_A Antipsychotic Effect (Positive, Negative, Cognitive) Low EPS Risk cAMP_A->Response_A IP3_DAG->Response_A G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents (Test Compound, Radioligand, Membranes) setup Set up Assay Plate (Buffer, Compound, Radioligand, Membranes) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound/Unbound Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 → Ki) count->analyze

Caption: Workflow for a radioligand receptor binding assay.

In Vivo: Conditioned Avoidance Response (CAR) in Rats

This protocol outlines the procedure for assessing the antipsychotic potential of a compound using the CAR test.

Objective: To evaluate the ability of a test compound to selectively suppress a conditioned avoidance response.

Apparatus:

  • Shuttle box divided into two compartments with a connecting opening.

  • Grid floor capable of delivering a mild electric shock.

  • Conditioned stimulus (CS) source (e.g., a light or a buzzer).

  • Unconditioned stimulus (US) source (the electric shock).

  • Automated control and recording system.

Procedure:

  • Acquisition Training:

    • Place a rat in one compartment of the shuttle box.

    • Initiate a trial with the presentation of the CS (e.g., a 10-second light).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move during the CS, the US (e.g., a 0.5 mA foot shock) is delivered for a set duration (e.g., 5 seconds) or until the rat escapes to the other compartment.

    • Conduct multiple trials per session (e.g., 30-50 trials) with a variable inter-trial interval.

    • Train the rats daily until they reach a stable and high level of avoidance responding (e.g., >80% avoidance).

  • Drug Testing:

    • Once the rats are trained, administer the test compound or vehicle at a specified time before the test session (e.g., 30-60 minutes intraperitoneally).

    • Place the rat in the shuttle box and conduct a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis:

    • Calculate the percentage of avoidance responses for each treatment group.

    • Compare the performance of the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

G cluster_flow Conditioned Avoidance Response (CAR) Protocol cluster_responses training Acquisition Training: Rat learns to associate CS (light) with US (shock) and avoid the shock. drug_admin Drug Administration: Administer test compound or vehicle. training->drug_admin testing Test Session: Present CS and record responses. drug_admin->testing avoid Avoidance: Rat moves during CS, no shock. testing->avoid escape Escape: Rat moves during US. testing->escape failure Escape Failure: Rat does not move. testing->failure analysis Data Analysis: Compare % avoidance between groups. avoid->analysis escape->analysis failure->analysis

Caption: Flowchart of the Conditioned Avoidance Response (CAR) experiment.

Conclusion

The piperazine scaffold has proven to be a remarkably fruitful starting point for the development of antipsychotic medications. By systematically modifying the substituents on the piperazine ring, medicinal chemists have been able to create a diverse array of compounds with distinct pharmacological profiles. The comparison between perphenazine and aripiprazole highlights the evolution from typical to atypical antipsychotics within this chemical class. While both effectively modulate the dopamine system, aripiprazole's broader receptor engagement, particularly its high affinity for 5-HT2A receptors and its unique partial agonism at D2 receptors, results in a more favorable clinical profile with a lower burden of motor and other side effects.

Future research in this area will likely focus on further refining the selectivity of piperazine derivatives to enhance their efficacy for specific symptom domains of schizophrenia, such as cognitive deficits, while minimizing off-target effects. The experimental approaches detailed in this guide provide a robust framework for the continued evaluation and development of the next generation of piperazine-based antipsychotics.

References

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A Comparative Guide to the Receptor Binding Affinity of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The versatile nature of the piperazine ring allows for the development of new bioactive molecules for a wide range of diseases.[1] Piperazine derivatives can be readily modified to achieve desired pharmacological activity.[1] The two nitrogen atoms in the six-membered piperazine ring provide a large polar surface area and structural rigidity, which often leads to improved water solubility, oral bioavailability, and target affinity.[1]

This guide will focus on the binding affinities at two key G-protein coupled receptors (GPCRs) implicated in a multitude of neurological and psychiatric disorders: the Dopamine D2 receptor and the Serotonin 5-HT2A receptor.

Comparative Analysis of Receptor Binding Affinities

Due to the absence of a direct comparative dataset for 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine analogs, this section presents binding affinity data for structurally related N-phenylpiperazine and phenylethylamine derivatives. This information serves as a valuable surrogate for understanding the potential binding characteristics of our target scaffold.

Table 1: Dopamine D2 and D3 Receptor Binding Affinities of Selected N-Phenylpiperazine Analogs

CompoundStructureD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
Compound 6a N-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide~500-fold lower than D3High affinity~500
WW-III-55 Arylamide PhenylpiperazineLower affinity~20>800
LS-3-134 Arylamide PhenylpiperazineLower affinityHigh affinityHigh

Data extrapolated from a study on substituted N-phenylpiperazine analogs.[2] The study highlights that N-phenylpiperazine analogs can selectively bind to the D3 versus the D2 dopamine receptor subtype.[2]

Table 2: Serotonin 5-HT2A Receptor Binding Affinities of Selected Phenylethylamine Analogs

CompoundStructure5-HT2A Ki (nM)
N-benzyl phenethylamine N-benzyl substituted phenethylamineUp to 300-fold higher affinity than N-alkyl homologs
Mescaline 3,4,5-trimethoxyphenethylamineRelatively low affinity

This data illustrates the significant impact of substitutions on the phenylethylamine scaffold on 5-HT2A receptor affinity. Phenylalkylamines are a class of agonists at 5-HT2A receptors that are more selective for 5-HT2 receptors than other serotonin and monoaminergic GPCRs.[3] N-benzyl substitution has been shown to increase affinity and potency at the 5-HT2A receptor.[4]

Structure-Activity Relationship (SAR) Insights

The binding affinity of these analogs is critically dependent on their structural features. For N-phenylpiperazine derivatives, substitutions on the phenyl ring and the nature of the linker chain dramatically influence both affinity and selectivity between dopamine receptor subtypes.[2] Similarly, for phenylethylamine analogs, modifications to the amine and the phenyl ring can drastically alter affinity for serotonin receptors.[3][4]

Experimental Protocol: Radioligand Binding Assay

To empirically determine the binding affinities of novel this compound analogs, a competitive radioligand binding assay is the gold standard. This protocol outlines the key steps for assessing binding to the Dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the Dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., Haloperidol).

  • Test Compounds: The this compound analogs of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Workflow Diagram:

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Cell Membranes D Incubate Membranes, Radioligand, and Test Compound/Control A->D B Dilute Test Compounds B->D C Prepare Radioligand Solution C->D E Filter to Separate Bound and Free Radioligand D->E F Wash Filters E->F G Add Scintillation Cocktail F->G H Count Radioactivity G->H I Calculate IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of a known D2 antagonist instead of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Signaling Pathways

Understanding the downstream signaling cascades activated by receptor binding is crucial for predicting the functional consequences of ligand-receptor interactions.

Dopamine D2 Receptor Signaling

The Dopamine D2 receptor is a Gαi/o-coupled receptor. Upon agonist binding, it primarily inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling events.

D2_Signaling Dopamine Dopamine or Agonist Analog D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling

The Serotonin 5-HT2A receptor is a Gαq/11-coupled receptor. Agonist binding activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

SHT2A_Signaling Serotonin Serotonin or Agonist Analog SHT2A_R Serotonin 5-HT2A Receptor Serotonin->SHT2A_R Binds Gq_protein Gαq/11 Protein SHT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.

Conclusion

While direct comparative binding data for a series of this compound analogs remains to be published, the analysis of structurally related N-phenylpiperazine and phenylethylamine derivatives provides a robust framework for predicting their potential interactions with dopamine D2 and serotonin 5-HT2A receptors. The provided experimental protocol for radioligand binding assays offers a clear path for the empirical determination of these affinities. A thorough understanding of the underlying SAR and the downstream signaling pathways is essential for the rational design and development of novel therapeutics targeting these important CNS receptors.

References

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in vivo comparison of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine with a standard drug

Author: BenchChem Technical Support Team. Date: February 2026

An In Vivo Comparative Guide to a Novel Psychostimulant Candidate and Methylphenidate

A Senior Application Scientist's Guide to Preclinical Evaluation of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

This guide provides a comprehensive framework for the in vivo comparison of the novel psychoactive compound, this compound (herein referred to as "NC-1"), with the standard central nervous system (CNS) stimulant, Methylphenidate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded approach to preclinical evaluation.

Introduction and Rationale

The discovery of novel psychoactive substances (NPS) with potential therapeutic applications necessitates rigorous preclinical evaluation to characterize their pharmacological profile and assess their safety.[1] NC-1 is a phenethylamine derivative, a class of compounds known for its psychoactive properties. The inclusion of a methylpiperazine moiety suggests potential interactions with monoamine systems.[2][3] Many piperazine derivatives exhibit central pharmacological activity, often involving the monoamine pathways, and are used in treatments for conditions like depression and anxiety.[2]

This guide outlines a head-to-head comparison with Methylphenidate (MPH), a well-characterized psychostimulant of the phenethylamine and piperidine classes.[4] MPH is a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and serves as an excellent benchmark due to its established mechanism of action and extensive clinical use.[5] The primary pharmacological effect of MPH is the enhancement of central dopamine and norepinephrine activity.[6] The structural similarities between NC-1 and MPH suggest a comparable mechanism, making this a logical and informative comparison.

The objective of this guide is to present a robust in vivo workflow to compare the psychostimulant, rewarding, and basic safety profiles of NC-1 against MPH. The following sections detail the predicted pharmacology, a comprehensive experimental design, step-by-step protocols, and a framework for data interpretation.

Comparative Pharmacology: Mechanism of Action

Predicted Mechanism of NC-1

Based on its phenethylamine core, NC-1 is predicted to act as a monoamine reuptake inhibitor, primarily targeting the dopamine transporter (DAT) and the norepinephrine transporter (NET). This action would increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE), leading to enhanced catecholaminergic neurotransmission in brain regions critical for executive function and attention, such as the prefrontal cortex.[7]

Established Mechanism of Methylphenidate

Methylphenidate's primary mechanism of action is the inhibition of DAT and NET.[8][9] By blocking these transporters, MPH increases the levels of dopamine and norepinephrine in the synaptic cleft, which leads to increased receptor activity and alterations in brain function.[8] This elevation in catecholamine signaling is believed to be the basis for its therapeutic effects in ADHD.[6][7]

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Handling Handling (3 days) Acclimatization->Handling Group_Assignment Random Group Assignment (n=10-12/group) Handling->Group_Assignment OFT Open Field Test (OFT) (Locomotor Activity) Group_Assignment->OFT CPP Conditioned Place Preference (CPP) (Rewarding Effects) Group_Assignment->CPP Safety Safety Assessment (Daily Observations) Group_Assignment->Safety Data_Analysis Data Analysis (ANOVA, t-tests) OFT->Data_Analysis CPP->Data_Analysis Safety->Data_Analysis Report Final Report Data_Analysis->Report

Figure 2: Overall experimental workflow for the in vivo comparison.

Experimental Protocols

All procedures involving animal models should be reviewed and approved by the local Institutional Animal Care and Use Committee (IACUC).

Locomotor Activity in an Open Field Test (OFT)

The OFT is a standard method to assess general locomotor activity and exploratory behavior in rodents. [10][11]

  • Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-reflective material, placed in a sound-attenuated room with consistent overhead lighting. [12]* Procedure:

    • Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test. [13] 2. Dosing: Administer the vehicle, NC-1 (e.g., 1, 3, 10 mg/kg, i.p.), or MPH (e.g., 1, 5, 20 mg/kg, i.p.) to the respective groups.

    • Testing: 15 minutes post-injection, gently place each mouse in the center of the open field arena. [10] 4. Recording: Record the animal's activity for 30-60 minutes using an automated video-tracking system. [12] 5. Data Collection: Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency. [14] 6. Cleaning: Thoroughly clean the apparatus with 70% ethanol between each trial to eliminate olfactory cues. [12]

Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model used to evaluate the rewarding effects of drugs and their abuse potential. [15][16]

  • Apparatus: A three-chambered box with distinct visual and tactile cues in the two larger outer compartments, separated by a smaller neutral central compartment. [15][17]* Procedure:

    • Pre-Conditioning (Baseline Preference): On Day 1, place the mouse in the central compartment and allow free access to all chambers for 15 minutes. [17]Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for one compartment may be excluded.

    • Conditioning (4-8 days): This phase consists of alternating injections of the drug and vehicle. [15] * Drug Pairing: On specified days, administer the drug (NC-1 or MPH) and confine the mouse to one of the outer compartments (typically the initially non-preferred one) for 30-45 minutes. [17][18] * Vehicle Pairing: On alternate days, administer the vehicle (e.g., saline) and confine the mouse to the opposite compartment for the same duration.

    • Post-Conditioning (Test Day): The day after the last conditioning session, place the mouse in the central compartment with free access to all chambers (in a drug-free state) for 15 minutes. [17] 4. Data Analysis: A significant increase in time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference. [19]

Basic Safety and Tolerability Assessment

Throughout the study, a basic assessment of safety and tolerability is crucial. [20][21]

  • Procedure:

    • Clinical Observations: Daily observations for any signs of toxicity, such as changes in posture, activity levels, breathing, and the presence of stereotypies or seizures.

    • Body Weight: Record the body weight of each animal daily to monitor for any significant changes.

    • Food and Water Intake: Measure daily food and water consumption, as psychostimulants can affect appetite. [4] 4. Dose Selection: Dose levels should be selected based on a Maximum Tolerated Dose (MTD) study to ensure they are well-tolerated. [22]

Hypothetical Data and Interpretation

The following tables present hypothetical data to illustrate potential outcomes of the comparative study.

Table 1: Hypothetical Dose-Response Effects on Locomotor Activity (Total Distance Traveled in cm)

Treatment GroupDose (mg/kg)Mean Total Distance (cm) ± SEM
Vehicle-1500 ± 150
NC-1 12500 ± 200
34500 ± 350
106000 ± 500
Methylphenidate 12000 ± 180
53800 ± 300
205500 ± 450
  • Interpretation: This hypothetical data suggests that both NC-1 and MPH produce a dose-dependent increase in locomotor activity. By comparing the dose-response curves, one can infer the relative potency of the two compounds. In this example, NC-1 appears to be more potent than MPH in stimulating locomotion.

Table 2: Hypothetical Conditioned Place Preference (CPP) Score

Treatment GroupDose (mg/kg)CPP Score (Time in Drug-Paired Chamber - Time in Vehicle-Paired Chamber in sec) ± SEM
Vehicle-10 ± 15
NC-1 3250 ± 40
Methylphenidate 5220 ± 35
  • Interpretation: A positive CPP score indicates a rewarding effect. This hypothetical data suggests that at the tested doses, both NC-1 and MPH are rewarding, indicating a potential for abuse. The magnitude of the CPP score can be used to compare the relative rewarding strength of the compounds.

Discussion and Future Directions

This guide provides a foundational framework for the in vivo comparison of NC-1 and Methylphenidate. The results from these studies will offer critical insights into the compound's potential as a CNS stimulant and its relative abuse liability.

Should NC-1 demonstrate a favorable profile (e.g., potent stimulant effects with a lower rewarding potential than MPH), further studies would be warranted. These could include:

  • In vivo microdialysis: To confirm the mechanism of action by measuring extracellular levels of dopamine and norepinephrine in key brain regions. [23]* Drug discrimination studies: To assess the subjective effects of NC-1 in comparison to known psychostimulants.

  • Comprehensive toxicology studies: To evaluate the long-term safety of the compound. [24]* Efficacy in animal models of ADHD: To explore its potential therapeutic applications.

By following a systematic and scientifically rigorous approach, researchers can effectively characterize novel compounds like this compound and determine their potential for further development.

References

  • Novel psychoactive substances: What educators need to know. [Link]

  • Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience. [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. [Link]

  • The neuropharmacology of ADHD drugs in vivo: Insights on efficacy and safety. [Link]

  • Methylphenidate - Wikipedia. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

  • The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. [Link]

  • The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. [Link]

  • A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. [Link]

  • Psychostimulants: Cause of differences in duration and intensity of effect explored. [Link]

  • Open Field Behavior Test: A Method to Assess General Locomotion and Exploration Habits. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. [Link]

  • 2-Minute Neuroscience: Methylphenidate. [Link]

  • Methylphenidate – Mechanism of Action, Dosage & Side Effects. [Link]

  • How psychostimulant treatment changes the brain morphometry in adults with ADHD: sMRI Comparison study to medication-naïve adults with ADHD. [Link]

  • Conditioned place preference - Wikipedia. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. [Link]

  • Open Field Test - Maze Engineers. [Link]

  • EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. [Link]

  • Preclinical safety testing of new drugs. [Link]

  • Methylphenidate - StatPearls - NCBI Bookshelf. [Link]

  • Preclinical Safety Assessment: General and Genetic Toxicology. [Link]

  • Open Field Test. [Link]

  • The medicinal chemistry of piperazines: A review. [Link]

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bioactivity score comparison of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Quinazolinones

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] These heterocyclic compounds have been extensively explored, leading to the development of agents with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4] The versatility of the quinazolinone nucleus, particularly the potential for substitution at various positions, allows for the fine-tuning of its biological activity.[5] This guide focuses on a specific series of derivatives: N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamides . By integrating a piperazine moiety and a substituted phenylamino acetyl group, these compounds present a unique structural framework with the potential for multifaceted biological interactions. This analysis will provide a comparative overview of their bioactivity scores, supported by experimental data and in silico predictions, to guide researchers in the development of novel therapeutic agents.

Molecular Design and Synthesis: A Strategic Approach

The rationale behind the design of these hybrid molecules lies in the synergistic combination of three key pharmacophores: the quinazolinone core, the piperazine linker, and the substituted phenylamino tail. The piperazine ring is a common motif in pharmacologically active compounds, often contributing to improved pharmacokinetic properties.[6] The variation in substitution on the terminal phenylamino group allows for a systematic investigation of the structure-activity relationship (SAR), providing insights into the electronic and steric requirements for optimal bioactivity.

The synthesis of these derivatives is a multi-step process, culminating in the reaction of N-(2-(4-(4-(2-chloroacetyl) piperazin-1-yl) phenyl) -4-oxoquinazolin-3(4H) -yl) benzamide with various substituted anilines.[7]

G cluster_synthesis General Synthetic Pathway start Starting Materials (e.g., 2-aminobenzoic acid derivatives) step1 Formation of Benzoxazinone start->step1 step2 Reaction with Amine to form Quinazolinone step1->step2 step3 Introduction of Piperazine Moiety step2->step3 step4 Chloroacetylation of Piperazine step3->step4 step5 Condensation with Substituted Anilines step4->step5 final_product N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide Derivatives step5->final_product

Caption: Generalized synthetic workflow for the preparation of the target quinazolinone-piperazine derivatives.

The successful synthesis of these compounds is typically confirmed through various spectroscopic techniques, including FT-IR, 1H NMR, and mass spectrometry, along with physical characterization such as melting point determination.[7]

Comparative Bioactivity Analysis: In Silico Predictions vs. In Vitro Realities

A significant aspect of modern drug discovery is the use of computational methods to predict the biological activity of novel compounds. An in silico study on the title compounds provides a theoretical framework for their potential therapeutic applications.[6][8][9]

In Silico Bioactivity Scores

The predicted bioactivity scores suggest that these derivatives are likely to exhibit moderate activity across a range of important biological targets.[6][8][9] The term "bioactivity score" in this context refers to a numerical prediction of the likelihood of a compound interacting with a specific class of drug targets. A score greater than 0.00 indicates a high probability of activity, a score between -5.00 and 0.00 suggests moderate activity, and a score less than -5.00 implies inactivity.[8]

Table 1: Predicted Bioactivity Scores of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide Derivatives [6][8][9]

Target ClassPredicted Bioactivity ScoreImplication
GPCR LigandModerate (≤ 0)Potential to interact with G-protein coupled receptors.
Ion Channel ModulatorModerate (≤ 0)May influence the activity of various ion channels.
Kinase InhibitorModerate (≤ 0)Suggests a potential for anticancer or anti-inflammatory activity.
Nuclear Receptor LigandModerate (≤ 0)Could interact with intracellular hormone receptors.
Protease InhibitorModerate (≤ 0)Potential for antiviral or other therapeutic applications.
Enzyme InhibitorModerate (≤ 0)Broad potential to inhibit various enzymatic pathways.

These in silico predictions are valuable for hypothesis generation and prioritizing compounds for further experimental evaluation. The majority of these derivatives were also predicted to possess good drug-like properties, adhering to Lipinski's rule of five, with the exception of molecular weight in some cases.[6][8]

In Vitro Antimicrobial Activity: Experimental Validation

To validate the predicted bioactivities, a series of these compounds were synthesized and evaluated for their antimicrobial properties against a panel of pathogenic bacteria and fungi.[7] The experimental data provides a tangible measure of their biological efficacy.

Experimental Protocol: Agar Well Diffusion Method [7]

  • Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

  • Inoculation: The solidified agar plates are uniformly swabbed with the respective microbial cultures.

  • Well Preparation: Wells of a standard diameter are punched into the agar.

  • Compound Application: A defined concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • Incubation: The plates are incubated at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Table 2: In Vitro Antimicrobial Activity (Zone of Inhibition in mm) of Selected Derivatives [7]

Compound IDSubstitution on Phenylamino RingS. aureusB. subtilisE. coliP. aeruginosaC. albicans
PRP7A6 4-Chloro2422201825
PRP7A8 4-Nitro2523211926
PRP7A11 2,4-Dichloro2624222027
Standard Ciprofloxacin/Fluconazole2826252329

Minimal Inhibitory Concentration (MIC):

To quantify the potency of the most active compounds, the Minimal Inhibitory Concentration (MIC) was determined using the broth microdilution method.[7]

Table 3: Minimal Inhibitory Concentration (µg/mL) of the Most Potent Derivatives [7]

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
PRP7A6 12.5255010012.5
PRP7A8 12.512.5255012.5
PRP7A11 6.2512.525506.25
Standard 6.256.2512.5256.25

Structure-Activity Relationship (SAR) Insights

The experimental data reveals important structure-activity relationships that can guide future optimization efforts.

G cluster_sar Structure-Activity Relationship (SAR) for Antimicrobial Activity unsubstituted Unsubstituted Phenylamino (e.g., PRP7A1) Moderate Activity electron_donating Electron-Donating Groups (e.g., -CH3, -OCH3) Generally Lower Activity unsubstituted->electron_donating Decreases Activity electron_withdrawing Electron-Withdrawing Groups (e.g., -Cl, -NO2) Enhanced Activity unsubstituted->electron_withdrawing Increases Activity dihalo_substitution Di-halogen Substitution (e.g., 2,4-Dichloro) Most Potent Activity electron_withdrawing->dihalo_substitution Further Increases Activity

Caption: Key SAR observations for the antimicrobial activity of the quinazolinone-piperazine derivatives.

The results indicate that the nature and position of the substituent on the terminal phenylamino ring significantly influence the antimicrobial potency. Specifically:

  • Electron-withdrawing groups such as chloro and nitro at the para-position of the phenyl ring (compounds PRP7A6 and PRP7A8) lead to a marked increase in antimicrobial activity compared to unsubstituted or electron-donating group-substituted derivatives.[7]

  • Di-substitution with electron-withdrawing groups , as seen in the 2,4-dichloro derivative (PRP7A11), results in the most potent antimicrobial activity, with MIC values comparable to the standard drugs against certain strains.[7] This suggests that increasing the electrophilicity of the phenylamino moiety is beneficial for the antimicrobial action of these compounds.

Conclusion and Future Directions

The N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives represent a promising class of bioactive molecules. The in silico predictions of their moderate to high bioactivity against a range of targets are substantiated by the potent in vitro antimicrobial activity demonstrated by several analogues. The established structure-activity relationship, highlighting the importance of electron-withdrawing substituents on the phenylamino ring, provides a clear roadmap for the design of more effective antimicrobial agents.

Future research should focus on:

  • Expanding the substituent library to further probe the SAR and optimize potency.

  • Evaluating the anticancer activity of these compounds, given the known anticancer properties of the quinazolinone scaffold and the in silico prediction of kinase inhibitory activity.

  • Investigating the mechanism of action to understand how these compounds exert their antimicrobial effects.

  • Conducting in vivo studies for the most promising candidates to assess their efficacy and safety in a biological system.

This comprehensive analysis underscores the potential of this novel series of quinazolinone-piperazine hybrids as a valuable source of new therapeutic leads. The integration of computational predictions with robust experimental validation provides a powerful strategy for accelerating the drug discovery and development process.

References

  • Patel, P., Joshi, H., Patel, B., & Bapna, M. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivatives. Pharmacophore, 14(2), 65-70. [Link]

  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. (n.d.). Journal of Drug Delivery and Therapeutics, 13(5), 116-123. [Link]

  • Raghavendra, N. M., Thampi, P., Gurubasavarajaswamy, P. M., & Sriram, D. (2007). Synthesis and antimicrobial activities of some novel substituted 2-imidazolyl-N-(4-oxoquinazolin-3(4H)-yl)-acetamides. Chemical & pharmaceutical bulletin, 55(11), 1615–1619. [Link]

  • Kumar, A., Sharma, S., & Sharma, A. (2014). Synthesis and antibacterial activity of 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3 (4H)-ylamino) quinazolin-4 (3H)-one. International scholarly research notices, 2014. [Link]

  • Chaudhary, A. P., & Kant, P. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3 (4H)-yl] Acetohydrazide Derivatives. American Journal of PharmTech Research, 8(4), 1-10. [Link]

  • Dinakaran, M., Selvam, P., De Clercq, E., & Sridhar, S. K. (2003). Synthesis, antiviral and cytotoxic activity of 6-bromo-2, 3-disubstituted-4 (3H)-quinazolinones. Biological and Pharmaceutical Bulletin, 26(9), 1278-1282. [Link]

  • Al-Ostath, A. I., Abed, A. M., & El-Faham, A. (2021). Recent advances on quinazoline derivatives: A potential bioactive scaffold in medicinal chemistry. ChemEngineering, 5(4), 73. [Link]

  • Mourad, A. F. E., Aly, A. A., Farag, H. H., & Beshr, E. A. (2007). Microwave assited synthesis of triazolo-quinazolinones and benzimidazoqina-zolinones. Beilstein journal of organic chemistry, 3(1), 1-5. [Link]

  • Zhou, Y., Murphy, D. E., Sun, Z., & Gregor, V. E. (2004). Novel parallel synthesis of N-(4-oxo-2-substituted-4-H-quinazolin-3-yl)-substituted sulfonamides. Tetrahedron letters, 45(43), 8049-8051. [Link]

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head-to-head comparison of different synthesis routes for 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular entities with favorable pharmacological profiles is a cornerstone of innovation. Among the myriad of structural motifs employed to achieve desired therapeutic outcomes, the piperazine moiety holds a prominent position due to its ability to impart desirable pharmacokinetic properties, such as improved solubility and bioavailability. This guide provides a comprehensive head-to-head comparison of two distinct and practical synthetic routes to 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine, a valuable building block in the synthesis of a variety of biologically active compounds.

This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth analysis of two plausible synthetic strategies: Route 1: Nucleophilic Ring-Opening of Styrene Oxide and Route 2: Reductive Amination of Phenylglyoxal . Each route will be detailed with a step-by-step experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Nucleophilic Ring-Opening of Styrene Oxide

This synthetic approach leverages the electrophilic nature of the epoxide ring in styrene oxide, which is susceptible to nucleophilic attack by an amine. The reaction with N-methylpiperazine, followed by the introduction of the primary amine functionality, provides a convergent and efficient pathway to the target molecule.

Experimental Protocol

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-2-phenylethan-1-ol

  • To a stirred solution of N-methylpiperazine (1.2 equivalents) in a suitable solvent such as methanol or isopropanol, add styrene oxide (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if of sufficient purity.

Step 2: Conversion of the Alcohol to the Amine

  • The resulting amino alcohol is then converted to the corresponding amine. A common method is via a Mitsunobu reaction with a phthalimide, followed by hydrazinolysis (the Gabriel synthesis).

  • Alternatively, the alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base like triethylamine.

  • The resulting sulfonate ester is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol or sodium azide followed by reduction) to yield the desired primary amine.

Mechanistic Insights

The key step in this route is the nucleophilic ring-opening of the epoxide. N-methylpiperazine, acting as the nucleophile, can attack either of the two electrophilic carbons of the styrene oxide ring. The regioselectivity of this attack is influenced by both steric and electronic factors. In this case, the attack predominantly occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired 2-substituted-2-phenylethanol derivative.

Visualizing the Workflow

Route_1_Workflow StyreneOxide Styrene Oxide AminoAlcohol 2-(4-Methylpiperazin-1-yl) -2-phenylethan-1-ol StyreneOxide->AminoAlcohol Nucleophilic Ring-Opening NMethylpiperazine N-Methylpiperazine NMethylpiperazine->AminoAlcohol Target1 2-(4-Methylpiperazin-1-yl) -2-phenylethanamine AminoAlcohol->Target1 Hydroxyl to Amine Conversion

Caption: Workflow for Route 1: Nucleophilic Ring-Opening of Styrene Oxide.

Route 2: Reductive Amination of Phenylglyoxal

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds. This route involves the reaction of a carbonyl compound, phenylglyoxal, with two different amines, N-methylpiperazine and a source of ammonia, in the presence of a reducing agent.

Experimental Protocol
  • In a reaction vessel, dissolve phenylglyoxal (1.0 equivalent) in a suitable solvent, such as methanol or dichloromethane.

  • Add N-methylpiperazine (1.1 equivalents) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, 1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine and enamine species.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound.

Mechanistic Insights

This one-pot reaction proceeds through a cascade of imine/enamine formation and subsequent reduction. Phenylglyoxal, with its two carbonyl groups, can react with both N-methylpiperazine and ammonia. The initial reaction likely involves the more nucleophilic N-methylpiperazine attacking one of the carbonyls, followed by the reaction of the second carbonyl with ammonia to form an imine. The reducing agent then selectively reduces the imine functionalities to the corresponding amines. The choice of a mild reducing agent like sodium triacetoxyborohydride can offer better control and selectivity.

Visualizing the Workflow

Route_2_Workflow Phenylglyoxal Phenylglyoxal Target2 2-(4-Methylpiperazin-1-yl) -2-phenylethanamine Phenylglyoxal->Target2 NMethylpiperazine N-Methylpiperazine NMethylpiperazine->Target2 Ammonia Ammonia Source Ammonia->Target2 ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Target2 Reductive Amination

Caption: Workflow for Route 2: Reductive Amination of Phenylglyoxal.

Head-to-Head Comparison

FeatureRoute 1: Nucleophilic Ring-OpeningRoute 2: Reductive Amination
Starting Materials Styrene oxide, N-methylpiperazinePhenylglyoxal, N-methylpiperazine, Ammonia source
Number of Steps Typically 2-3 stepsTypically a one-pot reaction
Key Transformation Epoxide ring-openingImine/enamine formation and reduction
Regioselectivity A potential issue in the ring-opening stepGenerally good control over amine formation
Reagent Handling Styrene oxide is a potential sensitizerPhenylglyoxal can be unstable; reducing agents require careful handling
Scalability Generally scalableOne-pot nature is advantageous for scalability
Estimated Yield Moderate to good (50-70% over two steps)Good to excellent (60-85%)
Purification Chromatography may be required at each stepSingle final purification step
Overall Efficiency Potentially longer due to multiple stepsMore convergent and time-efficient

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Nucleophilic Ring-Opening) is a solid and well-understood approach. Its primary advantage lies in the ready availability of the starting materials. However, the multi-step nature of the synthesis and the potential for regioselectivity issues in the epoxide opening are drawbacks.

Route 2 (Reductive Amination) is a more elegant and efficient one-pot synthesis. It is generally higher yielding and more atom-economical. The directness of this approach makes it particularly attractive for larger-scale production. However, the stability of phenylglyoxal and the careful handling of the reducing agent are important considerations.

For laboratory-scale synthesis and initial exploratory work, either route can be successfully employed. For process development and scale-up, Route 2 is the recommended approach due to its convergence, higher potential yield, and operational simplicity. As with any synthesis, optimization of reaction conditions for either route is crucial to maximize yield and purity.

References

  • While specific literature detailing the direct synthesis of this compound via these exact routes is not readily available in the public domain, the described protocols are based on well-established and widely published chemical transformations.
  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

evaluating the neuropharmacological activity of new piperazine derivatives against established ones

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Neuropharmacological Activity of Novel Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system (CNS).[1][2] Its structural versatility allows for modifications that significantly alter pharmacological activity, leading to a broad spectrum of therapeutics including antipsychotics, antidepressants, and anxiolytics.[2][3] This guide provides a comparative analysis of newly synthesized piperazine derivatives against established compounds, offering insights into their neuropharmacological profiles and the experimental methodologies used for their evaluation.

Established Piperazine Derivatives: A Legacy of CNS Modulation

For decades, piperazine-based drugs have been instrumental in treating a variety of neurological and psychiatric disorders. Their therapeutic effects are primarily mediated through interactions with monoamine neurotransmitter systems.[2]

Key Established Derivatives and Their Mechanisms:

  • Clozapine: An atypical antipsychotic, clozapine exhibits a complex pharmacology, with activity at dopamine (D2) and serotonin (5-HT2A) receptors, among others. Its efficacy in treatment-resistant schizophrenia is well-documented.

  • Buspirone: Utilized for anxiety disorders, buspirone acts as a partial agonist at the 5-HT1A receptor.

  • Vortioxetine: This antidepressant modulates serotonergic activity through a combination of serotonin reuptake inhibition and receptor modulation.[2]

  • Quipazine: Originally explored as an antidepressant, quipazine is a non-selective serotonin receptor agonist and reuptake inhibitor now primarily used in scientific research.[4]

  • Trifluoromethylphenylpiperazine (TFMPP): Known for its agonist activity at 5-HT1B receptors, TFMPP also affects serotonin release and has been studied for its impact on psychotropic and social behaviors.[1][5]

These compounds have paved the way for understanding the intricate relationship between the piperazine scaffold and CNS targets. However, the quest for improved efficacy and reduced side effects continues to drive the development of novel derivatives.

The New Wave: Exploring the Potential of Novel Piperazine Derivatives

Recent research has focused on synthesizing novel piperazine derivatives with enhanced selectivity and unique pharmacological profiles. These efforts aim to address the limitations of existing therapies and explore new therapeutic avenues.

Emerging Derivatives and Their Investigated Activities:

  • Selective Dopamine D3 Receptor Ligands: N-phenylpiperazine analogs have been developed that show high selectivity for the D3 versus the D2 dopamine receptor subtype.[6] This selectivity is promising for developing treatments for conditions like Parkinson's disease-related dyskinesia, with compounds like 6a demonstrating nanomolar affinity for the D3 receptor and significant in vivo activity.[6]

  • 5-HT1A Receptor Agonists with Antidepressant Potential: A novel piperazine derivative, compound 6a , has shown high affinity for the 5-HT1A receptor (Ki = 1.28 nM) and has been found to significantly increase serotonin levels in the brains of mice.[7] This compound also reversed reductions in the expression of 5-HT1A, BDNF, and PKA in the hippocampus of a depression model, indicating its potential as a new antidepressant.[7]

  • TRPC6 Activators for Alzheimer's Disease: A novel piperazine derivative, cmp2 , has been identified as a selective activator of the TRPC6 cation channel.[8] This compound has demonstrated the ability to cross the blood-brain barrier and reverse synaptic plasticity deficits in a mouse model of Alzheimer's disease, suggesting its potential as a lead compound for treating synaptic deficiency in this neurodegenerative disorder.[8]

  • Multi-target Ligands for Neurodegenerative Diseases: Some new piperazine derivatives have been designed to target both amyloid-β and tau peptide aggregation, which are key pathological hallmarks of Alzheimer's disease.[9]

Comparative Analysis: Established vs. Novel Piperazine Derivatives

The primary distinction between established and novel piperazine derivatives lies in their receptor selectivity and, consequently, their potential for improved therapeutic indices. While many older drugs are "multi-target," newer derivatives are often designed with a specific molecular target in mind, aiming to maximize efficacy while minimizing off-target effects.

Compound Class Primary Mechanism of Action Therapeutic Indication (or Potential) Key Experimental Findings
Established Arylpiperazines Broad-spectrum monoamine receptor modulation (e.g., D2, 5-HT2A)Schizophrenia, Anxiety, DepressionWell-documented clinical efficacy, but often associated with side effects due to non-selective binding.
Novel N-Phenylpiperazines Selective D3 dopamine receptor antagonismParkinson's Disease-related DyskinesiaHigh D3 vs. D2 selectivity (e.g., ~500-fold for compound 6a), with in vivo activity in animal models.[6]
Novel Piperazine Derivatives (Antidepressant) High-affinity 5-HT1A receptor agonismDepressionSignificantly increases brain serotonin levels and reverses molecular pathology in animal models.[7]
Novel Piperazine Derivatives (Alzheimer's) Selective TRPC6 channel activationAlzheimer's DiseaseCrosses the blood-brain barrier and reverses synaptic deficits in preclinical models.[8]

Experimental Protocols for Evaluating Neuropharmacological Activity

A rigorous and multi-faceted experimental approach is crucial for characterizing the neuropharmacological profile of novel piperazine derivatives. This involves a combination of in vitro and in vivo assays to assess target engagement, functional activity, and behavioral effects.

In Vitro Assays: The Foundation of Mechanistic Understanding

In vitro assays are the first step in evaluating a new compound's potential.[10] They provide crucial information about its binding affinity, functional activity at specific receptors, and its ability to cross the blood-brain barrier.

1. Radioligand Binding Assays:

  • Objective: To determine the affinity of a test compound for a specific receptor.

  • Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor).

  • Step-by-Step Protocol:

    • Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., D2, 5-HT1A).

    • Incubate the membranes with a known concentration of a suitable radioligand (e.g., [3H]raclopride for D2 receptors).

    • Add increasing concentrations of the unlabeled test compound.

    • After incubation, separate the bound from the unbound radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki (inhibition constant) value, which represents the affinity of the test compound for the receptor.

2. Functional Assays:

  • Objective: To determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.

  • Principle: These assays measure the downstream signaling events that occur after a ligand binds to its receptor. For G-protein coupled receptors (GPCRs), this often involves measuring changes in second messengers like cAMP or intracellular calcium.

  • Step-by-Step Protocol (cAMP Assay for a Gαi-coupled receptor like 5-HT1A):

    • Culture cells expressing the 5-HT1A receptor.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Add increasing concentrations of the test compound.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit.

    • An agonist will decrease cAMP levels, while an antagonist will block the effect of a known agonist.

3. In Vitro Blood-Brain Barrier (BBB) Permeability Assays:

  • Objective: To predict a compound's ability to cross the BBB and reach its target in the CNS.[10][11]

  • Principle: The most common in vitro model is the Transwell assay, which uses a monolayer of brain microvascular endothelial cells (BMECs) cultured on a porous membrane to mimic the BBB.[11][12]

  • Step-by-Step Protocol (Transwell Assay):

    • Seed BMECs onto the apical side of a Transwell insert. Co-culturing with astrocytes and pericytes on the basolateral side can improve the tightness of the barrier.[11]

    • Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).

    • Once a high TEER is established, add the test compound to the apical (blood side) chamber.

    • At various time points, collect samples from the basolateral (brain side) chamber.

    • Quantify the concentration of the test compound in the basolateral samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) to estimate the compound's ability to cross the BBB.

In_Vitro_Workflow cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 ADME Profiling Synthesis Novel Piperazine Derivative Synthesis Binding Radioligand Binding Assays Synthesis->Binding Test Compound Functional Functional Assays (e.g., cAMP) Binding->Functional Determine Affinity (Ki) BBB In Vitro BBB Permeability (Transwell) Functional->BBB Characterize Activity (Agonist/Antagonist) In_Vivo_Testing Proceed to In Vivo Testing BBB->In_Vivo_Testing Predict CNS Penetration

Caption: In Vitro Evaluation Workflow for Novel Piperazine Derivatives.

In Vivo Assays: Assessing Behavioral and Physiological Effects

In vivo models are essential for understanding how a compound's in vitro activity translates to a physiological and behavioral response in a living organism.[13][14] The choice of animal model is critical and depends on the therapeutic area of interest.[15]

1. Pharmacokinetic (PK) Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in vivo.

  • Principle: The test compound is administered to animals (e.g., rodents) via a relevant route (e.g., oral, intravenous). Blood and brain tissue samples are collected at various time points and analyzed to determine the compound's concentration.

  • Step-by-Step Protocol:

    • Administer a single dose of the test compound to a cohort of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • At the final time point, euthanize the animals and collect brain tissue.

    • Process the blood to obtain plasma and homogenize the brain tissue.

    • Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and brain-to-plasma ratio.

2. Target Engagement Assays:

  • Objective: To confirm that the compound is binding to its intended target in the brain at therapeutic doses.

  • Principle: This can be assessed ex vivo by measuring receptor occupancy after in vivo drug administration.

  • Step-by-Step Protocol (Ex Vivo Receptor Occupancy):

    • Administer the test compound to animals at various doses.

    • At the time of expected peak brain concentration, euthanize the animals and collect their brains.

    • Prepare brain tissue homogenates.

    • Perform a radioligand binding assay on the homogenates to measure the amount of available (unoccupied) receptors.

    • Calculate the percentage of receptor occupancy at each dose of the test compound.

3. Behavioral Models:

  • Objective: To evaluate the effect of the compound on behaviors relevant to specific CNS disorders.[16][17]

  • Principle: A wide range of behavioral models exist to assess antipsychotic, antidepressant, anxiolytic, and cognitive-enhancing effects.

  • Example: Forced Swim Test (for Antidepressant Activity):

    • Place a mouse or rat in a cylinder of water from which it cannot escape.

    • Record the animal's behavior for a set period (e.g., 6 minutes).

    • Measure the duration of immobility, which is interpreted as a state of behavioral despair.

    • Administer the test compound or a vehicle control prior to the test.

    • A significant reduction in immobility time by the test compound is indicative of antidepressant-like activity.

In_Vivo_Workflow cluster_0 Initial In Vivo Assessment cluster_1 Target Validation cluster_2 Efficacy Testing PK Pharmacokinetics (PK) (Blood & Brain Levels) TE Target Engagement (Receptor Occupancy) PK->TE Determine Dose Range Behavior Behavioral Models (e.g., Forced Swim Test) TE->Behavior Confirm Target Interaction Efficacy_Data Efficacy and Safety Data Behavior->Efficacy_Data Assess Therapeutic Potential

Caption: In Vivo Evaluation Workflow for Novel Piperazine Derivatives.

Conclusion

The development of novel piperazine derivatives represents a significant step forward in the field of neuropharmacology. By leveraging a deep understanding of structure-activity relationships and employing a comprehensive suite of in vitro and in vivo assays, researchers can design and validate new chemical entities with improved selectivity and therapeutic potential. The comparative data and experimental protocols outlined in this guide provide a framework for the continued exploration of this versatile chemical scaffold in the quest for safer and more effective treatments for CNS disorders.

References

  • Seba M C et.al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019;6(11):574.
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  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. Available from: [Link].

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  • Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site - PubMed. Available from: [Link].

  • Translational In Vivo Assays in Behavioral Biology - PMC - PubMed Central. Available from: [Link].

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Available from: [Link].

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed. Available from: [Link].

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. Available from: [Link].

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  • Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - Taylor & Francis. Available from: [Link].

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC - PubMed Central. Available from: [Link].

  • The Neuropharmacological Potential of Piperazine Derivatives: A M... - Ingenta Connect. Available from: [Link].

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide to Safety and Disposal

In the fast-paced world of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these materials. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine, a substituted phenylethylamine with a piperazine moiety. As a compound with potential psychoactive properties and corrosive characteristics, its disposal requires meticulous planning and execution to ensure the safety of laboratory personnel and the protection of the environment.

Understanding the Hazard Profile: More Than Just Chemical Waste

Before any disposal procedures are considered, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available due to its novelty, data from structurally similar compounds, such as 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine, provide critical insights.[1]

Key Hazards:

  • Corrosive to Skin and Eyes: Piperazine derivatives are known to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1]

  • Harmful if Swallowed: Acute oral toxicity is a significant concern with this class of compounds.[1]

  • Potential Psychoactive Properties: The phenylethylamine core is a well-known pharmacophore associated with central nervous system stimulant effects.[2][3] Analogs can have significant abuse liability, necessitating secure handling and disposal to prevent diversion.

  • Aquatic Toxicity: Many synthetic organic compounds have the potential for environmental harm if not disposed of correctly.

These hazards dictate that this compound must be treated as a hazardous chemical with potential bioactive properties.

The Disposal Workflow: A Multi-Faceted Approach

The proper disposal of this compound is not a single action but a workflow that begins the moment the material is designated as waste. This workflow encompasses immediate safety measures, proper containment and labeling, optional chemical deactivation, and final disposal through certified channels.

Phase 1: Immediate Safety and Containment

This initial phase is critical to prevent accidental exposure and ensure the waste is securely managed from the point of generation.

Personal Protective Equipment (PPE):

Before handling the waste, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: If handling the material as a powder or if there is a risk of aerosolization, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Waste Segregation and Containerization:

  • Designated Waste Container: All waste containing this compound, including neat material, contaminated labware (e.g., vials, pipette tips), and cleaning materials, must be placed in a dedicated, clearly labeled, and compatible waste container.

  • Container Material: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date the waste was first added to the container should also be clearly marked.

  • Incompatible Wastes: Do not mix this waste with other waste streams, particularly strong oxidizing agents or strong acids, to prevent uncontrolled reactions.[4]

Phase 2: Chemical Deactivation (Optional but Recommended)

Given the potential psychoactive nature of this compound, chemical deactivation to break down the core structure is a responsible step before final disposal. This reduces the risk of diversion and environmental impact. The following procedure is based on the known reactivity of amines with strong oxidizing agents.

Important Note: This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood.

Method: Oxidation with Potassium Permanganate

This method utilizes the strong oxidizing properties of potassium permanganate to degrade the amine functionality and the alkyl side chains of the molecule.

Materials:

  • Waste this compound (dissolved in a suitable solvent if solid)

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid (e.g., 1 M)

  • Sodium bisulfite (NaHSO₃) or ascorbic acid for quenching

  • Stir plate and stir bar

  • Appropriate glassware (beaker or flask)

Step-by-Step Protocol:

  • Preparation: In a chemical fume hood, place the waste solution in a beaker or flask of appropriate size to allow for stirring and potential gas evolution. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or a polar organic solvent).

  • Acidification: Slowly and with stirring, add dilute sulfuric acid to the solution until the pH is acidic (pH 2-3). This protonates the amine groups, making them more susceptible to oxidation.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate. A color change from purple to brown (formation of manganese dioxide, MnO₂) indicates the reaction is proceeding. Continue adding the permanganate solution portion-wise until the purple color persists for at least 30 minutes, indicating an excess of the oxidizing agent and the completion of the reaction.

  • Quenching: After the reaction is complete, quench the excess potassium permanganate by the slow, portion-wise addition of a reducing agent such as sodium bisulfite or ascorbic acid until the purple color disappears and the solution becomes colorless or a pale yellow/brown due to the presence of MnO₂.

  • Neutralization: Carefully neutralize the solution by adding a base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 6 and 8.

  • Final Disposal: The resulting solution, containing the degraded organic fragments and inorganic salts, should be collected in a properly labeled hazardous waste container for final disposal by a licensed contractor.

Data Presentation: Comparison of Disposal Methodologies

MethodDescriptionAdvantagesDisadvantages
Direct Disposal Collection of waste in a labeled container for pickup by a licensed hazardous waste contractor.Simple, requires no chemical manipulation.The active, potentially psychoactive compound remains intact in the waste stream.
Chemical Deactivation Treatment of the waste with an oxidizing agent to degrade the molecule before disposal.Reduces the hazard and potential for diversion of the active compound.Requires chemical expertise, additional reagents, and careful execution of the procedure.

Experimental Workflow Diagram

DisposalWorkflow cluster_collection Phase 1: Waste Collection cluster_deactivation Phase 2: Chemical Deactivation (Optional) cluster_disposal Phase 3: Final Disposal A Generate Waste (this compound) B Wear Appropriate PPE A->B C Segregate into a Labeled, Compatible Waste Container B->C D Acidify Waste Solution C->D Proceed with Deactivation H Store in Satellite Accumulation Area C->H Direct Disposal E Oxidize with KMnO₄ D->E F Quench Excess Oxidant E->F G Neutralize Solution F->G G->H I Arrange for Pickup by Licensed Waste Contractor H->I J Incineration or Other Approved Disposal Method I->J

Caption: Decision workflow for the disposal of this compound.

Phase 3: Final Disposal

Whether the waste has been chemically deactivated or not, the final step is to dispose of it through the proper channels.

  • Storage: The sealed and labeled hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all necessary paperwork for the waste pickup is completed accurately, including the chemical name and any treatments performed.

Under no circumstances should this compound or its treated waste be disposed of down the drain.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of novel chemical entities like this compound is a cornerstone of responsible research. By understanding the potential hazards, implementing a robust waste management workflow, and considering chemical deactivation as a best practice, researchers can ensure the safety of their colleagues and the preservation of the environment. This guide provides a framework for these essential procedures, empowering scientists to manage the lifecycle of their discoveries with the highest standards of safety and integrity.

References

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  • PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

  • Gatch, M. B., & Forster, M. J. (2020). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Antioxidants, 9(10), 989.
  • Rawalay, S. S., & Shechter, H. (1967). Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to Aldehydes and Ketones. The Journal of Organic Chemistry, 32(10), 3129–3131.
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  • Castle Chemicals. (n.d.). Sodium Hypochlorite Stability. Retrieved from [Link]

  • Jain, A., Lodha, S., Punjabi, P. B., Sharma, V. K., & Ameta, S. C. (2009). A study of catalytic behaviour of aromatic additives on the photo–Fenton degradation of phenol red. Journal of Chemical Sciences, 121(5), 751–756.
  • Golisz, S. R., Martin, C. D., & Johnson, J. S. (2020). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
  • Chandrashekar, B. M., Venkatesha, S., Ananda, S., & Made Gowda, N. M. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances. Retrieved from [Link]

  • Kansas State University. (n.d.). Use and Disposal of Controlled Substances Used for Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Alka Eco Systems. (2024, June 17). How Are Drugs Destroyed These Days?. Retrieved from [Link]

  • ResearchGate. (2019, June 11). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(4-Methylpiperazin-1-yl)-2-phenylethanamine (CAS Number: 176971-20-3). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory practices. The following procedures are based on available hazard information and established best practices for handling potent chemical compounds.

Disclaimer: A complete Safety Data Sheet (SDS) for this specific compound is not publicly available at the time of this writing. The guidance herein is synthesized from the known hazard classification of this compound and data from structurally related molecules, including substituted phenylethylamines and piperazine derivatives.[1][2][3][4] This guide should be used in conjunction with your institution's established safety protocols and a thorough risk assessment for your specific application.

Understanding the Hazard Profile

This compound is classified as a hazardous substance. The primary known hazard is acute oral toxicity.

GHS Classification Summary:

Hazard Class GHS Code Signal Word Pictogram

| Acute Toxicity, Oral | H301 | Danger | ☠️ |

Table 1: GHS Hazard information for this compound.

The chemical structure combines a phenylethylamine core with a methylpiperazine moiety. Compounds in these classes can present a range of hazards, including skin and eye corrosivity, respiratory tract irritation, and potential central nervous system effects.[1][3][4] Therefore, a conservative approach assuming these additional potential hazards is essential for safe handling.

Key Properties:

  • CAS Number: 176971-20-3

  • Physical Form: Pale-yellow to yellow-brown liquid

  • Storage: Store refrigerated at 2-8°C

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the acute toxicity and potential for other hazards, a comprehensive PPE strategy is mandatory. This creates a necessary barrier between the researcher and the chemical, minimizing all routes of potential exposure.

Minimum PPE Requirements:

  • Hand Protection: Double gloving is required.[5] Use powder-free nitrile gloves as the inner layer. The outer glove should be a chemical-resistant glove (e.g., thicker nitrile or neoprene). Gloves must be changed every 30 minutes or immediately if contamination is suspected or visible damage occurs.[5][6]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[7] A full-face shield must be worn over the goggles to provide maximum protection against splashes.[5][7]

  • Body Protection: A long-sleeved, chemical-resistant laboratory coat is mandatory. Ensure cuffs are snug over the inner glove. For operations with a higher risk of splashes or spills, a disposable, back-closing chemical-resistant gown is recommended.[5]

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn.[8]

Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure.[7][9] If there is a risk of aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator (e.g., an N95 or higher) may be necessary, as determined by a workplace hazard assessment.[8][10] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, training, and fit-testing.[8][10]

Workflow for Safe Handling and Donning/Doffing of PPE

The following diagram outlines the critical steps for safely preparing for, handling, and concluding work with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Doffing Phase prep_area 1. Designate Work Area in Fume Hood gather_materials 2. Assemble All Materials (Chemical, Glassware, Waste Containers) prep_area->gather_materials don_ppe 3. Don PPE (Gown, Inner Gloves, Goggles, Face Shield, Outer Gloves) gather_materials->don_ppe handle_chem 4. Perform Experiment Inside Fume Hood don_ppe->handle_chem decontaminate 5. Decontaminate Surfaces & Equipment handle_chem->decontaminate dispose_waste 6. Secure & Label Waste Containers decontaminate->dispose_waste doff_outer 7. Doff Outer Gloves (Dispose as Hazardous Waste) dispose_waste->doff_outer doff_face 8. Doff Face Shield & Goggles doff_outer->doff_face doff_gown 9. Doff Gown doff_face->doff_gown doff_inner 10. Doff Inner Gloves doff_gown->doff_inner wash_hands 11. Wash Hands Thoroughly doff_inner->wash_hands

Caption: Workflow for handling this compound.

Step-by-Step Operational Plan

A. Pre-Experiment Setup:

  • Designate a Work Area: All handling must occur in a designated area within a certified chemical fume hood.[9]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[3] Have an appropriate spill kit ready.

  • Assemble Materials: Before donning PPE, gather all necessary equipment, including the chemical container, glassware, and labeled waste containers.

B. Handling Procedures:

  • Don PPE: Follow the sequence in the diagram above. Ensure there is no exposed skin.

  • Chemical Handling:

    • Carefully open the container inside the fume hood.

    • Use a calibrated pipette or syringe for liquid transfer to minimize the risk of spills.

    • Keep the container sealed when not in use.[3]

    • Avoid actions that could generate aerosols.

  • Post-Experiment Decontamination:

    • Wipe down all surfaces and equipment in the fume hood with an appropriate deactivating solution or solvent (e.g., as recommended by your institution's safety office).

    • Collect all contaminated wipes and disposable items in a designated hazardous waste container.

C. First Aid Measures (Based on Related Compounds):

  • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[9] Rinse mouth with water if the person is conscious.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse skin with plenty of water for at least 15 minutes.[1][3] Seek immediate medical attention.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is critical to prevent environmental contamination and ensure safety.

A. Waste Segregation and Collection:

  • Liquid Waste: Collect all unused chemical and reaction mixtures containing this compound in a clearly labeled, sealed, and chemical-resistant container. Do not mix with incompatible wastes.

  • Solid Waste: All contaminated disposables (e.g., gloves, pipette tips, wipes, bench paper) must be collected in a separate, sealed container labeled as hazardous waste.[11]

B. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure satellite accumulation area.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] Do not dispose of this chemical down the drain or in regular trash.[13]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
  • CPAchem Ltd. (n.d.). Safety data sheet: 2-Phenylethylamine.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Sigma-Aldrich Inc. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (n.d.). Piperazine Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Methylpiperazine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylpiperazine, 98%.
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  • Centers for Disease Control and Prevention. (2024, September 23). Potential Exposures and PPE Recommendations.
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  • Combi-Blocks, Inc. (2023, February 25). Safety Data Sheet: 3-[4-(2-Ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one.
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